molecular formula C29H38N6O B12396985 TH-Z816

TH-Z816

Numéro de catalogue: B12396985
Poids moléculaire: 486.7 g/mol
Clé InChI: UAZYYGRPOMNMMP-GGAORHGYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-(8-methylnaphthalen-1-yl)-4-[(2R)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine is a potent and selective small-molecule inhibitor of the Discoidin Domain Receptor 1 (DDR1) tyrosine kinase. DDR1 is a collagen receptor with established roles in cell adhesion, proliferation, and extracellular matrix remodeling. Its aberrant signaling is implicated in various pathological processes, most notably in cancer progression, fibrosis, and atherosclerosis. This compound exerts its effect by potently inhibiting DDR1 autophosphorylation , thereby blocking downstream oncogenic signaling pathways. Recent research highlights its significant value in investigating DDR1-driven tumorigenesis, particularly in pancreatic ductal adenocarcinoma and breast cancer models , where it has been shown to suppress tumor growth and metastasis. Furthermore, its high selectivity profile makes it an essential pharmacological tool for dissecting the specific functions of DDR1 in complex biological systems, enabling researchers to explore its role in regulating the tumor microenvironment and epithelial-mesenchymal transition . This inhibitor is critical for advancing target validation studies and for developing novel therapeutic strategies aimed at disrupting DDR1-mediated signaling networks in proliferative and fibrotic diseases.

Propriétés

Formule moléculaire

C29H38N6O

Poids moléculaire

486.7 g/mol

Nom IUPAC

7-(8-methylnaphthalen-1-yl)-4-[(2R)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine

InChI

InChI=1S/C29H38N6O/c1-20-7-4-8-22-9-5-11-26(27(20)22)34-15-12-24-25(18-34)31-29(36-19-23-10-6-14-33(23)3)32-28(24)35-16-13-30-17-21(35)2/h4-5,7-9,11,21,23,30H,6,10,12-19H2,1-3H3/t21-,23+/m1/s1

Clé InChI

UAZYYGRPOMNMMP-GGAORHGYSA-N

SMILES isomérique

C[C@@H]1CNCCN1C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC(=C54)C)OC[C@@H]6CCCN6C

SMILES canonique

CC1CNCCN1C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC(=C54)C)OCC6CCCN6C

Origine du produit

United States

Foundational & Exploratory

TH-Z816: A Technical Guide to the KRAS G12D Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent and historically challenging to target. TH-Z816 is a novel, potent, and selective covalent inhibitor of the KRAS G12D mutant protein. This technical guide provides an in-depth overview of this compound and its more potent analog, TH-Z835, summarizing key preclinical data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Mechanism of Action

This compound and its analogs were designed to target the aspartate residue at position 12 (Asp12) of the KRAS G12D mutant. The inhibitor's piperazine moiety forms a salt bridge with the Asp12 residue, a unique interaction specific to this mutant.[1][2] This binding occurs in an induced-fit "switch-II" pocket of both the GDP-bound (inactive) and GTP-bound (active) states of KRAS G12D.[1][2] By occupying this pocket, this compound disrupts the interaction between KRAS G12D and its downstream effector proteins, such as CRAF, thereby inhibiting downstream signaling pathways like the MAPK pathway.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its more potent derivative, TH-Z835.

Table 1: Biochemical Activity

CompoundAssayTargetIC50 (μM)Reference
This compoundSOS-catalyzed Nucleotide ExchangeKRAS G12D14[3]
TH-Z827SOS-catalyzed Nucleotide ExchangeKRAS G12D3.1[3]
TH-Z835SOS-catalyzed Nucleotide ExchangeKRAS G12D1.6[3]
TH-Z827SOS-catalyzed Nucleotide ExchangeKRAS G12C20[3]

Table 2: Binding Affinity (Isothermal Titration Calorimetry)

CompoundTargetK_D (μM)Reference
This compoundGDP-bound KRAS G12D25.8[1]
TH-Z827GDP-bound KRAS G12D6.52[3]
TH-Z835GDP-bound KRAS G12D0.67[3]

Table 3: Cellular Activity of TH-Z835

AssayCell LineParameterIC50 (μM)Reference
Colony FormationPANC-1 (KRAS G12D)Proliferation< 0.5[4]
Colony FormationKPC (KRAS G12D)Proliferation< 0.5[4]
pERK InhibitionPANC-1 (KRAS G12D)Signaling< 2.5[4]

Experimental Protocols

SOS-Catalyzed Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on KRAS G12D, a critical step in its activation, catalyzed by the guanine nucleotide exchange factor SOS1.

Methodology:

  • Reagents:

    • Recombinant human KRAS G12D protein

    • Recombinant human SOS1 protein (catalytic domain)

    • BODIPY-FL-GDP (fluorescently labeled GDP)

    • GTP

    • Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP)

    • This compound or other test compounds dissolved in DMSO

  • Procedure:

    • In a 384-well plate, KRAS G12D protein is pre-incubated with BODIPY-FL-GDP to form a stable complex.

    • The test compound (e.g., this compound) at various concentrations is added to the wells containing the KRAS-BODIPY-FL-GDP complex and incubated.

    • The exchange reaction is initiated by the addition of a mixture of SOS1 and a molar excess of unlabeled GTP.

    • The fluorescence polarization or intensity of BODIPY-FL-GDP is monitored over time using a plate reader.

    • Inhibition of nucleotide exchange by the compound results in a sustained high fluorescence signal, as the fluorescent GDP is not displaced by GTP.

    • IC50 values are calculated by plotting the rate of fluorescence change against the inhibitor concentration.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between the inhibitor and KRAS G12D.

Methodology:

  • Instrumentation: An isothermal titration calorimeter (e.g., MicroCal PEAQ-ITC).

  • Sample Preparation:

    • KRAS G12D protein is dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP).

    • The inhibitor (e.g., this compound) is dissolved in the same dialysis buffer.

  • Procedure:

    • The sample cell is filled with the KRAS G12D protein solution (e.g., 20-50 µM).

    • The injection syringe is filled with the inhibitor solution (e.g., 200-500 µM).

    • A series of small injections of the inhibitor solution are made into the protein solution at a constant temperature (e.g., 25°C).

    • The heat change associated with each injection is measured.

    • The resulting data are fitted to a binding model to determine the K_D, n, ΔH, and ΔS.

Cell Viability and Colony Formation Assays

These assays assess the anti-proliferative effects of the inhibitor on cancer cells harboring the KRAS G12D mutation.

Methodology:

  • Cell Lines:

    • PANC-1 (human pancreatic cancer, KRAS G12D)

    • KPC (murine pancreatic cancer, Kras G12D)

  • Procedure (MTT/CellTiter-Glo Assay):

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of the inhibitor (e.g., TH-Z835) for a specified period (e.g., 72 hours).

    • For MTT assays, MTT reagent is added, and after incubation, the formazan crystals are dissolved in a solvent (e.g., DMSO). Absorbance is measured at 570 nm.

    • For CellTiter-Glo assays, the reagent is added to the wells, and luminescence, proportional to the amount of ATP, is measured.

    • IC50 values are determined from the dose-response curves.

  • Procedure (Colony Formation Assay):

    • A low density of cells is seeded in 6-well plates.

    • Cells are treated with the inhibitor at various concentrations.

    • The cells are allowed to grow for 10-14 days, with the medium and inhibitor being refreshed periodically.

    • Colonies are fixed with methanol and stained with crystal violet.

    • The number and size of colonies are quantified.

Western Blot Analysis for pERK Inhibition

This technique is used to determine if the inhibitor can block the MAPK signaling pathway downstream of KRAS by measuring the phosphorylation of ERK.

Methodology:

  • Cell Treatment and Lysis:

    • PANC-1 cells are seeded and grown to a suitable confluency.

    • Cells are serum-starved and then treated with the inhibitor (e.g., TH-Z835) for a defined period.

    • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Protein concentration in the lysates is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE.

  • Immunoblotting:

    • Proteins are transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST.

    • The membrane is incubated with primary antibodies against phospho-ERK (pERK) and total ERK (as a loading control) overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

    • Band intensities are quantified to determine the reduction in pERK levels.

In Vivo Xenograft Model

This protocol evaluates the anti-tumor efficacy of the inhibitor in a living organism.

Methodology:

  • Animal Model: C57BL/6 mice are commonly used for syngeneic models with KPC cells.

  • Tumor Implantation:

    • KPC cells are harvested and resuspended in a suitable medium (e.g., PBS or Matrigel).

    • A specific number of cells (e.g., 1 x 10⁶) are subcutaneously injected into the flank of the mice.

  • Treatment:

    • When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

    • TH-Z835 is administered intraperitoneally (i.p.) at a specified dose (e.g., 10 mg/kg) and schedule.

    • The control group receives a vehicle control.

  • Efficacy Evaluation:

    • Tumor volume is measured regularly (e.g., twice a week) using calipers.

    • Animal body weight is monitored as an indicator of toxicity.

    • At the end of the study, tumors may be excised for further analysis (e.g., immunoblotting for pERK).

Visualizations

Signaling Pathway

KRAS_Signaling_Pathway EGFR EGFR SOS1 SOS1 (GEF) EGFR->SOS1 KRAS_GDP KRAS G12D-GDP (Inactive) SOS1->KRAS_GDP GDP->GTP Exchange KRAS_GTP KRAS G12D-GTP (Active) RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation TH_Z816 This compound TH_Z816->KRAS_GDP Inhibition TH_Z816->KRAS_GTP

Caption: KRAS G12D signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow start Start: Identification of KRAS G12D as a Target design Inhibitor Design & Synthesis (this compound) start->design biochem Biochemical Assays design->biochem sos SOS-catalyzed Nucleotide Exchange biochem->sos itc Isothermal Titration Calorimetry (ITC) biochem->itc cellular Cellular Assays biochem->cellular viability Cell Viability & Colony Formation cellular->viability western Western Blot (pERK) cellular->western invivo In Vivo Xenograft Model cellular->invivo end Lead Optimization & Preclinical Development invivo->end

Caption: A generalized workflow for the preclinical evaluation of this compound.

References

An In-depth Technical Guide to TH-Z816: A Novel KRAS G12D Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent and historically challenging to target. TH-Z816 has emerged as a promising, reversible, and selective inhibitor of the KRAS G12D mutant. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. It details the experimental protocols for key biochemical and cell-based assays used to characterize its activity and presents its effects on downstream signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working on the development of novel cancer therapeutics.

Chemical Structure and Properties

This compound is a small molecule inhibitor designed to specifically target the KRAS G12D mutation.[1] Its chemical structure and properties are summarized below.

Table 1: Chemical Properties of this compound

PropertyValueReference
IUPAC Name 7-(8-methylnaphthalen-1-yl)-4-[(2R)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine
Chemical Formula C₂₉H₃₈N₆O
Molecular Weight 486.66 g/mol
CAS Number 2847881-42-7
Appearance Solid
Purity >98% (typically)
Solubility Soluble in DMSO

Mechanism of Action

This compound is a non-covalent, reversible inhibitor that selectively binds to the KRAS G12D mutant protein.[1] Its mechanism of action is distinct and relies on the formation of a salt bridge with the mutant aspartate residue at position 12 (Asp12).[1][2][3] This interaction induces a conformational change in the Switch-II pocket of KRAS G12D, leading to its inactivation.[2][3] By binding to both GDP-bound and GTP-bound forms of KRAS G12D, this compound effectively disrupts the interaction between KRAS and its downstream effector proteins, such as CRAF.[2][4] This blockade of effector binding abrogates the aberrant signaling cascades that drive cancer cell proliferation and survival.[2][4]

Signaling Pathways

The primary signaling pathways dysregulated by the KRAS G12D mutation and subsequently inhibited by this compound are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR pathways. These pathways are critical regulators of cell growth, proliferation, and survival.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 SOS1 SOS1 (GEF) Grb2->SOS1 KRAS_GDP KRAS G12D (GDP) Inactive SOS1->KRAS_GDP GDP out KRAS_GTP KRAS G12D (GTP) Active KRAS_GDP->KRAS_GTP GTP in RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K TH_Z816 This compound TH_Z816->KRAS_GTP Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

KRAS G12D Signaling Pathway and Point of Inhibition by this compound.

Quantitative Data

The inhibitory activity and binding affinity of this compound for KRAS G12D have been quantified through various biochemical and biophysical assays.

Table 2: In Vitro Activity of this compound and Related Compounds

CompoundAssayTargetResultReference
This compound SOS-catalyzed Nucleotide ExchangeKRAS G12DIC₅₀ = 14 µM[2]
This compound Isothermal Titration Calorimetry (ITC)GDP-bound KRAS G12DK_D_ = 25.8 µM[3]
TH-Z827 SOS-catalyzed Nucleotide ExchangeKRAS G12DIC₅₀ = 3.1 µM[5]
TH-Z835 SOS-catalyzed Nucleotide ExchangeKRAS G12DIC₅₀ = 1.6 µM[5]
TH-Z835 pERK Inhibition (PANC-1 cells)IC₅₀ < 2.5 µM[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound and its more potent derivative, TH-Z835, are provided below.

SOS-catalyzed Nucleotide Exchange Assay

This biochemical assay measures the ability of an inhibitor to block the exchange of GDP for a fluorescently labeled GTP analog on the KRAS protein, a reaction catalyzed by the Guanine Nucleotide Exchange Factor (GEF), SOS1.

Nucleotide_Exchange_Assay_Workflow start Start prepare_reagents Prepare Reagents: - KRAS G12D protein - SOS1 protein - GDP - Fluorescent GTP analog - this compound (or other inhibitor) start->prepare_reagents incubate_inhibitor Incubate KRAS G12D with This compound at various concentrations prepare_reagents->incubate_inhibitor initiate_exchange Initiate nucleotide exchange by adding SOS1 and fluorescent GTP analog incubate_inhibitor->initiate_exchange monitor_fluorescence Monitor the change in fluorescence over time using a plate reader initiate_exchange->monitor_fluorescence analyze_data Analyze data to determine the rate of nucleotide exchange and calculate IC₅₀ values monitor_fluorescence->analyze_data end End analyze_data->end

Workflow for the SOS-catalyzed Nucleotide Exchange Assay.

Protocol:

  • Recombinant Protein Preparation: Purified recombinant KRAS G12D and the catalytic domain of SOS1 (SOScat) are required. KRAS G12D should be pre-loaded with GDP.

  • Assay Buffer: A typical buffer would be 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, and 1 mM TCEP.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO, followed by dilution in the assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the KRAS G12D protein and the inhibitor at various concentrations.

  • Initiation of Exchange Reaction: Add a mixture of SOScat and a fluorescent GTP analog (e.g., MANT-GTP) to each well to start the reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence signal (e.g., excitation at 360 nm, emission at 440 nm for MANT) over time using a microplate reader.

  • Data Analysis: The initial rate of the reaction is calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the reaction rates against the inhibitor concentration and fitting the data to a dose-response curve.[7][8][9][10]

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the heat changes that occur upon the binding of two molecules, allowing for the determination of binding affinity (K_D_), stoichiometry (n), and the thermodynamics of the interaction (ΔH and ΔS).

Protocol:

  • Sample Preparation: Dialyze both the KRAS G12D protein and this compound into the same buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂) to minimize heat of dilution effects.

  • ITC Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the KRAS G12D solution into the sample cell and the this compound solution into the injection syringe.

  • Titration: Perform a series of injections of this compound into the KRAS G12D solution, measuring the heat evolved or absorbed after each injection.

  • Data Analysis: The raw data (heat pulses) are integrated to obtain the heat change per injection. These values are then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters. For TH-Z827, a concentration of 800 µM was titrated against 21.5 µM of GDP-bound KRAS G12D.[5]

Cell Viability Assay

Cell viability assays are used to assess the effect of a compound on the proliferation and survival of cancer cells.

Cell_Viability_Assay_Workflow start Start seed_cells Seed cancer cells (e.g., PANC-1, Panc 04.03) in a 96-well plate start->seed_cells incubate_cells Allow cells to adhere overnight seed_cells->incubate_cells treat_cells Treat cells with a serial dilution of TH-Z835 for 24, 72, or 120 hours incubate_cells->treat_cells add_reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) treat_cells->add_reagent measure_signal Measure absorbance or luminescence using a plate reader add_reagent->measure_signal calculate_viability Calculate the percentage of cell viability relative to untreated controls and determine IC₅₀ measure_signal->calculate_viability end End calculate_viability->end

Workflow for a Cell Viability Assay.

Protocol:

  • Cell Culture: Culture KRAS G12D mutant pancreatic cancer cell lines, such as PANC-1 and Panc 04.03, in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).

  • Cell Seeding: Seed the cells into 96-well plates at a density of approximately 2 x 10⁶ cells per well and allow them to attach overnight.[11]

  • Compound Treatment: Treat the cells with a range of concentrations of the inhibitor (e.g., TH-Z835) for specified durations (e.g., 24, 72, or 120 hours).[12]

  • Viability Assessment: After the treatment period, assess cell viability using a suitable method. For an MTT assay, add MTT solution and incubate for 4 hours, then solubilize the formazan crystals with DMSO and measure the absorbance at 490 nm.[11]

  • Data Analysis: Normalize the absorbance readings to the vehicle-treated control wells to determine the percentage of cell viability. Plot the viability against the inhibitor concentration to calculate the IC₅₀ value.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect the levels of specific proteins, in this case, the phosphorylated (activated) forms of key signaling molecules like ERK and AKT, to confirm the on-target effect of the inhibitor in cells.

Protocol:

  • Cell Treatment and Lysis: Culture PANC-1 or Panc 04.03 cells and treat them with the inhibitor (e.g., TH-Z827 or TH-Z835) for a short period (e.g., 3 hours).[6] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. A loading control like GAPDH or β-actin should also be probed.

  • Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein and the untreated control.

Conclusion

This compound represents a significant advancement in the challenging field of targeting KRAS G12D-mutant cancers. Its unique mechanism of action, involving the formation of a salt bridge with the mutant aspartate residue, provides a promising avenue for the development of selective and potent therapeutics. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to further investigate this compound and its analogs, and to develop the next generation of KRAS G12D inhibitors. While the related compound TH-Z835 has shown greater potency, the foundational work on this compound has been instrumental in validating this therapeutic strategy. Further research may focus on optimizing the pharmacokinetic properties and minimizing potential off-target effects to translate this promising preclinical candidate into a clinically effective therapy.

References

An In-depth Technical Guide on the Binding Affinity of TH-Z816 to KRAS G12D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of TH-Z816, a potent and selective inhibitor of the KRAS G12D oncoprotein. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in the field of oncology and drug discovery.

Introduction to KRAS G12D and this compound

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers.[2] This mutation, a substitution of glycine with aspartic acid at codon 12, locks KRAS in a constitutively active, GTP-bound state, leading to aberrant downstream signaling and uncontrolled cell proliferation.[1]

This compound is a novel, reversible, and non-covalent inhibitor specifically designed to target the KRAS G12D mutant.[2] Its mechanism of action involves the formation of a salt bridge with the mutant aspartate residue at position 12, inducing an allosteric pocket that disrupts the nucleotide exchange process and downstream effector interactions.[2]

Quantitative Binding Affinity Data

The binding affinity of this compound and its analogs to KRAS G12D has been characterized using various biophysical and biochemical assays. The following tables summarize the key quantitative data from these studies.

CompoundAssay TypeTarget ProteinKd (μM)Reference
This compound Isothermal Titration Calorimetry (ITC)GDP-bound KRAS G12D25.8[3]
TH-Z827 Isothermal Titration Calorimetry (ITC)GDP-bound KRAS G12D3.1[2]
TH-Z835 Isothermal Titration Calorimetry (ITC)GDP-bound KRAS G12D1.6[2]

Table 1: Dissociation Constants (Kd) for this compound and Analogs with KRAS G12D.

CompoundAssay TypeTarget ProteinIC50 (μM)Reference
This compound SOS1-mediated Nucleotide ExchangeKRAS G12D14[3]
TH-Z827 SOS1-mediated Nucleotide ExchangeKRAS G12D3.1[2]
TH-Z835 SOS1-mediated Nucleotide ExchangeKRAS G12D1.6[2]
MRTX1133 Cellular AssayKRAS G12DLow nanomolar[2]

Table 2: Half-maximal Inhibitory Concentrations (IC50) of KRAS G12D Inhibitors.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the binding affinity of this compound to KRAS G12D.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to directly measure the heat changes that occur during a binding interaction, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[4][5]

Protocol:

  • Protein and Ligand Preparation:

    • Recombinant human KRAS G12D (residues 1-169) is expressed in E. coli and purified. The protein is loaded with GDP and dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2, and 2 mM TCEP).

    • This compound is dissolved in a compatible solvent (e.g., DMSO) and then diluted in the ITC buffer to the desired concentration. The final DMSO concentration in the sample and titrant should be matched to minimize heat of dilution effects.

  • ITC Experiment:

    • The ITC instrument (e.g., a MicroCal PEAQ-ITC or similar) is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

    • The sample cell is filled with the KRAS G12D protein solution (typically 20-50 µM).

    • The injection syringe is loaded with the this compound solution (typically 200-500 µM).

    • A series of injections (e.g., 19 injections of 2 µL each) of the this compound solution into the protein solution are performed at regular intervals.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw ITC data is integrated to obtain the heat change per injection.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's analysis software (e.g., MicroCal PEAQ-ITC Analysis Software) to determine the Kd, n, ΔH, and ΔS.

SOS1-Mediated Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to block the Son of Sevenless 1 (SOS1)-catalyzed exchange of GDP for GTP on KRAS.[6][7] The assay can be performed using various detection methods, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[8]

Protocol (TR-FRET based):

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT).

    • Recombinant, purified His-tagged KRAS G12D and SOS1 (catalytic domain) are diluted in the assay buffer to their final concentrations.

    • A fluorescently labeled GTP analog (e.g., BODIPY-FL-GTP) and a terbium-labeled anti-His antibody are prepared in the assay buffer.

    • This compound is serially diluted in the assay buffer containing a constant percentage of DMSO.

  • Assay Procedure:

    • In a 384-well microplate, add KRAS G12D, the terbium-labeled anti-His antibody, and the test compound (this compound) or vehicle control.

    • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for compound binding.

    • Initiate the exchange reaction by adding a mixture of SOS1 and the fluorescently labeled GTP analog.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

  • Data Acquisition and Analysis:

    • The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~620 nm for terbium and ~665 nm for the fluorescent GTP analog).

    • The ratio of the acceptor to donor emission is calculated.

    • The IC50 value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT or CellTiter-Glo)

These assays are used to assess the effect of an inhibitor on the viability and proliferation of cancer cells harboring the KRAS G12D mutation.[9][10][11]

Protocol (CellTiter-Glo as an example):

  • Cell Culture and Seeding:

    • Human pancreatic cancer cell lines with a KRAS G12D mutation (e.g., PANC-1, MIA PaCa-2) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.

    • Cells are harvested, counted, and seeded into 96-well opaque-walled plates at a predetermined density (e.g., 3,000-5,000 cells per well).

    • The plates are incubated overnight to allow for cell attachment.

  • Compound Treatment:

    • This compound is serially diluted in culture medium to the desired concentrations.

    • The medium from the cell plates is removed, and the cells are treated with the compound dilutions or a vehicle control (e.g., 0.1% DMSO).

    • The plates are incubated for a specified period (e.g., 72 hours).

  • Luminescence Measurement:

    • The plates and the CellTiter-Glo® reagent are equilibrated to room temperature.

    • A volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well is added.

    • The plate is placed on an orbital shaker for 2 minutes to induce cell lysis.

    • The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

    • Luminescence is measured using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

    • The percentage of cell viability is calculated relative to the vehicle-treated control.

    • The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the KRAS G12D signaling pathway and the experimental workflows described above.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK SOS1 SOS1 (GEF) RTK->SOS1 Activation KRAS_GDP KRAS G12D (GDP-bound) KRAS_GTP KRAS G12D (GTP-bound) KRAS_GDP->KRAS_GTP GAP GAP KRAS_GTP->GAP GTP Hydrolysis (Inhibited by G12D) PI3K PI3K KRAS_GTP->PI3K RAF RAF KRAS_GTP->RAF SOS1->KRAS_GDP GDP/GTP Exchange GAP->KRAS_GDP AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Expression (Proliferation, Survival) mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation TH_Z816 This compound TH_Z816->KRAS_GDP Inhibition

Caption: KRAS G12D Signaling Pathway and this compound Inhibition.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Protein_Prep Purify & Dialyze KRAS G12D (GDP) Load_ITC Load Protein into Cell Load Ligand into Syringe Protein_Prep->Load_ITC Ligand_Prep Dissolve & Dilute This compound Ligand_Prep->Load_ITC Titration Perform Titration (Inject Ligand) Load_ITC->Titration Measure_Heat Measure Heat Change per Injection Titration->Measure_Heat Integrate Integrate Raw Data Measure_Heat->Integrate Fit_Model Fit to Binding Model Integrate->Fit_Model Determine_Params Determine Kd, n, ΔH, ΔS Fit_Model->Determine_Params

Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Nucleotide_Exchange_Workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_detection Detection & Analysis Plate_Setup Add KRAS G12D, Anti-His Ab, & this compound to 384-well plate Pre_Incubate Pre-incubate for Compound Binding Plate_Setup->Pre_Incubate Initiate Initiate Exchange with SOS1 & Fluorescent GTP Pre_Incubate->Initiate Incubate Incubate for Reaction to Proceed Initiate->Incubate Read_Plate Measure TR-FRET Signal Incubate->Read_Plate Calculate_Ratio Calculate Acceptor/Donor Ratio Read_Plate->Calculate_Ratio Determine_IC50 Determine IC50 Calculate_Ratio->Determine_IC50

Caption: SOS1-Mediated Nucleotide Exchange Assay Workflow.

Cell_Proliferation_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Viability Measurement Culture_Cells Culture KRAS G12D Cancer Cells Seed_Cells Seed Cells into 96-well Plate Culture_Cells->Seed_Cells Attach Incubate Overnight for Attachment Seed_Cells->Attach Treat_Cells Treat Cells with This compound Dilutions Attach->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_Reagent Add CellTiter-Glo Reagent Incubate_72h->Add_Reagent Lyse_Cells Lyse Cells & Stabilize Signal Add_Reagent->Lyse_Cells Read_Luminescence Measure Luminescence Lyse_Cells->Read_Luminescence Determine_IC50 Determine IC50 Read_Luminescence->Determine_IC50

References

The Reversible KRAS(G12D) Inhibitor TH-Z816: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core characteristics of TH-Z816, a reversible inhibitor of the oncogenic KRAS(G12D) mutant. This document details its mechanism of action, quantitative biochemical and biophysical data, and the experimental protocols utilized for its characterization, offering valuable insights for researchers in oncology and drug discovery.

Executive Summary

This compound is a small molecule inhibitor that selectively targets the KRAS(G12D) mutation through a novel, reversible mechanism. Unlike covalent inhibitors that form a permanent bond, this compound establishes a salt bridge with the aspartate residue at position 12 of the mutant KRAS protein. This interaction induces a conformational change, creating an allosteric pocket that disrupts the interaction of KRAS(G12D) with its downstream effectors, thereby inhibiting oncogenic signaling. This guide summarizes the key findings from the primary literature, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound's inhibitory activity is centered on its ability to form a salt bridge with the mutated Asp12 residue of KRAS(G12D). This non-covalent interaction is a key feature of its reversible binding. The binding of this compound to KRAS(G12D) induces the formation of an allosteric pocket located under the switch-II region of the protein.[1][2] This induced-fit pocket is crucial for the inhibitor's efficacy. By occupying this pocket, this compound sterically hinders the interaction between KRAS(G12D) and its downstream effector proteins, most notably CRAF, a critical component of the MAPK signaling pathway.[3][4][5] This disruption of the KRAS-CRAF interaction effectively blocks the downstream signaling cascade that drives cancer cell proliferation and survival.[3][4][5] Crystallographic studies have confirmed the formation of this salt bridge and the induced pocket.[2][4][6]

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds as reported in the primary literature.

Table 1: In Vitro Inhibitory Activity and Binding Affinity of this compound

CompoundTargetAssayMetricValueReference
This compoundKRAS(G12D)SOS-catalyzed nucleotide exchangeIC5014 μM[2][3]
This compoundGDP-bound KRAS(G12D)Isothermal Titration Calorimetry (ITC)K_D25.8 μM[2][7]

Table 2: Comparative Inhibitory Activities of Related KRAS(G12D) Inhibitors

CompoundTargetAssayMetricValueReference
TH-Z801KRAS(G12D)SOS-catalyzed nucleotide exchangeIC50115 μM[7]
TH-Z827KRAS(G12D)SOS-catalyzed nucleotide exchangeIC502.4 μM[8]
TH-Z835KRAS(G12D)SOS-catalyzed nucleotide exchangeIC501.8 μM[3]
TH-Z837KRAS(G12D)SOS-catalyzed nucleotide exchangeIC501.2 μM[3]

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used to characterize this compound.

SOS-Catalyzed Nucleotide Exchange Assay

This assay is used to determine the inhibitory activity of compounds on the guanine nucleotide exchange factor (GEF)-mediated nucleotide exchange of KRAS.

  • Principle: The assay measures the rate at which a fluorescently labeled GDP analog is displaced from KRAS by an unlabeled nucleotide, a reaction catalyzed by the GEF, SOS1. Inhibitors of KRAS will slow down this exchange rate.

  • Protocol:

    • Recombinant KRAS(G12D) protein is pre-loaded with a fluorescent GDP analog (e.g., mant-dGDP).

    • The inhibitor (this compound) at various concentrations is incubated with the KRAS(G12D)-mant-dGDP complex.

    • The nucleotide exchange reaction is initiated by the addition of the catalytic domain of SOS1 (SOScat) and a molar excess of unlabeled GDP or GTP.

    • The decrease in fluorescence, corresponding to the release of mant-dGDP, is monitored over time using a fluorescence plate reader.

    • The initial rates of nucleotide exchange are calculated and plotted against the inhibitor concentration to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between two molecules.

  • Principle: ITC directly measures the heat change that occurs when one molecule is titrated into a solution containing its binding partner.

  • Protocol:

    • A solution of purified, GDP-bound KRAS(G12D) protein is placed in the sample cell of the ITC instrument.

    • A concentrated solution of this compound is loaded into the titration syringe.

    • A series of small, precise injections of this compound are made into the KRAS(G12D) solution.

    • The heat released or absorbed upon each injection is measured.

    • The resulting data are plotted as heat change per injection versus the molar ratio of the two molecules.

    • The binding isotherm is then fitted to a suitable binding model to determine the K_D, stoichiometry, and thermodynamic parameters.

X-ray Crystallography

This technique is used to determine the three-dimensional atomic structure of the KRAS(G12D)-TH-Z816 complex.

  • Principle: A high-quality crystal of the protein-ligand complex is grown and then diffracted with an X-ray beam. The diffraction pattern is used to calculate an electron density map, from which the atomic structure can be modeled.

  • Protocol:

    • Purified KRAS(G12D) protein is incubated with a molar excess of this compound to form the complex.

    • The complex is concentrated and subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperature).

    • Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

    • The structure is solved using molecular replacement and refined to produce a high-resolution model of the complex. The crystal structure of KRAS(G12D) in complex with this compound is available in the Protein Data Bank under the accession code 7EW9.[2][6]

Visualizations

The following diagrams illustrate the key signaling pathway, experimental workflow, and logical relationships associated with this compound.

KRAS_Signaling_Pathway cluster_kras EGFR Growth Factor Receptor (e.g., EGFR) SOS1 SOS1 (GEF) EGFR->SOS1 Activates KRAS_GDP KRAS(G12D)-GDP (Inactive) SOS1->KRAS_GDP GDP -> GTP Exchange KRAS_GTP KRAS(G12D)-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF (e.g., CRAF) KRAS_GTP->RAF Binds & Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes THZ816 This compound THZ816->KRAS_GTP Inhibits RAF Interaction

Caption: KRAS(G12D) Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow Protein_Production Recombinant KRAS(G12D) Protein Production & Purification Biochemical_Assay Biochemical Assay (SOS-catalyzed Nucleotide Exchange) Protein_Production->Biochemical_Assay Biophysical_Assay Biophysical Assay (Isothermal Titration Calorimetry) Protein_Production->Biophysical_Assay Structural_Studies Structural Studies (X-ray Crystallography) Protein_Production->Structural_Studies IC50 Determine IC50 Biochemical_Assay->IC50 KD Determine KD Biophysical_Assay->KD Structure Solve 3D Structure (PDB: 7EW9) Structural_Studies->Structure Cell_Based_Assays Cell-Based Assays (Proliferation, MAPK Signaling) IC50->Cell_Based_Assays KD->Cell_Based_Assays In_Vivo In Vivo Studies (Xenograft Models - with TH-Z835) Cell_Based_Assays->In_Vivo Logical_Relationship THZ816 This compound Salt_Bridge Forms Salt Bridge with Asp12 THZ816->Salt_Bridge Induced_Pocket Induces Allosteric Switch-II Pocket Salt_Bridge->Induced_Pocket KRAS_CRAF Disrupts KRAS-CRAF Interaction Induced_Pocket->KRAS_CRAF MAPK_Inhibition Inhibits MAPK Signaling KRAS_CRAF->MAPK_Inhibition Antiproliferative Antiproliferative Effects MAPK_Inhibition->Antiproliferative

References

The Disruption of the KRAS-CRAF Interaction by TH-Z816: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, acts as a key driver in approximately 30% of all human cancers. The KRAS(G12D) mutation is among the most prevalent and oncogenic variants, yet it has remained a challenging target for therapeutic intervention. A novel series of inhibitors, including TH-Z816, has been developed to address this unmet need. These compounds are designed to selectively target the KRAS(G12D) mutant by forming a salt bridge with the aspartate residue at position 12. This interaction induces a conformational change in the switch-II pocket of KRAS, thereby allosterically inhibiting its function. A critical consequence of this binding is the disruption of the protein-protein interaction between KRAS and its downstream effector, CRAF (also known as RAF1), a serine/threonine-protein kinase that is the entry point to the mitogen-activated protein kinase (MAPK) signaling cascade. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and cellular processes.

Mechanism of Action: Disrupting the KRAS-CRAF Axis

This compound and its analogs function by directly binding to the KRAS(G12D) mutant protein. This binding is not dependent on the nucleotide-bound state of KRAS, as these inhibitors have demonstrated similar affinities for both the GDP-bound (inactive) and GTP-bound (active) forms of the protein[1][2]. The inhibitor occupies a newly induced pocket in the switch-II region, and a key feature of this interaction is the formation of a salt bridge between a piperazine moiety on the inhibitor and the Asp12 residue of the mutant KRAS[1][2]. This binding event sterically hinders the association of KRAS with its effector proteins, most notably CRAF. By preventing the KRAS-CRAF interaction, this compound effectively blocks the activation of the downstream MAPK signaling pathway (RAF-MEK-ERK), which is crucial for the proliferation and survival of KRAS-driven cancer cells.

KRAS Signaling Pathway and this compound Inhibition.

Quantitative Data Summary

The following tables summarize the binding affinities and inhibitory activities of this compound and its more potent, cyclized analogs, TH-Z827 and TH-Z835.

Table 1: Binding Affinity to KRAS(G12D) determined by Isothermal Titration Calorimetry (ITC)
CompoundBinding Affinity (Kd) to GDP-bound KRAS(G12D) (µM)
This compound25.8
TH-Z8273.1
TH-Z8352.1
TH-Z8372.3

Data sourced from Mao, Z., et al. (2022) Cell Discovery.

Table 2: Inhibition of SOS1-mediated Nucleotide Exchange
CompoundIC50 (µM)
This compound14
TH-Z8273.1
TH-Z8351.6
TH-Z8372.5

Data sourced from Mao, Z., et al. (2022) Cell Discovery.

Table 3: Anti-proliferative Activity (IC50) in KRAS(G12D) Mutant Cell Lines
Cell LineCancer TypeTH-Z835 IC50 (µM)
PANC-1Pancreatic< 0.5
KPCPancreatic< 0.5
Panc 04.03PancreaticNot explicitly quantified, but potent inhibition shown

Data for the more potent analog, TH-Z835, is presented as it was the focus of the cellular and in vivo studies in the primary publication.[3][4][5] It should be noted that TH-Z835 also demonstrated anti-proliferative effects in cell lines with other KRAS mutations (G12C, G12V, G13D) and even wild-type KRAS, suggesting potential off-target effects.[3][6]

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

This protocol outlines the procedure for determining the binding affinity of this compound and its analogs to KRAS(G12D).

  • Protein and Compound Preparation:

    • Recombinant human KRAS(G12D) (residues 1-169) is expressed and purified.

    • The protein is loaded with GDP by incubation with a 10-fold molar excess of GDP in the presence of alkaline phosphatase and EDTA, followed by purification to remove excess nucleotide.

    • The final protein is dialyzed against ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • The inhibitor compound is dissolved in a compatible solvent (e.g., DMSO) and then diluted in the same ITC buffer used for the protein. The final DMSO concentration should be matched between the protein and ligand solutions to minimize solvent mismatch effects.

  • ITC Instrument Setup:

    • The ITC instrument (e.g., a MicroCal PEAQ-ITC) is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

  • Titration:

    • The sample cell is loaded with the KRAS(G12D)-GDP protein solution (typically at a concentration of 20-30 µM).

    • The injection syringe is loaded with the inhibitor solution (typically at a concentration 10-15 fold higher than the protein, e.g., 300-800 µM).

    • A series of injections (e.g., 19 injections of 2 µL each) are performed at regular intervals (e.g., 150 seconds) while stirring.

  • Data Analysis:

    • The raw titration data (heat change per injection) is integrated.

    • The heat of dilution, determined from a control titration of the inhibitor into buffer alone, is subtracted.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

SOS1-mediated Nucleotide Exchange Assay

This assay measures the ability of the inhibitors to block the SOS1-catalyzed exchange of GDP for a fluorescently labeled GTP analog on KRAS(G12D).

cluster_workflow SOS1-mediated Nucleotide Exchange Assay Workflow start Start prepare Prepare Reaction Mix: - KRAS(G12D)-GDP - Test Inhibitor (or DMSO) - Assay Buffer start->prepare incubate1 Pre-incubate at Room Temperature prepare->incubate1 add_reagents Add Exchange Reagents: - SOS1 (catalyst) - Fluorescent Nucleotide (e.g., mant-GTP) incubate1->add_reagents measure Monitor Fluorescence Signal Over Time in a Plate Reader add_reagents->measure analyze Calculate Initial Reaction Rates and Determine IC50 Values measure->analyze end End analyze->end

Workflow for SOS1-mediated Nucleotide Exchange Assay.
  • Reagents:

    • KRAS(G12D)-GDP protein.

    • SOS1 catalytic domain (e.g., residues 564-1049).

    • Fluorescent nucleotide (e.g., mant-GTP).

    • Non-fluorescent competing nucleotide (GDP).

    • Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP).

    • Test inhibitors dissolved in DMSO.

  • Assay Procedure:

    • In a 384-well plate, KRAS(G12D)-GDP (e.g., 1 µM final concentration) is mixed with varying concentrations of the test inhibitor.

    • The reaction is initiated by adding a mixture of SOS1 (e.g., 100 nM final concentration) and mant-GTP (e.g., 5 µM final concentration).

    • The increase in fluorescence (as mant-GTP binds to KRAS upon GDP release) is monitored over time using a fluorescence plate reader (Excitation ~360 nm, Emission ~440 nm).

  • Data Analysis:

    • The initial rate of the nucleotide exchange reaction is calculated for each inhibitor concentration.

    • The percentage of inhibition is determined relative to a DMSO control.

    • The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay

This protocol is used to assess the anti-proliferative effects of the inhibitors on cancer cell lines.

  • Cell Culture:

    • KRAS(G12D) mutant cancer cell lines (e.g., PANC-1, KPC) are cultured in appropriate media and conditions.

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • The following day, cells are treated with a serial dilution of the test inhibitor (e.g., TH-Z835) or DMSO as a vehicle control.

    • Cells are incubated for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

    • The luminescence signal is read using a plate reader.

  • Data Analysis:

    • The luminescence readings are normalized to the DMSO-treated control wells.

    • The IC50 value, the concentration of inhibitor required to reduce cell viability by 50%, is determined by fitting the dose-response curve.

Logical Framework of this compound Action

The therapeutic rationale for this compound is based on a clear, linear progression from direct target engagement to the induction of anti-cancer effects. This can be visualized as a logical pathway.

cluster_logical_flow Logical Flow of this compound's Anti-Cancer Activity node1 This compound Binds to Induced Pocket in KRAS(G12D) node2 Formation of Salt Bridge with Asp12 Residue node1->node2 Leads to node3 Allosteric Disruption of KRAS-CRAF Interaction node2->node3 Causes node4 Inhibition of Downstream MAPK Signaling (pERK Reduction) node3->node4 Results in node5 Induction of Cell Cycle Arrest (G1 Phase) node4->node5 Leads to node6 Inhibition of Cell Proliferation and Survival node5->node6 Causes node7 Tumor Growth Inhibition (In Vivo) node6->node7 Results in

Logical Progression of this compound's Mechanism of Action.

Conclusion

This compound and its optimized analogs represent a promising class of inhibitors that directly target the oncogenic KRAS(G12D) mutation. By binding to an allosteric pocket and forming a key salt-bridge interaction, these compounds effectively disrupt the critical KRAS-CRAF protein-protein interface. This disruption leads to the blockade of downstream MAPK signaling, resulting in potent anti-proliferative effects in KRAS(G12D)-driven cancer cells. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug developers working to advance this and similar therapeutic strategies for one of the most challenging targets in oncology. Further medicinal chemistry efforts to optimize efficacy and minimize off-target effects are warranted.[1][2]

References

Unveiling the Core Interaction: A Technical Guide to the Salt Bridge Formation of TH-Z816 with KRAS G12D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed examination of the critical salt bridge formation between the potent inhibitor TH-Z816 and the oncogenic KRAS G12D mutant. Understanding this core interaction is paramount for the rational design and optimization of next-generation cancer therapeutics targeting this previously "undruggable" protein. This document outlines the structural basis of this interaction, presents key quantitative data, details the experimental methodologies used in its characterization, and visualizes the associated biological pathways and experimental workflows.

The Structural Basis of a Targeted Interaction

The therapeutic efficacy of this compound hinges on its ability to selectively bind to the KRAS G12D mutant protein. This selectivity is primarily achieved through the formation of a salt bridge, a strong non-covalent interaction between oppositely charged residues.

Crystallographic studies have revealed the precise atomic details of this interaction. The protonated piperazine moiety of this compound engages in a salt bridge with the deprotonated carboxylate group of the mutant Aspartate residue at position 12 (Asp12) of KRAS.[1][2][3] This interaction is further stabilized by a hydrogen bond with the backbone carbonyl of Glycine 60.[3] The binding of this compound induces the formation of an allosteric pocket in the switch-II region of KRAS G12D, a conformational change not observed in the unbound state.[2][4] This induced-fit pocket accommodates the inhibitor, contributing to its binding affinity and selectivity.[4]

The crystal structure of the this compound-KRAS G12D complex has been solved at a resolution of 2.13 Å and is publicly available under the Protein Data Bank (PDB) ID: 7EW9.[1][3][4][5] This structural data provides an invaluable blueprint for structure-based drug design efforts.

Quantitative Analysis of this compound Binding

The interaction between this compound and KRAS G12D has been quantified using various biophysical and biochemical assays. The following tables summarize the key binding and inhibitory data.

Table 1: Inhibitory Activity of this compound

ParameterValueAssay
IC5014 µMSOS-catalyzed nucleotide exchange assay

Table 2: Thermodynamic Binding Parameters of this compound to GDP-bound KRAS G12D

ParameterValueMethod
K_D_25.8 µMIsothermal Titration Calorimetry (ITC)
ΔG-6.3 kcal/molIsothermal Titration Calorimetry (ITC)
ΔH-9.8 kcal/molIsothermal Titration Calorimetry (ITC)
-TΔS3.5 kcal/molIsothermal Titration Calorimetry (ITC)

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with KRAS G12D.

Protein Expression and Purification of KRAS G12D

Recombinant human KRAS G12D (residues 1-169) is expressed in Escherichia coli BL21(DE3) cells. The protein is typically expressed with a cleavable N-terminal His-tag to facilitate purification.

  • Expression: Transformed E. coli cells are grown in Luria-Bertani (LB) medium at 37°C to an OD_600_ of 0.6-0.8. Protein expression is induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated for a further 16-20 hours at 18°C.

  • Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). The cells are lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing 20-40 mM imidazole to remove non-specifically bound proteins. The His-tagged KRAS G12D is eluted with a buffer containing 250-500 mM imidazole.

  • Tag Cleavage: The His-tag is cleaved by incubation with a specific protease (e.g., TEV protease) overnight at 4°C.

  • Size-Exclusion Chromatography: The cleaved protein is further purified by size-exclusion chromatography on a Superdex 75 or similar column to remove the cleaved tag, protease, and any remaining impurities. The purity of the final protein is assessed by SDS-PAGE.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the binding affinity (K_D_), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and KRAS G12D.

  • Sample Preparation: Purified GDP-bound KRAS G12D is dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl_2_). This compound is dissolved in the same buffer. The final concentration of KRAS G12D in the sample cell is typically 26 µM, and the concentration of this compound in the syringe is 800 µM.

  • ITC Experiment: The experiment is performed on an ITC instrument (e.g., MicroCal PEAQ-ITC). A series of injections of this compound into the KRAS G12D solution are performed at a constant temperature (e.g., 25°C).

  • Data Analysis: The heat changes upon each injection are measured and integrated. The resulting binding isotherm is fitted to a one-site binding model to determine the thermodynamic parameters (K_D_, ΔH, and n). ΔG and -TΔS are then calculated from these values.

SOS-catalyzed Nucleotide Exchange Assay

This assay measures the ability of this compound to inhibit the exchange of GDP for a fluorescently labeled GTP analog on KRAS G12D, catalyzed by the guanine nucleotide exchange factor (GEF) Son of Sevenless (SOS).

  • Reaction Mixture: The assay is typically performed in a 384-well plate in a buffer such as 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl_2_, and 1 mM DTT.

  • Assay Components: The reaction contains purified KRAS G12D (e.g., 100 nM), the catalytic domain of SOS (SOS_cat_, e.g., 20 nM), and a fluorescent GDP analog (e.g., BODIPY-FL-GDP).

  • Inhibitor Addition: this compound is added at various concentrations to the reaction mixture.

  • Initiation and Measurement: The nucleotide exchange reaction is initiated by the addition of a high concentration of unlabeled GTP (e.g., 100 µM). The decrease in fluorescence polarization or FRET signal is monitored over time using a plate reader.

  • Data Analysis: The initial rates of the reaction at different inhibitor concentrations are calculated. The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

X-ray Crystallography

X-ray crystallography is used to determine the three-dimensional structure of the this compound-KRAS G12D complex at atomic resolution.

  • Crystallization: The complex is formed by incubating purified KRAS G12D with an excess of this compound. Crystals are grown using the hanging drop vapor diffusion method. A typical crystallization condition is 0.2 M sodium acetate, 0.1 M Tris pH 8.5, and 26% (w/v) PEG 3350 at 20°C.

  • Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The structure is solved by molecular replacement using a known KRAS structure as a search model. The model is then refined against the diffraction data, and the inhibitor molecule is built into the electron density map.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the KRAS signaling pathway and the experimental workflow for characterizing this compound.

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRAS Cycle cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) SOS SOS1 (GEF) RTK->SOS Growth Factor Binding KRAS_GDP KRAS G12D-GDP (Inactive) SOS->KRAS_GDP Promotes GDP disassociation KRAS_GTP KRAS G12D-GTP (Active) KRAS_GDP->KRAS_GTP GTP Loading KRAS_GTP->KRAS_GDP GTP Hydrolysis (Blocked by G12D mutation) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation THZ816 This compound THZ816->KRAS_GDP Forms Salt Bridge with Asp12 Inhibits Nucleotide Exchange

Caption: The KRAS signaling pathway and the inhibitory mechanism of this compound.

Experimental_Workflow cluster_protein Protein Production cluster_binding Binding Characterization cluster_inhibition Inhibitory Activity cluster_structure Structural Analysis Expression KRAS G12D Expression in E. coli Purification Affinity & Size-Exclusion Chromatography Expression->Purification ITC Isothermal Titration Calorimetry (ITC) Purification->ITC Enzymatic_Assay SOS-catalyzed Nucleotide Exchange Assay Purification->Enzymatic_Assay Crystallography X-ray Crystallography Purification->Crystallography Binding_Data Determine K_D, ΔH, ΔS ITC->Binding_Data Inhibition_Data Determine IC50 Enzymatic_Assay->Inhibition_Data Structure Solve 3D Structure (PDB: 7EW9) Crystallography->Structure

References

TH-Z816: A Technical Guide to its Effects on Cancer Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH-Z816 is a reversible, small-molecule inhibitor targeting the KRAS(G12D) mutation, one of the most prevalent and oncogenic drivers in human cancers. This document provides a comprehensive technical overview of the mechanism of action of this compound and its impact on cancer signaling pathways. It details the molecular interactions, summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the affected signaling cascades. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, becomes a potent oncogenic driver in a significant percentage of human cancers, including pancreatic, colorectal, and lung cancers. The KRAS G12D mutation, in particular, has been notoriously difficult to target therapeutically. This compound has emerged as a promising inhibitor that directly targets this specific mutation. This guide delves into the core aspects of this compound's function, with a focus on its effects on cancer cell signaling.

Mechanism of Action

This compound functions as a reversible inhibitor of the KRAS(G12D) mutant protein. Its mechanism of action is centered on the formation of a salt bridge with the aspartate residue at position 12 (Asp12) of the mutant KRAS protein. This interaction occurs within an induced-fit pocket in the switch-II region of KRAS(G12D). By binding to this allosteric site, this compound locks the KRAS(G12D) protein in an inactive state, thereby preventing it from engaging with its downstream effectors and initiating oncogenic signaling cascades.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its more potent analog, TH-Z835, which was utilized for more extensive biological characterization.

Table 1: In Vitro Inhibitory Activity

CompoundTargetAssay TypeIC50 ValueSource
This compoundKRAS(G12D)SOS-catalyzed nucleotide exchange14 μM[1]
TH-Z827KRAS(G12D)SOS-catalyzed nucleotide exchange3.1 μM
TH-Z835KRAS(G12D)SOS-catalyzed nucleotide exchange1.6 μM

Table 2: Binding Affinity of this compound to KRAS(G12D)

ParameterValueSource
Binding Affinity (KD)25.8 μM[3]

Table 3: Anti-proliferative Effects of TH-Z835 (a potent analog of this compound)

Cell LineCancer TypeKRAS MutationIC50 ValueSource
PANC-1PancreaticG12D4.4 μM[2]
Panc 04.03PancreaticG12D4.7 μM[2]

Impact on Cancer Signaling Pathways

The primary and most well-documented effect of this compound is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. By directly inhibiting KRAS(G12D), this compound prevents the activation of downstream kinases in this cascade.

The MAPK/ERK Signaling Pathway

The binding of this compound to KRAS(G12D) disrupts its ability to interact with RAF kinases (ARAF, BRAF, CRAF), which are the immediate downstream effectors of RAS proteins. This, in turn, prevents the phosphorylation and activation of MEK1/2 and subsequently ERK1/2. The inhibition of ERK1/2 phosphorylation leads to the downregulation of various cellular processes critical for cancer cell proliferation, survival, and differentiation.[1][2]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK binds KRAS_G12D KRAS(G12D) RTK->KRAS_G12D activates RAF RAF KRAS_G12D->RAF activates TH_Z816 This compound TH_Z816->KRAS_G12D inhibits MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression regulates

Figure 1: this compound Inhibition of the MAPK/ERK Signaling Pathway.
Other Potential Signaling Pathways

While the primary focus of the initial research on this compound has been the MAPK pathway, the central role of KRAS in cellular signaling suggests that its inhibition could have broader effects. However, detailed studies on the impact of this compound on other pathways, such as the PI3K/AKT/mTOR pathway, are not yet extensively reported in the available literature. It is plausible that by inhibiting the central KRAS node, this compound could indirectly affect these interconnected pathways. Further research is required to fully elucidate these potential effects.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound and its analogs.

SOS-catalyzed Nucleotide Exchange Assay

This assay is used to determine the inhibitory activity of compounds on the exchange of GDP for GTP on KRAS, a reaction catalyzed by the Guanine Nucleotide Exchange Factor (GEF) Son of Sevenless (SOS).

  • Principle: The assay measures the fluorescence of a fluorophore-labeled GTP analog as it binds to KRAS in the presence of SOS. Inhibitors of this process will result in a decrease in the fluorescence signal.

  • Protocol:

    • Recombinant KRAS(G12D) protein is pre-loaded with GDP.

    • The KRAS(G12D)-GDP complex is incubated with varying concentrations of this compound.

    • The nucleotide exchange reaction is initiated by the addition of a catalytic amount of SOS1 and a fluorescently labeled GTP analog (e.g., mant-GTP).

    • The increase in fluorescence is monitored over time using a fluorescence plate reader.

    • The initial rates of nucleotide exchange are calculated and plotted against the inhibitor concentration to determine the IC50 value.

Nucleotide_Exchange_Assay Start Start Incubate Incubate KRAS(G12D)-GDP with this compound Start->Incubate Initiate_Reaction Add SOS1 and fluorescent GTP Incubate->Initiate_Reaction Measure_Fluorescence Monitor fluorescence over time Initiate_Reaction->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Workflow for SOS-catalyzed Nucleotide Exchange Assay.
Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the binding affinity of a ligand (this compound) to a macromolecule (KRAS G12D).

  • Principle: ITC directly measures the heat change that occurs when two molecules interact. This heat change is proportional to the amount of binding.

  • Protocol:

    • A solution of purified KRAS(G12D) protein is placed in the sample cell of the ITC instrument.

    • A solution of this compound is placed in the injection syringe.

    • A series of small injections of the this compound solution are made into the KRAS(G12D) solution.

    • The heat released or absorbed during each injection is measured.

    • The data are fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Cell Proliferation Assay (MTT or CellTiter-Glo)

This assay is used to assess the effect of a compound on the viability and proliferation of cancer cells.

  • Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The CellTiter-Glo assay measures the amount of ATP, which is an indicator of metabolically active cells.

  • Protocol:

    • Cancer cells (e.g., PANC-1, Panc 04.03) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of the test compound (e.g., TH-Z835).

    • After a defined incubation period (e.g., 72 hours), the assay reagent (MTT or CellTiter-Glo) is added to each well.

    • For the MTT assay, a solubilizing agent is added to dissolve the formazan crystals, and the absorbance is measured. For the CellTiter-Glo assay, luminescence is measured.

    • The results are normalized to untreated control cells, and the IC50 value is calculated.

Western Blot Analysis

Western blotting is used to detect and quantify the levels of specific proteins in cell lysates, particularly to assess the phosphorylation status of signaling proteins.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

  • Protocol:

    • Cancer cells are treated with the inhibitor for a specified time.

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the target protein (e.g., phospho-ERK, total ERK).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the signal is detected using an imaging system.

    • Band intensities are quantified to determine the relative protein levels.

Western_Blot_Workflow Cell_Treatment Cell Treatment with this compound Protein_Extraction Protein Extraction and Quantification Cell_Treatment->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Figure 3: General Workflow for Western Blot Analysis.

Off-Target Effects and Limitations

The initial publication on this compound and its analogs notes that the inhibition of cancer cell proliferation by TH-Z835 was not fully dependent on the KRAS mutation status, suggesting the possibility of off-target effects.[1][2] This indicates that the compound may inhibit other cellular targets, which could contribute to its anti-cancer activity but also potentially to toxicity. Further research, including kinome-wide screening and proteomics studies, is necessary to fully characterize the selectivity profile of this compound and identify any potential off-target interactions.

Conclusion and Future Directions

This compound represents a significant step forward in the development of direct inhibitors for the challenging KRAS(G12D) mutation. Its mechanism of action, involving the formation of a salt bridge with the mutant aspartate residue, provides a novel strategy for targeting this oncogene. The primary effect of this compound is the suppression of the MAPK/ERK signaling pathway, a key driver of cancer cell proliferation and survival.

Future research should focus on several key areas:

  • Improving Potency and Selectivity: Medicinal chemistry efforts are needed to optimize the structure of this compound to enhance its potency and selectivity for KRAS(G12D) over wild-type KRAS and other cellular kinases.

  • Elucidating Effects on Other Signaling Pathways: Comprehensive studies are required to understand the full impact of this compound on other KRAS-driven signaling pathways, such as the PI3K/AKT/mTOR pathway.

  • Identifying and Mitigating Off-Target Effects: A thorough characterization of the off-target profile of this compound is crucial for its further development as a therapeutic agent.

  • In Vivo Efficacy and Pharmacokinetics: Preclinical studies in relevant animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of optimized this compound analogs.

References

TH-Z816: A Technical Guide to a Reversible KRAS G12D Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH-Z816 is a small molecule inhibitor targeting the G12D mutation of the Kirsten Rat Sarcoma (KRAS) viral oncogene homolog, a critical driver in numerous cancers. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its characterization. The information presented is intended to support further research and development of targeted therapies against KRAS G12D-driven malignancies.

Chemical and Physical Properties

This compound is a rationally designed compound that exhibits reversible binding to its target. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 2847881-42-7
Molecular Formula C29H38N6O
Molecular Weight 486.66 g/mol
IUPAC Name 7-(8-methylnaphthalen-1-yl)-4-[(2R)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine

Mechanism of Action

This compound functions as a reversible inhibitor of the KRAS G12D mutant protein. The G12D mutation, a substitution of glycine with aspartic acid at codon 12, results in a constitutively active state of KRAS, leading to uncontrolled cell proliferation and survival through downstream signaling pathways.

The mechanism of inhibition by this compound is notable for its formation of a salt bridge with the aspartic acid residue at position 12 (Asp12) of the mutant KRAS protein.[1] This interaction is facilitated by the piperazine moiety of this compound.[1] Crystallographic studies have revealed that the binding of this compound induces a conformational change in the switch-II pocket of KRAS G12D, enabling this specific interaction.[1] By binding to KRAS G12D, this compound disrupts the interaction between KRAS and its downstream effectors, primarily inhibiting the MAPK signaling cascade (RAF-MEK-ERK).[1]

Experimental Protocols

The following sections detail the key experimental procedures for the biochemical and cellular characterization of this compound.

SOS-Catalyzed Nucleotide Exchange Assay

This assay measures the ability of this compound to inhibit the exchange of GDP for GTP on KRAS G12D, a critical step in its activation, catalyzed by the guanine nucleotide exchange factor Son of Sevenless (SOS).

Materials:

  • Recombinant human KRAS G12D protein

  • Recombinant human SOS1 protein (catalytic domain)

  • Fluorescently labeled GDP analog (e.g., mant-dGDP)

  • GTP solution

  • Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP

  • This compound stock solution (in DMSO)

  • 96-well, black, flat-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of KRAS G12D pre-loaded with mant-dGDP in the assay buffer.

  • In the microplate, add the KRAS G12D-mant-dGDP complex to each well.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature.

  • Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and a molar excess of GTP to each well.

  • Immediately begin monitoring the decrease in fluorescence intensity over time using a plate reader (Excitation: ~360 nm, Emission: ~440 nm). The decrease in fluorescence corresponds to the displacement of mant-dGDP by GTP.

  • Calculate the initial rates of the reaction for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the initial rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is employed to directly measure the binding affinity and thermodynamic parameters of the interaction between this compound and KRAS G12D.

Materials:

  • Recombinant human KRAS G12D protein

  • This compound

  • ITC Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM TCEP. The buffer for the protein and the small molecule must be identical to minimize heat of dilution effects.

  • Isothermal Titration Calorimeter

Procedure:

  • Thoroughly dialyze the KRAS G12D protein against the ITC buffer.

  • Dissolve this compound in the final dialysis buffer. Degas both the protein and inhibitor solutions immediately before the experiment.

  • Load the KRAS G12D solution (typically 20-50 µM) into the sample cell of the calorimeter.

  • Load the this compound solution (typically 10-fold higher concentration than the protein) into the injection syringe.

  • Set the experimental temperature (e.g., 25°C) and stirring speed (e.g., 750 rpm).

  • Perform a series of injections (e.g., 19 injections of 2 µL each) of the this compound solution into the protein solution, with a spacing of approximately 150 seconds between injections to allow the signal to return to baseline.

  • Record the heat changes associated with each injection.

  • Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.

  • Subtract the heat of dilution from the binding data and analyze the resulting isotherm to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

Cell Proliferation Assay

This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines harboring the KRAS G12D mutation.

Materials:

  • KRAS G12D mutant cancer cell line (e.g., PANC-1, MIA PaCa-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well, clear, flat-bottom microplates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader capable of measuring luminescence

Procedure:

  • Seed the KRAS G12D mutant cells in the 96-well plates at a predetermined density (e.g., 2,000-5,000 cells per well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the cells and add the medium containing various concentrations of this compound or DMSO (vehicle control).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Allow the plate and the cell viability reagent to equilibrate to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Mix the contents by orbital shaking for approximately 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by plotting viability against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the KRAS G12D signaling pathway and a typical experimental workflow for inhibitor characterization.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 GrowthFactor Growth Factor GrowthFactor->RTK SOS1 SOS1 (GEF) GRB2->SOS1 KRAS_GDP KRAS G12D (GDP) Inactive SOS1->KRAS_GDP GDP for GTP KRAS_GTP KRAS G12D (GTP) Active KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF THZ816 This compound THZ816->KRAS_GTP Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Experimental_Workflow Start Start: this compound Synthesis and Purification BiochemicalAssays Biochemical Assays Start->BiochemicalAssays CellularAssays Cellular Assays Start->CellularAssays SOSAssay SOS-Catalyzed Nucleotide Exchange Assay BiochemicalAssays->SOSAssay ITC Isothermal Titration Calorimetry (ITC) BiochemicalAssays->ITC DataAnalysis Data Analysis and Interpretation SOSAssay->DataAnalysis ITC->DataAnalysis ProliferationAssay Cell Proliferation Assay (KRAS G12D Cell Lines) CellularAssays->ProliferationAssay WesternBlot Western Blot (pERK, pAKT) CellularAssays->WesternBlot ProliferationAssay->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion: Characterization of This compound Activity DataAnalysis->Conclusion

References

The Inner Workings of KRAS G12D Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The KRAS protein, a linchpin in cellular signaling, has long been a challenging target in oncology. The G12D mutation, one of the most prevalent alterations, renders the protein constitutively active, driving tumorigenesis in a significant fraction of pancreatic, colorectal, and lung cancers. This guide delves into the fundamental properties of inhibitors developed to specifically target this formidable oncogene, offering a technical overview of their mechanism, quantitative characteristics, and the experimental methodologies used for their evaluation.

Mechanism of Action: A Non-Covalent Approach to a Difficult Target

Unlike inhibitors of the KRAS G12C mutation which form a covalent bond with the mutant cysteine, targeting the G12D mutation requires a different strategy due to the lack of a suitable reactive residue. KRAS G12D inhibitors are primarily non-covalent, small molecules designed to bind with high affinity and selectivity to the mutant protein.

These inhibitors typically target the switch-II pocket of the KRAS G12D protein. By occupying this pocket, they disrupt the protein's ability to interact with downstream effectors, most notably RAF kinases, thereby blocking the aberrant activation of the MAPK signaling pathway (RAF-MEK-ERK) which is crucial for cancer cell proliferation and survival.[1][2][3] Some inhibitors have been shown to bind to both the inactive (GDP-bound) and active (GTP-bound) states of KRAS G12D, effectively trapping the protein in a non-functional conformation.[1][4]

Quantitative Properties of Lead KRAS G12D Inhibitors

The development of potent and selective KRAS G12D inhibitors is an area of active research. The following tables summarize key quantitative data for some of the leading preclinical and clinical candidates.

InhibitorBinding Affinity (Kd) vs KRAS G12DAssay MethodReference
MRTX1133 ~0.8 nMNot Specified
HRS-4642 0.083 nMSurface Plasmon Resonance (SPR)[1][5]
BI-2852 Not ReportedNot Reported
ERAS-5024 Not ReportedNot Reported
Paluratide 0.043 nMNot Specified
InhibitorBiochemical IC50Cellular IC50 (pERK Inhibition)Cellular IC50 (Cell Viability)Reference
MRTX1133 Not Reported2 nM (AGS cells)6 nM (AGS cells)
HRS-4642 0.72 nM (SOS1 displacement)2.329 nM (AsPC-1 cells)0.55 - 66.58 nM (panel of KRAS G12D mutant cell lines)[1]
BI-2852 450 nM (vs GTP-KRAS G12D)Not ReportedNot Reported
ERAS-5024 3.5 nM (RAS-RAF binding)941 nM (AsPC-1 cells)Single-digit nM (AsPC-1 3D assay)[6]
Paluratide < 2.2 nM (SOS1 interaction)Not ReportedNot Reported

Key Experimental Protocols

The characterization of KRAS G12D inhibitors relies on a suite of biochemical and cell-based assays, as well as in vivo models. Below are detailed methodologies for some of the pivotal experiments.

Biochemical Assays

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for KRAS G12D-RAF1 Interaction

  • Objective: To quantify the ability of an inhibitor to disrupt the interaction between KRAS G12D and its effector protein, RAF1.

  • Principle: This assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. Inhibition of the interaction results in a decreased FRET signal.

  • Protocol:

    • Recombinant, purified KRAS G12D protein (e.g., tagged with biotin) and the RAS-binding domain (RBD) of RAF1 (e.g., tagged with GST) are used.

    • In a 384-well plate, the inhibitor is serially diluted in assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.01% Tween20).[7]

    • Biotinylated KRAS G12D is added to the wells containing the inhibitor and incubated for a defined period (e.g., 30 minutes) at room temperature.[7]

    • A mixture of GST-RAF1-RBD and detection reagents (e.g., terbium-labeled anti-GST antibody as the donor and streptavidin-labeled d2 as the acceptor) is then added.[7]

    • The plate is incubated for 60 minutes at room temperature to allow for the interaction and binding of the detection reagents.[7]

    • The TR-FRET signal is measured on a plate reader with excitation at ~340 nm and emission at ~620 nm (donor) and ~665 nm (acceptor).[8]

    • The ratio of acceptor to donor emission is calculated, and IC₅₀ values are determined from the dose-response curves.

2. Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Objective: To determine the on-rate (kₐ), off-rate (kₑ), and dissociation constant (Kd) of an inhibitor binding to KRAS G12D.

  • Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to a ligand immobilized on the chip. This allows for real-time monitoring of the binding and dissociation events.

  • Protocol:

    • Recombinant KRAS G12D protein is immobilized on a sensor chip (e.g., via amine coupling or biotin-streptavidin interaction).

    • A series of concentrations of the inhibitor in running buffer are flowed over the chip surface.

    • The association of the inhibitor to the immobilized KRAS G12D is monitored in real-time.

    • After the association phase, running buffer without the inhibitor is flowed over the chip to monitor the dissociation of the inhibitor.

    • The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to calculate kₐ, kₑ, and Kd.[9]

Cell-Based Assays

1. Western Blot for Phospho-ERK (pERK) Inhibition

  • Objective: To assess the ability of an inhibitor to block the downstream signaling of KRAS G12D in a cellular context.

  • Protocol:

    • KRAS G12D mutant cancer cells (e.g., AsPC-1, PANC-1) are seeded in 6-well plates and allowed to adhere overnight.[10]

    • Cells are treated with a range of concentrations of the inhibitor or vehicle control (e.g., DMSO) for a specified time (e.g., 3-24 hours).[10][11]

    • Cells are lysed in a suitable buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[12]

    • The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with a primary antibody specific for phosphorylated ERK (pERK1/2).[12][13]

    • A loading control antibody (e.g., total ERK, GAPDH, or actin) is used to ensure equal protein loading.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified to determine the IC₅₀ for pERK inhibition.

2. Cell Viability Assay (e.g., CellTiter-Glo®)

  • Objective: To measure the effect of the inhibitor on the proliferation and viability of KRAS G12D mutant cancer cells.

  • Principle: The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP levels correlates with a reduction in cell viability.

  • Protocol:

    • KRAS G12D mutant cells are seeded in opaque-walled 96- or 384-well plates and incubated overnight.[14]

    • Cells are treated with a serial dilution of the inhibitor or vehicle control for a prolonged period (e.g., 72 hours).[15]

    • The plate and its contents are equilibrated to room temperature.[14]

    • CellTiter-Glo® reagent is added to each well.[14]

    • The plate is mixed on an orbital shaker to induce cell lysis and then incubated at room temperature to stabilize the luminescent signal.[14]

    • Luminescence is measured using a plate reader.[14]

    • IC₅₀ values are calculated from the resulting dose-response curves.

In Vivo Models

1. Xenograft Mouse Models

  • Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

  • Protocol:

    • KRAS G12D mutant cancer cells (e.g., AsPC-1, GP2d) are subcutaneously injected into immunocompromised mice (e.g., BALB/c nude mice).[3]

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into treatment and vehicle control groups.

    • The inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.[3][16]

    • Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).[17]

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for pERK) to confirm target engagement.[13]

    • Tumor growth inhibition (TGI) is calculated to determine the in vivo efficacy of the inhibitor.

Visualizing the Landscape of KRAS G12D Inhibition

The following diagrams illustrate the key signaling pathway targeted by KRAS G12D inhibitors and a generalized workflow for their discovery and preclinical development.

KRAS_G12D_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor SOS1 SOS1 (GEF) Growth_Factor_Receptor->SOS1 Activates KRAS_G12D_GDP KRAS G12D (GDP - Inactive) KRAS_G12D_GTP KRAS G12D (GTP - Active) KRAS_G12D_GDP->KRAS_G12D_GTP GAP GAP KRAS_G12D_GTP->GAP Hydrolysis to GDP (Impaired by G12D) RAF RAF KRAS_G12D_GTP->RAF PI3K PI3K KRAS_G12D_GTP->PI3K SOS1->KRAS_G12D_GDP Promotes GDP-GTP Exchange GAP->KRAS_G12D_GDP KRAS_G12D_Inhibitor KRAS G12D Inhibitor KRAS_G12D_Inhibitor->KRAS_G12D_GTP Blocks Effector Interaction MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Cell_Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation_Survival

KRAS G12D Signaling Pathway and Point of Inhibition.

Drug_Discovery_Workflow Target_Identification Target Identification (KRAS G12D) HTS High-Throughput Screening (Virtual or Assay-based) Target_Identification->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Generation Lead Generation (Medicinal Chemistry) Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization (SAR Studies) Lead_Generation->Lead_Optimization In_Vitro_Studies In Vitro Studies (Biochemical & Cellular Assays) Lead_Generation->In_Vitro_Studies Testing Preclinical_Candidate Preclinical Candidate Selection Lead_Optimization->Preclinical_Candidate Lead_Optimization->In_Vitro_Studies Testing In_Vivo_Studies In Vivo Studies (Xenograft Models) Preclinical_Candidate->In_Vivo_Studies In_Vitro_Studies->Lead_Generation In_Vitro_Studies->Lead_Optimization IND_Enabling_Studies IND-Enabling Studies (Toxicity & DMPK) In_Vivo_Studies->IND_Enabling_Studies Clinical_Trials Clinical Trials IND_Enabling_Studies->Clinical_Trials

Generalized Workflow for KRAS G12D Inhibitor Development.

References

The Allosteric Attack on KRAS: A Technical Guide to Inhibition and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) has been a notoriously challenging target in oncology, often labeled as "undruggable."[1][2] This small GTPase, when mutated, becomes a relentless driver of cellular proliferation in a significant portion of human cancers, including lung, colorectal, and pancreatic cancers.[2][3] However, a paradigm shift has occurred with the advent of allosteric inhibitors, which exploit cryptic pockets on the KRAS protein to modulate its activity. This guide provides an in-depth technical overview of the allosteric inhibition of KRAS, tailored for researchers, scientists, and drug development professionals. We will delve into the core mechanisms, key inhibitors, experimental protocols for their characterization, and the signaling pathways they disrupt.

The Mechanism of Allosteric KRAS Inhibition

KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[4] Oncogenic mutations, most commonly at codons G12, G13, and Q61, impair the GTPase activity of KRAS, leading to its accumulation in the active state and constitutive downstream signaling.[5]

Allosteric inhibitors represent a breakthrough by targeting regions on the KRAS protein distinct from the active site. A key allosteric site is the Switch-II pocket (S-II P), which is a transient pocket that becomes accessible in the GDP-bound (inactive) state of KRAS.[6][7] The first clinically approved KRAS inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849), specifically target the KRAS G12C mutation.[2][8] The G12C mutation introduces a cysteine residue that these inhibitors covalently and irreversibly bind to within the S-II P.[4] This covalent modification locks the KRAS G12C protein in an inactive conformation, preventing its interaction with downstream effector proteins and thereby inhibiting oncogenic signaling.[4][9]

Beyond the G12C mutation, research has identified other allosteric pockets and non-covalent inhibitors. These inhibitors also bind to the S-II P or other identified allosteric sites to stabilize the inactive state of KRAS.[10][11] This general mechanism of stabilizing the GDP-bound state is a cornerstone of current allosteric KRAS inhibitor development.

Key Allosteric Inhibitors and Quantitative Data

The development of allosteric KRAS inhibitors has been a major focus of cancer drug discovery. Below is a summary of key inhibitors and their associated quantitative data.

InhibitorTargetMechanismBinding Affinity (KD)Cellular Potency (IC50)
Sotorasib (AMG 510) KRAS G12CCovalent, Allosteric-~5-10 nM (p-ERK inhibition)
Adagrasib (MRTX849) KRAS G12CCovalent, Allosteric-5 nM (p-ERK inhibition)[2]
MRTX1133 KRAS G12DNon-covalent, Allosteric~0.2 pM (to GDP-bound)[12]~2-5 nM (p-ERK inhibition)[9][12]
BI-2865 pan-KRAS (WT & mutants)Non-covalent, Allosteric32 nM (G12D), 26 nM (G12V), 4.5 nM (G12C), 6.9 nM (WT), 4.3 nM (G13D)[13][14]~140 nM (BaF3 cell proliferation)[13][14][15]
InhibitorCancer TypeClinical Trial PhaseObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
Sotorasib (AMG 510) NSCLC (KRAS G12C)Phase 2 (CodeBreaK 100)37.1%[16]6.8 months[16]12.5 months[16]
Adagrasib (MRTX849) NSCLC (KRAS G12C)Phase 2 (KRYSTAL-1)43%[17]6.5 months[17]12.6 months[17]
Adagrasib (MRTX849) CRC (KRAS G12C)Phase 1/2 (KRYSTAL-1)17%[18]--

KRAS Signaling Pathways

KRAS, in its active GTP-bound state, initiates a cascade of downstream signaling events that drive cell proliferation, survival, and differentiation. The primary effector pathways include:

  • RAF-MEK-ERK (MAPK) Pathway: This is a critical pathway for cell proliferation. Activated KRAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2. MEK1/2 then phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate gene expression.[12]

  • PI3K-AKT-mTOR Pathway: This pathway is crucial for cell survival and growth. KRAS can activate phosphoinositide 3-kinase (PI3K), leading to the activation of AKT and subsequent downstream signaling through mTOR.[12]

  • RalGDS Pathway: Activated KRAS can also signal through the Ral guanine nucleotide dissociation stimulator (RalGDS) pathway, which is involved in the regulation of the cytoskeleton and vesicular trafficking.[12]

Allosteric inhibition of KRAS aims to shut down these oncogenic signaling cascades by preventing the initial activation step.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (GAP-mediated) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K RalGDS RalGDS KRAS_GTP->RalGDS Allosteric_Inhibitor Allosteric Inhibitor Allosteric_Inhibitor->KRAS_GDP Stabilizes Inactive State MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RalGDS->Proliferation

KRAS Signaling Pathways and Point of Allosteric Inhibition.

Experimental Protocols for Characterizing KRAS Allosteric Inhibitors

A suite of biochemical, biophysical, and cell-based assays is essential for the discovery and characterization of allosteric KRAS inhibitors.

Biochemical Assays

1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for KRAS/GTP Binding

  • Principle: This is a competitive binding assay to measure the ability of a compound to displace a fluorescently labeled GTP analog from KRAS. A FRET signal is generated when a fluorescent GTP analog and a labeled anti-tag antibody are in close proximity, bound to a tagged KRAS protein. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[19][20]

  • Methodology:

    • Dispense test compounds or standards into a low-volume 384-well plate.

    • Add His-tagged recombinant KRAS protein.

    • Add a mixture of Europium cryptate-labeled anti-His antibody and a red-fluorophore-labeled GTP analog.

    • Incubate at room temperature for 1-2 hours.

    • Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

    • Calculate the HTRF ratio and determine the IC50 values for the test compounds.[19]

2. Nucleotide Exchange Assay

  • Principle: This assay measures the rate of GDP release or GTP uptake by KRAS, often facilitated by a guanine nucleotide exchange factor (GEF) like SOS1. Inhibitors that lock KRAS in the GDP-bound state will inhibit nucleotide exchange. The assay often uses fluorescently labeled nucleotides (e.g., BODIPY-GDP).[21][22]

  • Methodology:

    • Pre-load recombinant KRAS with a fluorescent GDP analog (e.g., BODIPY-GDP).

    • In a 384-well plate, add the pre-loaded KRAS, test compound, and a GEF such as SOS1.

    • Initiate the exchange reaction by adding an excess of unlabeled GTP.

    • Monitor the decrease in fluorescence over time as the labeled GDP is displaced.

    • Calculate the rate of nucleotide exchange and the inhibitory effect of the compounds.[21][23]

Biophysical Assays

1. Surface Plasmon Resonance (SPR)

  • Principle: SPR is a label-free technique to measure the binding kinetics (association and dissociation rates) and affinity of an inhibitor to KRAS in real-time.[24][25]

  • Methodology:

    • Immobilize recombinant KRAS protein onto a sensor chip.

    • Flow a series of concentrations of the test compound over the chip surface.

    • Monitor the change in the refractive index at the surface, which is proportional to the mass of the compound binding to KRAS.

    • Generate sensorgrams (response units vs. time) to determine the association rate (kon), dissociation rate (koff), and the dissociation constant (KD).[24][26]

2. Microscale Thermophoresis (MST)

  • Principle: MST measures the binding affinity between a fluorescently labeled KRAS and a test compound in solution by detecting changes in the movement of molecules along a microscopic temperature gradient.[27][28]

  • Methodology:

    • Label recombinant KRAS with a fluorescent dye.

    • Prepare a serial dilution of the test compound.

    • Mix the labeled KRAS at a constant concentration with each dilution of the compound.

    • Load the samples into capillaries and place them in the MST instrument.

    • An infrared laser creates a temperature gradient, and the movement of the fluorescently labeled KRAS is monitored.

    • The change in thermophoresis upon binding is used to calculate the dissociation constant (KD).[16][27]

Cell-Based Assays

1. p-ERK Signaling Assay

  • Principle: This assay measures the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway, in cancer cell lines harboring a KRAS mutation. A potent allosteric inhibitor will decrease the levels of phosphorylated ERK (p-ERK).

  • Methodology:

    • Seed KRAS-mutant cancer cells in a 96- or 384-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for a defined period (e.g., 2-24 hours).

    • Lyse the cells and perform an immunoassay (e.g., ELISA, HTRF, or Western blot) to detect the levels of p-ERK and total ERK.[29]

    • Normalize the p-ERK signal to the total ERK signal and determine the IC50 of the compound for inhibiting KRAS signaling.[30]

2. Cell Proliferation/Viability Assay

  • Principle: This assay assesses the effect of the inhibitor on the growth and viability of KRAS-mutant cancer cells.

  • Methodology:

    • Seed KRAS-mutant cancer cells in a 96-well plate.

    • Treat the cells with a serial dilution of the test compound for an extended period (e.g., 3-5 days).

    • Measure cell viability using a reagent such as resazurin or a commercial kit (e.g., CellTiter-Glo).

    • Calculate the concentration of the compound that inhibits cell growth by 50% (GI50).

Experimental_Workflow Start Compound Library Biochemical_Screening Biochemical Screening (e.g., HTRF, Nucleotide Exchange) Start->Biochemical_Screening Hit_Identification Hit Identification Biochemical_Screening->Hit_Identification Biophysical_Characterization Biophysical Characterization (e.g., SPR, MST) Hit_Identification->Biophysical_Characterization Confirmed Hits Affinity_Kinetics Binding Affinity & Kinetics (KD, kon, koff) Biophysical_Characterization->Affinity_Kinetics Cell_Based_Signaling Cell-Based Signaling Assays (e.g., p-ERK) Affinity_Kinetics->Cell_Based_Signaling Cellular_Potency Cellular Potency (IC50) Cell_Based_Signaling->Cellular_Potency Cell_Proliferation Cell Proliferation Assays Cellular_Potency->Cell_Proliferation Antiproliferative_Activity Antiproliferative Activity (GI50) Cell_Proliferation->Antiproliferative_Activity Lead_Optimization Lead Optimization Antiproliferative_Activity->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies Lead_Optimization->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

General Workflow for KRAS Allosteric Inhibitor Discovery.

Conclusion and Future Directions

The successful development of allosteric KRAS inhibitors has transformed the landscape of targeted cancer therapy. The ability to drug a previously intractable target has opened new avenues for treating a wide range of KRAS-driven malignancies. Future research will likely focus on several key areas:

  • Targeting other KRAS mutations: While G12C inhibitors have been a major success, developing inhibitors for other prevalent mutations like G12D and G12V is a high priority.[2]

  • Overcoming resistance: As with any targeted therapy, acquired resistance is a significant challenge. Understanding the mechanisms of resistance and developing combination therapies will be crucial for long-term clinical benefit.[16][26]

  • Pan-KRAS inhibitors: The development of inhibitors that can target multiple KRAS mutants or even wild-type KRAS could have broad therapeutic applications.[5]

  • Novel allosteric sites: Exploring and validating other allosteric pockets on the KRAS protein may lead to the discovery of inhibitors with novel mechanisms of action.[10][11]

The continued exploration of the allosteric landscape of KRAS holds immense promise for the future of precision oncology. The technical approaches and foundational knowledge outlined in this guide provide a framework for the ongoing efforts to conquer this critical oncogene.

References

Methodological & Application

Application Notes and Protocols for TH-Z816 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH-Z816 is a reversible inhibitor targeting the KRAS(G12D) mutation, a prevalent driver in various cancers.[1][2] This compound operates by forming a salt bridge with the aspartate residue at codon 12 of the mutant KRAS protein, thereby disrupting its function.[1][2][3] Understanding the cellular effects of this compound is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for studying the effects of this compound on cancer cells in culture, focusing on cell viability, signaling pathways, and apoptosis. While much of the detailed cellular analysis has been performed on the closely related compound TH-Z835, these protocols are directly applicable for the investigation of this compound.[1][2][3][4]

Mechanism of Action

This compound selectively targets the KRAS G12D mutant protein. The KRAS protein is a small GTPase that functions as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation impairs the GTPase activity of KRAS, locking it in a constitutively active state and leading to uncontrolled cell proliferation and survival through downstream signaling pathways, primarily the MAPK pathway.[5][6] this compound binds to the switch-II pocket of the GDP-bound KRAS(G12D) protein.[1][3] This interaction is stabilized by the formation of a salt bridge between the inhibitor and the Asp12 residue of the mutant KRAS, inhibiting its downstream signaling.[1][2][3] A related inhibitor, TH-Z835, has been shown to disrupt the interaction between KRAS and its effector protein CRAF, leading to the inhibition of MAPK signaling.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating this compound in cell culture.

KRAS_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_G12D KRAS(G12D) (Active) RTK->KRAS_G12D RAF RAF KRAS_G12D->RAF PI3K PI3K KRAS_G12D->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival TH_Z816 This compound TH_Z816->KRAS_G12D Inhibition Transcription_Factors->Proliferation

Figure 1: Simplified KRAS(G12D) signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Data Analysis A Seed KRAS(G12D) mutant and wild-type cell lines B Treat cells with varying concentrations of this compound A->B C Cell Viability Assay (e.g., MTT, CellTiter-Glo) B->C D Apoptosis Assay (e.g., Annexin V staining) B->D E Western Blot Analysis (p-ERK, p-AKT, Cleaved PARP) B->E F Determine IC50/EC50 values C->F G Quantify apoptotic cells D->G H Analyze protein expression levels E->H

References

Application Notes and Protocols for the Use of TH-Z816 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH-Z816 is a potent and selective inhibitor of the KRAS(G12D) mutation, one of the most prevalent oncogenic drivers in human cancers, including pancreatic, colorectal, and non-small cell lung cancer. The KRAS protein is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cellular processes such as cell growth, differentiation, and survival. The G12D mutation, a substitution of glycine to aspartate at codon 12, impairs the GTPase activity of KRAS, leading to its constitutive activation. This results in the persistent stimulation of downstream pro-proliferative signaling pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

This compound acts by forming a salt bridge with the aspartate residue at position 12 of the mutant KRAS protein, thereby inhibiting its function.[1][2][3] A structurally related compound, TH-Z835, has been demonstrated to inhibit cancer cell proliferation, induce apoptosis and cell cycle arrest, and suppress MAPK signaling in KRAS(G12D) mutant cancer cells.[1][3][4][5] These findings underscore the therapeutic potential of targeting KRAS(G12D) with inhibitors like this compound.

These application notes provide detailed protocols for utilizing this compound in various cell-based assays to assess its biological activity and elucidate its mechanism of action. The described assays include the evaluation of cell viability, induction of apoptosis, and analysis of downstream signaling pathways.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating this compound in cell-based assays.

KRAS_Signaling_Pathway KRAS(G12D) Downstream Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor KRAS(G12D) KRAS(G12D) Growth Factor Receptor->KRAS(G12D) RAF RAF KRAS(G12D)->RAF PI3K PI3K KRAS(G12D)->PI3K This compound This compound This compound->KRAS(G12D) MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival

Caption: KRAS(G12D) signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for this compound Evaluation Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Seed KRAS(G12D) mutant cells Cell Viability Assay Cell Viability Assay Treatment->Cell Viability Assay Incubate with This compound Apoptosis Assay Apoptosis Assay Treatment->Apoptosis Assay Western Blot Analysis Western Blot Analysis Treatment->Western Blot Analysis Data Analysis Data Analysis Cell Viability Assay->Data Analysis Apoptosis Assay->Data Analysis Western Blot Analysis->Data Analysis

Caption: General experimental workflow for assessing the effects of this compound.

Quantitative Data Summary

The following tables summarize the reported inhibitory activities of this compound and a related compound, TH-Z827.

CompoundAssay TypeTargetIC50 Value (µM)Reference
This compoundNucleotide Exchange AssayKRAS(G12D)14[1]
TH-Z827Cell Viability AssayPANC-1 Cells4.4[1]
TH-Z827Cell Viability AssayPanc 04.03 Cells4.7[1]

Note: PANC-1 and Panc 04.03 are human pancreatic cancer cell lines harboring the KRAS(G12D) mutation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of KRAS(G12D) mutant cancer cells.

Materials:

  • KRAS(G12D) mutant cancer cell line (e.g., PANC-1, Panc 04.03)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for detecting apoptosis induced by this compound using flow cytometry.

Materials:

  • KRAS(G12D) mutant cancer cell line

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

  • After 24 hours, treat the cells with the desired concentrations of this compound (e.g., 5 µM and 10 µM) or vehicle control (DMSO) for 24 or 48 hours.[5]

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis of MAPK Pathway

This protocol is for analyzing the effect of this compound on the phosphorylation status of key proteins in the MAPK signaling pathway.

Materials:

  • KRAS(G12D) mutant cancer cell line

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-cm dishes and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 3, 12, or 24 hours).[5]

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH. A decrease in the ratio of phosphorylated to total protein (e.g., p-ERK/ERK) indicates inhibition of the pathway.[5]

References

Application Notes and Protocols for TH-Z816 In Vivo Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available in vivo dosage and administration data for TH-Z816 is limited. These application notes and protocols are based on a closely related, representative KRAS(G12D) inhibitor from the same series, TH-Z835 , and established methodologies for in vivo studies in mouse models. Researchers should consider these as a starting point and perform necessary dose-response and toxicity studies for this compound.

Introduction

This compound is a potent and selective inhibitor of the KRAS(G12D) mutation, a key oncogenic driver in a significant portion of human cancers, particularly pancreatic cancer. This class of inhibitors functions by forming a salt bridge with the Asp12 residue of the mutant KRAS protein, locking it in an inactive state.[1] This prevents the subsequent activation of downstream signaling pathways, most notably the MAPK pathway, thereby inhibiting cancer cell proliferation and inducing apoptosis.[2][3] These application notes provide a comprehensive guide for researchers and drug development professionals on the in vivo administration of this compound in mouse models, using data from its analogue, TH-Z835.

Mechanism of Action: KRAS(G12D) Signaling Pathway Inhibition

The KRAS protein is a small GTPase that acts as a molecular switch in cells. In its active, GTP-bound state, it recruits and activates proteins necessary for the transduction of extracellular signals, leading to cell growth, differentiation, and survival. The G12D mutation impairs the GTPase activity of KRAS, causing it to be constitutively active and promoting uncontrolled cell proliferation. This compound and related compounds selectively bind to the KRAS(G12D) mutant, disrupting its interaction with downstream effectors like RAF, and thereby inhibiting the MAPK signaling cascade (RAF-MEK-ERK).[3]

KRAS_Pathway cluster_upstream Upstream Signaling cluster_KRAS KRAS Activation Cycle cluster_downstream Downstream MAPK Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK SOS1 SOS1 RTK->SOS1 KRAS(G12D)-GDP KRAS(G12D)-GDP (Inactive) SOS1->KRAS(G12D)-GDP GTP loading KRAS(G12D)-GTP KRAS(G12D)-GTP (Active) KRAS(G12D)-GDP->KRAS(G12D)-GTP RAF RAF KRAS(G12D)-GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->KRAS(G12D)-GDP Binds and stabilizes inactive state

Caption: KRAS(G12D) signaling pathway and the inhibitory action of this compound.

In Vivo Dosage and Administration of TH-Z835 (A this compound Analog)

The following table summarizes the reported in vivo dosage and administration for TH-Z835 in a mouse model of pancreatic cancer. This serves as a reference for initiating studies with this compound.

ParameterDetailsSource
Compound TH-Z835[2]
Dosage 10 mg/kg[2]
Administration Route Intraperitoneal (IP) Injection[2]
Mouse Model C57BL/6 mice with pancreatic cancer xenografts[2][3]
Reported Efficacy Significantly reduced tumor volume; induced apoptosis and inhibited MAPK signaling in vivo. Synergized with anti-PD-1 antibody.[2][3]

Experimental Protocols

Pancreatic Cancer Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous pancreatic cancer xenograft model. Orthotopic models, which involve implanting tumor cells into the pancreas, are more clinically relevant but also more technically demanding.[1][4]

Materials:

  • Human pancreatic cancer cell line with KRAS(G12D) mutation (e.g., PANC-1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional, can improve tumor take rate)

  • Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Cell Culture: Culture pancreatic cancer cells according to standard protocols. Harvest cells when they reach 70-80% confluency.

  • Cell Preparation: Wash the cells with sterile PBS and perform a cell count. Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 5-10 x 10^6 cells per 100 µL. Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize the mouse using an appropriate method.

    • Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse.

    • Monitor the mice regularly for tumor growth. Tumors are typically palpable within 1-2 weeks.

Preparation and Administration of this compound

Materials:

  • This compound (or TH-Z835)

  • Vehicle for solubilization (e.g., DMSO, PEG300, Tween 80, saline). The choice of vehicle is critical and should be tested for toxicity.

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Formulation Preparation:

    • Prepare the vehicle solution. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • Dissolve this compound in the vehicle to the desired concentration for a final injection volume of approximately 100-200 µL per mouse (typically not exceeding 10 mL/kg). For a 10 mg/kg dose in a 20g mouse, you would need to administer 0.2 mg of the compound.

  • Administration:

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound solution via intraperitoneal (IP) injection.

    • The control group should receive the vehicle only.

    • The frequency of administration should be determined based on pharmacokinetic studies, but a daily or every-other-day schedule is common.

Tumor Monitoring and Endpoint Analysis

Procedure:

  • Tumor Measurement: Measure tumor dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study to assess toxicity.

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice.

  • Analysis:

    • Excise the tumors and measure their final weight.

    • A portion of the tumor can be flash-frozen for biomarker analysis (e.g., Western blot for p-ERK) or fixed in formalin for histopathological examination.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis A Cell Culture (KRAS G12D+ Pancreatic Cancer Cells) B Prepare Cell Suspension (5-10x10^6 cells/100µL) A->B D Subcutaneous Tumor Implantation B->D C Animal Acclimatization (Immunocompromised Mice) C->D E Tumor Growth Monitoring (to ~100-200 mm³) D->E F Randomize Mice into Groups (Vehicle vs. This compound) E->F G Drug Administration (e.g., 10 mg/kg IP daily) F->G H Monitor Tumor Volume and Body Weight G->H I Euthanize and Excise Tumors H->I End of Study J Measure Final Tumor Weight I->J K Biomarker Analysis (p-ERK) & Histology I->K L Data Analysis and Reporting J->L K->L

Caption: Workflow for in vivo efficacy testing of this compound.

Conclusion

The successful in vivo evaluation of KRAS(G12D) inhibitors like this compound is crucial for their preclinical development. The protocols and data presented here, based on the analogous compound TH-Z835, provide a solid foundation for designing and executing such studies. It is imperative for researchers to conduct their own formulation, dose-ranging, and toxicity assessments to determine the optimal and safe in vivo dosage for this compound in their specific mouse models. Careful experimental design and execution will be key to elucidating the therapeutic potential of this promising class of targeted cancer therapies.

References

Application Notes and Protocols for TH-Z816 Administration in Pancreatic Cancer Xenografts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH-Z816 is a potent and selective inhibitor of the KRAS G12D mutation, a key driver in a significant subset of pancreatic cancers. These application notes provide a comprehensive overview of the administration of this compound and its closely related analogue, TH-Z835, in preclinical pancreatic cancer xenograft models. The protocols detailed below are based on established methodologies and aim to guide researchers in evaluating the in vivo efficacy and mechanism of action of this class of inhibitors.

Mechanism of Action

This compound and its analogues are small molecule inhibitors that specifically target the KRAS G12D mutant protein. By forming a salt bridge with the aspartate residue at position 12, these inhibitors lock the KRAS protein in an inactive state. This prevents the downstream activation of critical signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are essential for tumor cell proliferation, survival, and growth. Inhibition of these pathways ultimately leads to reduced tumor growth and the induction of apoptosis.

Data Presentation

In Vivo Efficacy of TH-Z835 in Pancreatic Cancer Xenografts

The following table summarizes the in vivo efficacy of TH-Z835, a close analogue of this compound, in a C57BL/6 mouse model bearing pancreatic tumors.

Treatment GroupDosage and AdministrationMean Tumor Volume (mm³) ± SDMean Body Weight (g) ± SDTumor Growth Inhibition (%)
Vehicle ControlN/AData not availableData not available0
TH-Z83510 mg/kg, intraperitoneal injectionReduced vs. control[1]Data not availableSignificant[1]

Note: Specific numerical data for tumor volume and body weight over time were not available in the public domain. The information presented is based on qualitative descriptions from the available literature.

Effects of TH-Z835 on KRAS G12D Downstream Signaling

This table outlines the observed effects of TH-Z835 on key proteins in the KRAS signaling pathway.

ProteinEffect of TH-Z835 TreatmentMethod of Analysis
pERKDecreasedWestern Blot[1]
pAKTDecreasedWestern Blot[1]
Ki-67DecreasedImmunohistochemistry
Cleaved Caspase-3IncreasedImmunohistochemistry

Experimental Protocols

Pancreatic Cancer Xenograft Model Establishment

This protocol describes the establishment of an orthotopic pancreatic cancer xenograft model.

Materials:

  • Pancreatic cancer cells (e.g., Panc 04.03, KPC)

  • Female immunodeficient mice (e.g., BALB/c nude) or immunocompetent mice (e.g., C57BL/6)

  • Matrigel

  • Sterile PBS

  • Surgical instruments

  • Anesthesia

Procedure:

  • Culture pancreatic cancer cells to 80-90% confluency.

  • Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1 x 10^7 cells/mL.

  • Anesthetize the mouse.

  • Make a small incision in the left abdominal flank to expose the spleen and pancreas.

  • Gently exteriorize the pancreas and inject 1 x 10^6 cells (in 100 µL) into the tail of the pancreas.

  • Suture the peritoneum and skin.

  • Monitor the mice for tumor growth using calipers or an imaging modality if using luciferase-expressing cells.

  • Initiate treatment when tumors reach a palpable size (e.g., 100-200 mm³).

This compound/TH-Z835 Administration

Materials:

  • This compound or TH-Z835

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Sterile syringes and needles

Procedure:

  • Prepare the dosing solution of this compound or TH-Z835 in the appropriate vehicle. A common dose for TH-Z835 is 10 mg/kg.[1]

  • Administer the solution to the tumor-bearing mice via intraperitoneal (i.p.) injection.

  • Treat the mice according to the desired schedule (e.g., once daily, five days a week).

  • Monitor the mice for tumor growth and body weight changes throughout the study.

Western Blot Analysis of MAPK Pathway

This protocol outlines the steps for analyzing the effects of this compound/TH-Z835 on the MAPK signaling pathway in tumor tissues.

Materials:

  • Tumor tissue lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Homogenize tumor tissues in lysis buffer and quantify protein concentration.

  • Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Immunohistochemistry (IHC)

This protocol provides a general procedure for IHC staining of pancreatic xenograft tumors.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections

  • Xylene and ethanol series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Blocking solution (e.g., 3% hydrogen peroxide, normal goat serum)

  • Primary antibodies (e.g., anti-Ki-67, anti-cleaved caspase-3)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinize and rehydrate the FFPE tumor sections.

  • Perform antigen retrieval by heating the slides in antigen retrieval buffer.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with normal goat serum.

  • Incubate the sections with primary antibodies overnight at 4°C.

  • Incubate with biotinylated secondary antibody for 30 minutes at room temperature.

  • Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

  • Develop the signal with DAB substrate.

  • Counterstain with hematoxylin.

  • Dehydrate and mount the slides.

  • Analyze the slides under a microscope.

Mandatory Visualizations

Caption: KRAS G12D signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_xenograft Xenograft Model cluster_treatment Treatment cluster_analysis Analysis A Pancreatic Cancer Cell Culture B Orthotopic Injection into Mice A->B C Tumor Growth Monitoring B->C D This compound/TH-Z835 Administration C->D E Vehicle Control Administration C->E F Tumor Volume & Body Weight Measurement D->F E->F G Western Blot (MAPK Pathway) F->G H Immunohistochemistry (Ki-67, Cleaved Caspase-3) F->H

Caption: Experimental workflow for in vivo evaluation of this compound.

Logical_Relationship This compound Administration This compound Administration Inhibition of KRAS G12D Inhibition of KRAS G12D This compound Administration->Inhibition of KRAS G12D Downregulation of MAPK/PI3K Signaling Downregulation of MAPK/PI3K Signaling Inhibition of KRAS G12D->Downregulation of MAPK/PI3K Signaling Decreased Cell Proliferation Decreased Cell Proliferation Downregulation of MAPK/PI3K Signaling->Decreased Cell Proliferation Increased Apoptosis Increased Apoptosis Downregulation of MAPK/PI3K Signaling->Increased Apoptosis Reduced Tumor Growth Reduced Tumor Growth Decreased Cell Proliferation->Reduced Tumor Growth Increased Apoptosis->Reduced Tumor Growth

Caption: Logical relationship of this compound's mechanism of action.

References

Application Notes and Protocols for Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful and direct method for the quantitative study of a wide range of biomolecular interactions.[1][2][3] It is considered a gold standard technique because it measures the heat change that occurs when two molecules interact, providing a complete thermodynamic profile of the binding event in a single experiment.[3] This technique is label-free, requires no immobilization or chemical modification of the interacting partners, and is performed with the molecules in solution under their native conditions.[3][4][5]

ITC directly measures the binding affinity (K D ), stoichiometry (n), and the enthalpy of binding (ΔH).[4][6] From these measurements, the Gibbs free energy (ΔG) and entropy of binding (ΔS) can be calculated, providing deep insights into the nature of the forces driving the interaction.[4][6][7] ITC is widely used in drug discovery and development for applications such as candidate selection, mechanism of action studies, and validation of binding targets.[8]

The core of an ITC instrument consists of two cells: a reference cell and a sample cell, housed in an adiabatic jacket.[4][5][8] The reference cell is typically filled with buffer or water, while the sample cell contains one of the binding partners (the macromolecule). The other binding partner (the ligand) is loaded into a syringe and injected in small aliquots into the sample cell. The instrument's feedback system maintains a constant temperature between the two cells. When the ligand is injected and binds to the macromolecule, heat is either released (exothermic) or absorbed (endothermic).[8] This temperature difference between the cells is detected, and the power required to maintain a zero temperature difference is measured. The resulting data is a series of heat spikes, which are integrated to generate a binding isotherm.

Experimental Protocol for a Typical ITC Experiment

This protocol provides a general framework for conducting an ITC experiment. Instrument-specific parameters for the TH-Z816 should be configured according to the manufacturer's instructions.

Sample Preparation

High-quality data is contingent on meticulous sample preparation.[9]

  • Buffer Matching: Both the macromolecule in the cell and the ligand in the syringe must be in an identical buffer to minimize "heats of dilution," which can obscure the true binding signal.[4] It is highly recommended to dialyze both samples against the same batch of buffer.[10][11][12]

  • Concentration Determination: Accurately determine the molar concentrations of the macromolecule and the ligand. Errors in concentration will directly impact the calculated stoichiometry (n) and binding affinity (K D ).[4][6]

  • Sample Purity and Integrity: Samples should be as pure as possible. The presence of aggregates can interfere with the experiment. It is recommended to centrifuge or filter samples immediately before use.[4][6][12]

  • Degassing: Degas all solutions (macromolecule, ligand, and buffer) for a sufficient amount of time (e.g., 5-10 minutes) immediately prior to loading to prevent the formation of air bubbles in the cell and syringe, which can cause significant artifacts in the data.[4][12]

  • Recommended Concentrations: The optimal concentrations depend on the binding affinity (K D ). A useful parameter to consider is the 'c-value' (c = n * [Macromolecule] / K D ), which should ideally be between 10 and 100 for a well-defined binding isotherm.[4]

    • For unknown K D : Start with a macromolecule concentration in the cell of 10-50 µM and a ligand concentration in the syringe that is 10-20 times higher.[6][12]

Instrument Setup and Equilibration
  • Thoroughly clean the sample cell and syringe with detergent and water, followed by extensive rinsing with the experimental buffer to remove any contaminants from previous experiments.

  • Set the experimental temperature and allow the instrument to equilibrate.

  • Perform a control experiment by injecting the ligand from the syringe into the buffer in the sample cell to determine the heat of dilution. This value can be subtracted from the experimental data during analysis.[5][9]

Loading the Sample and Titration
  • Carefully load the degassed macromolecule solution into the sample cell, avoiding the introduction of bubbles. A typical volume for standard ITC cells is around 200-300 µL.[4]

  • Load the degassed ligand solution into the injection syringe. The volume required is typically around 40-100 µL.[4][10]

  • Place the syringe into the instrument.

  • Set up the injection parameters, including the number of injections, the volume of each injection, and the spacing between injections. A typical experiment might consist of 15-30 injections of 1-2 µL each, with a spacing of 120-180 seconds to allow the signal to return to baseline.[5][6]

Data Acquisition and Analysis
  • Initiate the titration run. The instrument will automatically inject the ligand into the sample cell and record the heat changes.

  • After the experiment is complete, the raw data (a series of peaks corresponding to each injection) is integrated to determine the heat change per injection.

  • The integrated heats are then plotted against the molar ratio of ligand to macromolecule to generate the binding isotherm.

  • This isotherm is then fit to a suitable binding model (e.g., one set of sites) to determine the thermodynamic parameters.[9][13]

Data Presentation

The quantitative results from an ITC experiment are typically summarized in a table for clear comparison and reporting.

ParameterSymbolValueUnits
Stoichiometryn[Example Value]
Association ConstantK A[Example Value]M⁻¹
Dissociation ConstantK D[Example Value]µM
Enthalpy ChangeΔH[Example Value]kcal/mol
Entropy ChangeΔS[Example Value]cal/mol/deg
Gibbs Free Energy ChangeΔG[Example Value]kcal/mol

Visualizations

Experimental Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis cluster_results Results p1 Buffer Matching & Dialysis p2 Concentration Determination p1->p2 p3 Degassing Samples p2->p3 e1 Instrument Cleaning & Equilibration p3->e1 e2 Loading Cell & Syringe e1->e2 e3 Titration e2->e3 a1 Integration of Raw Data e3->a1 a2 Plotting Binding Isotherm a1->a2 a3 Fitting to Binding Model a2->a3 r1 Thermodynamic Parameters (n, K_D, ΔH, ΔS, ΔG) a3->r1

Caption: General workflow for an Isothermal Titration Calorimetry experiment.

Protein-Ligand Binding Interaction

Protein_Ligand_Binding P Protein PL Protein-Ligand Complex P->PL Binds L Ligand L->PL Binds Heat ΔH (Heat Change) PL->Heat

Caption: Diagram of a protein-ligand binding event measured by ITC.

References

Application Notes and Protocols for Performing an SOS-catalyzed Nucleotide Exchange Assay with TH-Z816

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras family of small GTPases, particularly KRAS, are critical regulators of cell growth, proliferation, and survival. Mutations in KRAS are prevalent in many human cancers, leading to constitutive activation of downstream signaling pathways. The guanine nucleotide exchange factor (GEF) Son of Sevenless 1 (SOS1) plays a pivotal role in activating KRAS by catalyzing the exchange of GDP for GTP. This process shifts KRAS from its inactive GDP-bound state to an active GTP-bound conformation. Consequently, the inhibition of the SOS1-KRAS interaction presents a compelling therapeutic strategy for cancers driven by KRAS mutations.

TH-Z816 is a reversible inhibitor targeting the KRAS G12D mutation.[1] An essential in vitro assay to characterize the potency of such inhibitors is the SOS-catalyzed nucleotide exchange assay. This application note provides a detailed protocol for performing a fluorescence-based nucleotide exchange assay to measure the inhibitory activity of this compound on SOS1-mediated nucleotide exchange in KRAS G12D.

Signaling Pathway

The activation of KRAS by SOS1 is a key node in cellular signaling. Upon upstream stimulation, SOS1 is recruited to the cell membrane where it interacts with KRAS. SOS1 facilitates the dissociation of GDP from KRAS, allowing the more abundant cellular GTP to bind, leading to the activation of downstream effector pathways such as the RAF-MEK-ERK cascade. Inhibitors of the SOS1-KRAS interaction, like this compound, can block this activation step.

SOS1_KRAS_Pathway cluster_membrane Cell Membrane KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GDP -> GTP Downstream_Effectors Downstream Effectors (e.g., RAF-MEK-ERK) KRAS_GTP->Downstream_Effectors Activates Upstream_Signal Upstream Signal (e.g., EGFR) SOS1 SOS1 (GEF) Upstream_Signal->SOS1 Recruits SOS1->KRAS_GDP Catalyzes Exchange TH_Z816 This compound TH_Z816->SOS1 Inhibits

Caption: SOS1-KRAS Signaling Pathway and Point of Inhibition.

Experimental Principle

This protocol is based on the displacement of a fluorescently labeled GDP analog, such as BODIPY™-FL-GDP, from KRAS. In its bound state, the fluorescence of BODIPY-GDP is enhanced. The addition of SOS1 and an excess of unlabeled GTP initiates the nucleotide exchange, leading to the release of BODIPY-GDP into the solvent and a subsequent decrease in fluorescence. The rate of this fluorescence decay is proportional to the SOS1 catalytic activity. This compound, by inhibiting the SOS1-KRAS interaction, will slow down the rate of BODIPY-GDP displacement, allowing for the quantification of its inhibitory potency (e.g., IC50).

Data Presentation

The inhibitory activity of this compound and other relevant compounds can be summarized in a table for clear comparison. The IC50 value represents the concentration of the inhibitor required to reduce the SOS1-catalyzed nucleotide exchange rate by 50%.

CompoundTargetAssay TypeIC50 (µM)
This compound KRAS G12DSOS-catalyzed Nucleotide Exchange14[1][2]
BI-3406SOS1SOS-catalyzed Nucleotide Exchange0.71[3]
BAY-293SOS1SOS-catalyzed Nucleotide Exchange0.71[3]
MRTX1133KRAS G12DSOS-catalyzed Nucleotide Exchange0.00014[3]

Experimental Protocol

This protocol outlines the steps for determining the IC50 of this compound in a 384-well plate format.

Materials and Reagents
  • Proteins:

    • Recombinant human KRAS G12D protein (GDP-loaded)

    • Recombinant human SOS1 catalytic domain (e.g., residues 564-1049)

  • Nucleotides:

    • BODIPY™-FL-GDP (fluorescent analog)

    • Guanosine 5'-triphosphate (GTP)

  • Compound:

    • This compound (dissolved in 100% DMSO)

  • Assay Buffer:

    • 20 mM HEPES pH 7.4

    • 150 mM NaCl

    • 5 mM MgCl2

    • 1 mM TCEP

    • 0.01% Tween-20

  • Plates and Equipment:

    • Black, low-volume 384-well assay plates

    • Multichannel pipettes or automated liquid handler

    • Plate reader capable of measuring fluorescence intensity (Excitation: ~485 nm, Emission: ~515 nm)

Experimental Workflow

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Proteins, Nucleotides, this compound) Start->Prepare_Reagents Dispense_Inhibitor Dispense this compound Serial Dilutions and Controls into Plate Prepare_Reagents->Dispense_Inhibitor Add_KRAS Add KRAS G12D loaded with BODIPY-FL-GDP Dispense_Inhibitor->Add_KRAS Incubate_1 Incubate at Room Temperature Add_KRAS->Incubate_1 Initiate_Reaction Initiate Reaction with SOS1/GTP Mixture Incubate_1->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Kinetics on Plate Reader Initiate_Reaction->Measure_Fluorescence Analyze_Data Analyze Data and Calculate IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the SOS-catalyzed Nucleotide Exchange Assay.
Step-by-Step Procedure

  • Compound Preparation:

    • Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for the dilution series would be 100-fold the expected IC50.

    • Dilute the DMSO stock of this compound into assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Plate Preparation:

    • Add 2 µL of the diluted this compound or vehicle (DMSO in assay buffer) to the appropriate wells of a 384-well plate.

      • Test wells: this compound serial dilutions.

      • Positive control (0% inhibition): Vehicle control.

      • Negative control (100% inhibition): A known potent SOS1 inhibitor or no SOS1.

  • Addition of KRAS G12D-BODIPY-FL-GDP:

    • Prepare a solution of KRAS G12D and BODIPY-FL-GDP in assay buffer. The final concentration of KRAS G12D is typically in the range of 10-100 nM, and BODIPY-FL-GDP at a similar or slightly higher concentration.

    • Add 10 µL of the KRAS G12D-BODIPY-FL-GDP complex to each well.

    • Incubate the plate for 30-60 minutes at room temperature to allow for compound binding to KRAS/SOS1.

  • Initiation of Nucleotide Exchange:

    • Prepare a 2X working solution of SOS1 and GTP in assay buffer. Final concentrations are typically around 50 nM for SOS1 and 10 µM for GTP.[4]

    • Initiate the reaction by adding 10 µL of the SOS1/GTP mixture to each well.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~515 nm) every 30-60 seconds for 30-60 minutes.

Data Analysis
  • Calculate the initial rate of nucleotide exchange for each well by determining the initial slope of the fluorescence decay curve.

  • Normalize the rates to the positive (0% inhibition, vehicle) and negative (100% inhibition) controls.

    • % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_neg_control) / (Rate_pos_control - Rate_neg_control))

  • Plot the % Inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This application note provides a comprehensive guide for performing a SOS-catalyzed nucleotide exchange assay to evaluate the potency of the KRAS G12D inhibitor, this compound. The described fluorescence-based assay is a robust and reliable method for characterizing compounds that disrupt the SOS1-KRAS interaction, a critical step in the drug discovery pipeline for KRAS-mutant cancers. The provided protocols and diagrams offer a clear framework for researchers to implement this assay in their laboratories.

References

Application Note: Analysis of MAPK Pathway Modulation by TH-Z816 using Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH-Z816 is a potent and selective inhibitor of the KRAS(G12D) mutant protein, a critical driver in a significant portion of human cancers, including pancreatic, lung, and colorectal carcinomas. The KRAS protein is a key upstream regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Oncogenic mutations in KRAS, such as G12D, lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival. The MAPK pathway consists of several key signaling cascades, including the ERK, p38, and JNK pathways. This application note provides a detailed protocol for analyzing the effects of this compound on the MAPK signaling pathway in cancer cells harboring the KRAS(G12D) mutation using Western blotting. The provided methodologies enable researchers to quantify the dose- and time-dependent inhibition of key MAPK pathway proteins, namely the phosphorylation of ERK, p38, and JNK.

Principle

This compound is designed to specifically bind to the KRAS(G12D) mutant, disrupting its interaction with downstream effectors such as RAF kinases[1][2]. This disruption is expected to lead to a significant reduction in the phosphorylation and activation of downstream kinases in the MAPK pathway. Western blotting is a widely used technique to detect and quantify the levels of specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to both the total and phosphorylated forms of ERK, p38, and JNK, the inhibitory effect of this compound on the MAPK pathway can be accurately assessed.

Data Presentation

The following tables present illustrative quantitative data from dose-response and time-course experiments analyzing the effect of this compound on MAPK pathway protein phosphorylation in a KRAS(G12D) mutant pancreatic cancer cell line (e.g., PANC-1). The data is presented as the relative band intensity of the phosphorylated protein normalized to the corresponding total protein and then to the untreated control.

Table 1: Dose-Dependent Effect of this compound on MAPK Pathway Phosphorylation

This compound Concentration (µM)Relative p-ERK / Total ERK IntensityRelative p-p38 / Total p38 IntensityRelative p-JNK / Total JNK Intensity
0 (Vehicle)1.001.001.00
0.10.850.980.95
0.50.520.950.92
1.00.210.930.88
5.00.050.900.85
10.00.020.880.82

Table 2: Time-Course of MAPK Pathway Inhibition by this compound (at 1.0 µM)

Time (hours)Relative p-ERK / Total ERK IntensityRelative p-p38 / Total p38 IntensityRelative p-JNK / Total JNK Intensity
01.001.001.00
10.650.980.97
20.420.960.94
60.250.940.90
120.180.920.87
240.150.910.86

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: PANC-1 (human pancreatic cancer cell line with KRAS G12D mutation) or another suitable cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment (Dose-Response): After 24 hours of incubation, replace the medium with fresh medium containing increasing concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µM) or vehicle control (DMSO). Incubate for a fixed time (e.g., 6 hours).

  • Treatment (Time-Course): Treat cells with a fixed concentration of this compound (e.g., 1.0 µM) or vehicle control. Harvest cells at different time points (e.g., 0, 1, 2, 6, 12, 24 hours).

Protein Extraction
  • Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells by adding 100-200 µL of RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein extract.

  • Determine the protein concentration using a BCA protein assay kit.

Western Blot Analysis
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 10% or 12% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours at 4°C.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. The following dilutions in 5% BSA in TBST are recommended:

    • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody: 1:1000

    • p44/42 MAPK (Erk1/2) Antibody: 1:1000

    • Phospho-p38 MAPK (Thr180/Tyr182) Antibody: 1:1000

    • p38 MAPK Antibody: 1:1000

    • Phospho-SAPK/JNK (Thr183/Tyr185) Antibody: 1:1000

    • SAPK/JNK Antibody: 1:1000

    • GAPDH or β-actin Antibody (Loading Control): 1:5000

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit or anti-mouse IgG secondary antibody (1:2000-1:5000 dilution in 5% non-fat dry milk in TBST) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein bands to their respective total protein bands and then to the loading control.

Visualizations

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase KRAS KRAS(G12D) RTK->KRAS RAF RAF KRAS->RAF MKK3_6 MKK3/6 KRAS->MKK3_6 MKK4_7 MKK4/7 KRAS->MKK4_7 MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, ATF2, Elk-1) ERK->Transcription p38 p38 MKK3_6->p38 p38->Transcription JNK JNK MKK4_7->JNK JNK->Transcription THZ816 This compound THZ816->KRAS Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: MAPK signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis cell_culture 1. Cell Culture & this compound Treatment lysis 2. Cell Lysis & Protein Extraction cell_culture->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification denaturation 4. Sample Denaturation quantification->denaturation sds_page 5. SDS-PAGE denaturation->sds_page transfer 6. Protein Transfer to PVDF Membrane sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (p-ERK, ERK, p-p38, p38, p-JNK, JNK) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection quant_analysis 11. Densitometry & Quantification detection->quant_analysis

Caption: Experimental workflow for Western blot analysis.

References

Application Notes and Protocols for Assessing Cell Viability with TH-Z816 in KRAS G12D Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung adenocarcinomas. The KRAS G12D mutation results in a constitutively active protein that drives oncogenesis by persistently activating downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, leading to uncontrolled cell proliferation and survival.

TH-Z816 is a potent and selective inhibitor that targets the KRAS G12D mutant protein. It binds to an allosteric pocket in the KRAS G12D protein, disrupting its interaction with downstream effectors such as CRAF and inhibiting the MAPK signaling cascade.[1][2] This application note provides detailed protocols for assessing the in vitro efficacy of this compound and its analogs on the viability of KRAS G12D mutant cancer cell lines.

Data Presentation

The following table summarizes the anti-proliferative effects of this compound analogs in various KRAS G12D mutant cell lines. While specific IC50 values for this compound are not publicly available, the data for the closely related and structurally similar compounds, TH-Z827 and TH-Z835, provide a strong indication of the expected potency.

CompoundCell LineCancer TypeKRAS MutationAssay TypeIC50 (µM)Reference
TH-Z827PANC-1PancreaticG12DCell Viability4.4[1]
TH-Z827Panc 04.03PancreaticG12DCell Viability4.7[1]
TH-Z835PANC-1PancreaticG12DpERK Inhibition<2.5[3]
TH-Z835PANC-1PancreaticG12DColony Formation<0.5[3]
TH-Z835KPCPancreaticG12DColony Formation<0.5[3]

Signaling Pathway

The KRAS G12D mutation leads to the constitutive activation of downstream pro-survival and proliferative signaling pathways. This compound inhibits this cascade by binding to the mutant KRAS protein.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor KRAS_G12D_GTP KRAS G12D (Active-GTP) Growth_Factor_Receptor->KRAS_G12D_GTP Activates RAF RAF KRAS_G12D_GTP->RAF PI3K PI3K KRAS_G12D_GTP->PI3K TH_Z816 This compound TH_Z816->KRAS_G12D_GTP Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival

KRAS G12D signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Two standard methods for assessing cell viability are the MTT and CellTiter-Glo® assays. Below are detailed protocols that can be adapted for use with this compound and KRAS G12D mutant cell lines such as PANC-1, AsPC-1, and MIA PaCa-2.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • KRAS G12D mutant cancer cell line (e.g., PANC-1)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, through a luminescent signal.

Materials:

  • KRAS G12D mutant cancer cell line

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in the MTT assay, using a 96-well opaque-walled plate.

  • Compound Treatment:

    • Follow the same procedure as in the MTT assay.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Reagent to room temperature.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization and Measurement:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

Experimental Workflow

The following diagram outlines the general workflow for assessing the effect of this compound on the viability of KRAS G12D cell lines.

Experimental_Workflow Start Start Cell_Culture 1. Culture KRAS G12D Cell Line (e.g., PANC-1) Start->Cell_Culture Seeding 2. Seed Cells into 96-well Plate Cell_Culture->Seeding Incubation1 3. Incubate Overnight (37°C, 5% CO₂) Seeding->Incubation1 Treatment 4. Treat with Serial Dilutions of this compound Incubation1->Treatment Incubation2 5. Incubate for 72 hours Treatment->Incubation2 Assay 6. Perform Viability Assay Incubation2->Assay MTT MTT Assay Assay->MTT Colorimetric CTG CellTiter-Glo® Assay Assay->CTG Luminescent Data_Acquisition 7. Data Acquisition (Absorbance/Luminescence) MTT->Data_Acquisition CTG->Data_Acquisition Analysis 8. Data Analysis (IC50 Calculation) Data_Acquisition->Analysis End End Analysis->End

General workflow for cell viability assessment with this compound.

References

Application Notes and Protocols for Evaluating TH-Z816 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of TH-Z816, a known inhibitor of the KRAS G12D mutation. The following protocols and methodologies are designed to assess the compound's efficacy, mechanism of action, and selectivity in relevant cancer cell models.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being a prevalent driver in pancreatic, colorectal, and lung adenocarcinomas. This mutation locks KRAS in a constitutively active, GTP-bound state, leading to the aberrant activation of downstream pro-proliferative and survival signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades. This compound has been identified as an inhibitor of KRAS G12D. Robust in vitro evaluation is critical to characterize its therapeutic potential. This document outlines key assays to determine its biochemical potency, cellular activity, and on-target engagement.

Quantitative Data Summary

The following table summarizes the expected data outputs from the described in vitro assays for a potent and selective KRAS G12D inhibitor like this compound.

Assay TypeMetricExample ValueCell Line(s) / Conditions
Biochemical Assays
KRAS G12D Nucleotide ExchangeIC₅₀< 100 nMCell-free, SOS1-mediated
KRAS G12D-RAF1 InteractionIC₅₀< 100 nMCell-free
Cellular Assays
Cell Viability (e.g., MTT)IC₅₀< 500 nMKRAS G12D mutant cell lines
IC₅₀> 10 µMKRAS wild-type cell lines
Apoptosis (Annexin V/PI)% Apoptotic CellsIncreased (dose-dependent)KRAS G12D mutant cell lines
Cell Cycle Analysis% G1 ArrestIncreased (dose-dependent)KRAS G12D mutant cell lines
Target Engagement & Signaling
Downstream Signaling (p-ERK)IC₅₀< 200 nMKRAS G12D mutant cell lines
Downstream Signaling (p-AKT)IC₅₀< 200 nMKRAS G12D mutant cell lines
Selectivity
Kinome ProfilingS-Score (10)< 0.05Panel of >400 kinases
Cellular Thermal Shift AssayΔTmIncreasedKRAS G12D mutant cell lines

Signaling Pathways and Experimental Workflows

KRAS G12D Signaling Pathway and this compound Inhibition

KRAS_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Signal KRAS_GDP KRAS G12D (GDP-bound, Inactive) KRAS_GTP KRAS G12D (GTP-bound, Active) KRAS_GDP->KRAS_GTP GTP loading RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP Promotes GDP-GTP exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation THZ816 This compound THZ816->KRAS_GTP Inhibits activity

KRAS G12D signaling and this compound inhibition.
Experimental Workflow for In Vitro Efficacy Evaluation

Workflow cluster_setup Experimental Setup cluster_assays Efficacy and Mechanism Assays cluster_target Target Engagement & Selectivity cluster_analysis Data Analysis Cell_Culture Culture KRAS G12D mutant and wild-type cell lines Compound_Prep Prepare serial dilutions of this compound Viability Cell Viability Assay (e.g., MTT) Compound_Prep->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Compound_Prep->Apoptosis Cell_Cycle Cell Cycle Analysis (Propidium Iodide) Compound_Prep->Cell_Cycle Western_Blot Western Blot (p-ERK, p-AKT) Compound_Prep->Western_Blot Biochemical Biochemical Assays (Nucleotide Exchange, RAF interaction) Compound_Prep->Biochemical Off_Target Off-Target Profiling (Kinome Scan, CETSA) Compound_Prep->Off_Target Data_Analysis Calculate IC50 values Analyze cell cycle distribution Quantify protein levels Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis Biochemical->Data_Analysis Off_Target->Data_Analysis

Workflow for evaluating this compound in vitro.

Experimental Protocols

Cell Lines and Culture Conditions
  • KRAS G12D Mutant Cell Lines:

    • Pancreatic Cancer: Panc-1, MIA PaCa-2, SNU-407[1][2][3]

    • Colorectal Cancer: LS 513, SNU-C2B[4][5]

    • Lung Cancer: NCI-H1975 (engineered with G12D)[6][7]

  • KRAS Wild-Type Control Cell Lines:

    • Pancreatic Cancer: BxPC-3[1]

    • Colorectal Cancer: HT-29

    • Lung Cancer: A549 (KRAS G12S as another control)

  • Culture Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: 37°C in a humidified atmosphere with 5% CO₂.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) for 72 hours. Include a vehicle control (DMSO).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC₅₀) for 48 hours.

  • Harvest cells, including floating cells, and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[8]

  • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[8]

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle.

Materials:

  • 6-well plates

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.

  • Harvest cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for Downstream Signaling

This technique is used to detect changes in the phosphorylation status of key proteins in the KRAS signaling pathway.

Materials:

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and blotting apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-p-AKT (Ser473), anti-total AKT, anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Protocol:

  • Seed cells in 6-well plates and serum-starve overnight.

  • Pre-treat with this compound for 2 hours, then stimulate with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and imaging system.

  • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Biochemical Assay: SOS1-Mediated Nucleotide Exchange Assay

This assay measures the ability of this compound to inhibit the exchange of GDP for GTP on KRAS G12D, a critical step in its activation.

Materials:

  • Recombinant KRAS G12D protein

  • Recombinant SOS1 protein

  • Fluorescently labeled GTP analog (e.g., mant-GTP)

  • 384-well plates

  • Fluorescence plate reader

Protocol:

  • In a 384-well plate, incubate recombinant KRAS G12D with varying concentrations of this compound.

  • Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and mant-GTP.

  • Monitor the increase in fluorescence over time, which corresponds to the binding of mant-GTP to KRAS G12D.

  • Calculate the initial reaction rates and determine the IC₅₀ of this compound for inhibiting nucleotide exchange.

Off-Target Kinase Profiling

To assess the selectivity of this compound, a kinome-wide screening against a large panel of kinases is recommended. This is typically performed as a service by specialized companies. The output is usually a selectivity score (S-score), where a lower score indicates higher selectivity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement in a cellular context. The binding of a ligand, such as this compound, to its target protein, KRAS G12D, can increase the thermal stability of the protein.

Materials:

  • KRAS G12D expressing cells

  • This compound

  • PCR tubes or plate

  • Thermal cycler

  • Western blot reagents

Protocol:

  • Treat intact cells with this compound or vehicle control.

  • Heat the cell lysates at a range of temperatures.

  • Separate soluble and aggregated proteins by centrifugation.

  • Analyze the amount of soluble KRAS G12D at each temperature by Western blot.

  • The binding of this compound will result in a shift of the melting curve to a higher temperature (increased Tm) compared to the vehicle control, confirming target engagement.[9]

References

Application Notes and Protocols for TH-Z816 in Studying KRAS Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, acts as a molecular switch stuck in the "on" position, leading to uncontrolled cell growth, proliferation, and tumor development.[1][2] Mutations in KRAS are among the most common oncogenic drivers in human cancers, with the G12D mutation being particularly prevalent and historically challenging to target.[3][4] TH-Z816 is a reversible inhibitor specifically designed to target the KRAS(G12D) mutation.[5] Structural studies have revealed that this compound binds to an allosteric pocket in the switch-II region of KRAS(G12D), inducing a conformational change that disrupts its interaction with downstream effectors.[3][6] This document provides detailed application notes and protocols for the use of this compound and its more potent analog, TH-Z835, in studying KRAS(G12D) signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analog TH-Z835, providing a comparative overview of their potency and binding characteristics.

Table 1: Biochemical and Cellular Potency of this compound and Analogs

CompoundBiochemical IC50 (KRAS G12D)Cell Viability IC50 (PANC-1, KRAS G12D/+)Cell Viability IC50 (Panc 04.03, KRAS G12D/+)Reference
This compound14 µM--[5]
TH-Z8273.1 µM4.4 µM4.7 µM[6]
TH-Z8351.6 µM<0.5 µM<0.5 µM[7]

Table 2: Thermodynamic Binding Parameters of this compound and Analogs to GDP-Bound KRAS(G12D) via Isothermal Titration Calorimetry (ITC)

CompoundΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Reference
This compound-6.6-11.95.3[6][8]
TH-Z827-7.5-10.53.0[8]
TH-Z835-7.9-10.02.1[8]

Signaling Pathways and Experimental Workflows

KRAS Signaling Pathway and Inhibition by this compound

Mutated KRAS perpetually activates downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation, survival, and differentiation.[9] this compound, by binding to the switch-II pocket of KRAS(G12D), allosterically inhibits its function, leading to the downregulation of these critical signaling pathways.[3][6]

KRAS_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds KRAS_GDP KRAS(G12D)-GDP (Inactive) RTK->KRAS_GDP Activates (GEF activity) KRAS_GTP KRAS(G12D)-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K TH_Z816 This compound TH_Z816->KRAS_GTP Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression, Proliferation, Survival Transcription_Factors->Cell_Cycle_Progression

Caption: KRAS(G12D) signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound Efficacy

A typical workflow to assess the efficacy of this compound involves a series of in vitro and in vivo experiments. This starts with biochemical assays to determine direct target engagement and potency, followed by cellular assays to measure the effect on cell viability and downstream signaling, and culminates in in vivo models to evaluate anti-tumor activity.

Experimental_Workflow Biochemical_Assays Biochemical Assays (ITC, Nucleotide Exchange) Cellular_Assays Cellular Assays (Viability, Western Blot) Biochemical_Assays->Cellular_Assays Confirm Target Engagement and Potency In_Vivo_Models In Vivo Xenograft Models Cellular_Assays->In_Vivo_Models Validate Cellular Efficacy and Mechanism Data_Analysis Data Analysis and Conclusion In_Vivo_Models->Data_Analysis Assess Anti-Tumor Activity and Synergy

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of this compound binding to KRAS(G12D).

Materials:

  • Purified recombinant GDP-bound KRAS(G12D) protein

  • This compound compound

  • ITC instrument (e.g., MicroCal iTC200)

  • ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 5 mM MgCl2, 2% DMSO)

Protocol:

  • Prepare the KRAS(G12D) protein solution at a concentration of 26 µM in the ITC buffer.

  • Prepare the this compound solution at a concentration of 800 µM in the identical ITC buffer.

  • Degas both solutions for 10-15 minutes prior to use.

  • Load the protein solution into the sample cell of the ITC instrument.

  • Load the this compound solution into the injection syringe.

  • Set the experimental temperature to 25°C.

  • Perform the titration experiment with an initial 0.4 µL injection followed by 19 subsequent 2 µL injections at 150-second intervals.

  • Analyze the data using the instrument's software to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).[2][10][11]

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in KRAS(G12D) mutant cancer cell lines.

Materials:

  • KRAS(G12D) mutant cancer cell lines (e.g., PANC-1, Panc 04.03)

  • Complete cell culture medium

  • This compound or TH-Z835 compound

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • Plate reader

Protocol:

  • Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Prepare a serial dilution of the inhibitor (e.g., TH-Z835) in complete culture medium.

  • Replace the medium in the wells with the medium containing the serially diluted inhibitor. Include vehicle control (e.g., DMSO) wells.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, allow the plates to equilibrate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.[12][13]

Western Blotting for Downstream Signaling

Objective: To assess the effect of this compound on the phosphorylation status of key downstream effectors of KRAS signaling (e.g., ERK and AKT).

Materials:

  • KRAS(G12D) mutant cancer cell lines (e.g., PANC-1)

  • This compound or TH-Z835 compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-ERK (Thr202/Tyr204), anti-ERK, anti-p-AKT (Ser473), anti-AKT, anti-GAPDH

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor (e.g., TH-Z835) for 3 hours.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using software like ImageJ.[6]

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • KRAS(G12D) mutant cancer cell line (e.g., PANC-1)

  • Matrigel (optional)

  • TH-Z835 compound formulated for in vivo use

  • Vehicle control

  • Calipers

Protocol:

  • Subcutaneously inject 1-5 x 10^6 PANC-1 cells, optionally mixed with Matrigel, into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.

  • Administer TH-Z835 (e.g., 10 mg/kg, intraperitoneally) or vehicle to the respective groups according to the desired dosing schedule.[14]

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.[15][16][17]

Conclusion

This compound and its analogs represent valuable tools for investigating the intricacies of KRAS(G12D) signaling. The protocols and data presented in these application notes provide a comprehensive framework for researchers to effectively utilize these inhibitors in their studies. By employing these methodologies, scientists can further elucidate the mechanisms of KRAS-driven oncogenesis and contribute to the development of novel therapeutic strategies for these challenging cancers.

References

Application Notes and Protocols for the Laboratory Handling of TH-Z816

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH-Z816 is a reversible inhibitor targeting the KRAS(G12D) mutation, a critical driver in various cancers. This document provides detailed application notes and protocols for the laboratory use of this compound, intended to guide researchers in its effective and safe handling for cancer research. This compound operates by forming a salt bridge with the aspartate 12 (Asp12) residue of the KRAS(G12D) mutant protein, thereby interfering with downstream signaling pathways. It is imperative to note that this compound is strictly for research use only and not for human or veterinary applications.[1]

Physicochemical Properties and Storage

PropertyValueReference
Chemical Name 7-(8-methylnaphthalen-1-yl)-4-[(2R)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidineMedKoo Biosciences
Molecular Formula C29H38N6O[1]
Molecular Weight 486.66 g/mol [1]
CAS Number 2847881-42-7[1]
Appearance Solid powderN/A
Purity >98% (typically)N/A
Solubility Soluble in DMSON/A
Storage (Powder) Short term (days to weeks): 0 - 4°C. Long term (months to years): -20°C. Store in a dry and dark environment.[1]
Storage (Stock Solution) Prepare aliquots in DMSO and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[2][3]

Mechanism of Action and Signaling Pathway

This compound is a reversible inhibitor of the KRAS(G12D) mutant protein. The KRAS protein is a small GTPase that functions as a molecular switch in cellular signaling. In its active GTP-bound state, KRAS promotes cell proliferation, survival, and differentiation through downstream effector pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways. The G12D mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and uncontrolled cell signaling, a hallmark of many cancers.

This compound is designed to specifically interact with the mutant KRAS(G12D) protein. Its mechanism of action involves the formation of a salt bridge between the piperazine moiety of the inhibitor and the aspartate 12 residue of the mutant protein. This interaction is thought to lock KRAS(G12D) in an inactive conformation, thereby inhibiting its interaction with downstream effectors and suppressing oncogenic signaling.

KRAS_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS(G12D)-GDP (Inactive) SOS1->KRAS_GDP GDP/GTP Exchange KRAS_GTP KRAS(G12D)-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K THZ816 This compound THZ816->KRAS_GTP Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: KRAS(G12D) signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its more potent analog, TH-Z835.

CompoundAssayTarget/Cell LineResultReference
This compound SOS-catalyzed Nucleotide Exchange AssayKRAS(G12D)IC50: 14 µM[1]
Isothermal Titration Calorimetry (ITC)KRAS(G12D)-GDPK_D: 25.8 µM
TH-Z835 Nucleotide Exchange AssayKRAS(G12D)IC50: 1.6 µM[2]
Western Blot (pERK levels)PANC-1IC50: < 2.5 µM[2]
Cell Proliferation AssayPANC-1, KPCIC50: < 0.5 µM
In Vivo Xenograft Model (with anti-PD-L1)Pancreatic TumorSignificant tumor reduction

Experimental Protocols

Preparation of Stock Solutions
  • Reconstitution: Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.

  • Solvent: Reconstitute the powder in sterile dimethyl sulfoxide (DMSO) to a desired stock concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or sonicate the solution to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2][3]

SOS-Catalyzed Nucleotide Exchange Assay

This assay measures the ability of this compound to inhibit the exchange of GDP for a fluorescently labeled GTP analog on the KRAS(G12D) protein, catalyzed by the guanine nucleotide exchange factor SOS1.

Materials:

  • Recombinant human KRAS(G12D) protein

  • Recombinant human SOS1 protein (catalytic domain)

  • Fluorescently labeled GTP analog (e.g., mant-GTP or BODIPY-GTP)

  • GDP

  • Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP)

  • This compound stock solution

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing KRAS(G12D) and the fluorescent GTP analog in the assay buffer.

  • Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

  • Initiate the exchange reaction by adding SOS1 to the wells.

  • Monitor the increase in fluorescence over time at an appropriate excitation/emission wavelength for the chosen fluorescent GTP analog.

  • Calculate the initial reaction rates and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

nucleotide_exchange_assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_mix Prepare KRAS(G12D) and fluorescent GTP mix add_inhibitor Add this compound or DMSO to wells prep_mix->add_inhibitor prep_inhibitor Prepare serial dilutions of this compound prep_inhibitor->add_inhibitor add_sos1 Initiate reaction with SOS1 add_inhibitor->add_sos1 incubate Incubate and monitor fluorescence add_sos1->incubate calc_rates Calculate initial reaction rates incubate->calc_rates plot_data Plot % inhibition vs. [this compound] calc_rates->plot_data det_ic50 Determine IC50 value plot_data->det_ic50

Caption: Workflow for the SOS-catalyzed nucleotide exchange assay.

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of this compound on the viability and proliferation of cancer cells harboring the KRAS(G12D) mutation.

Materials:

  • KRAS(G12D) mutant cancer cell line (e.g., PANC-1, AsPC-1)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well clear-bottom, white-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (and a vehicle control) for a specified period (e.g., 72 hours).

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Lyse the cells by shaking the plate on an orbital shaker for 2 minutes.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of MAPK Pathway Inhibition

This protocol assesses the ability of this compound to inhibit the phosphorylation of downstream effectors in the MAPK pathway, such as ERK.

Materials:

  • KRAS(G12D) mutant cancer cell line

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to 70-80% confluency and treat with various concentrations of this compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

    • If swallowed: Rinse mouth with water. Do not induce vomiting.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Disclaimer: This document is intended for informational purposes only and is based on currently available data. All laboratory procedures should be performed by trained personnel in accordance with established safety protocols and institutional guidelines. The user is solely responsible for the safe handling and use of this compound.

References

Application Notes and Protocols for Preparing TH-Z816 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH-Z816 is a potent and selective inhibitor of the KRAS(G12D) mutation, a critical driver in various cancers. Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible results in preclinical research. These application notes provide detailed protocols for the preparation, storage, and handling of this compound for in vitro experiments.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Chemical Name 7-(8-methylnaphthalen-1-yl)-4-[(2R)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidineMedKoo Biosciences
CAS Number 2847881-42-7MedKoo Biosciences[1]
Molecular Formula C₂₉H₃₈N₆OMedKoo Biosciences[1]
Molecular Weight 486.66 g/mol MedKoo Biosciences[1]
Target KRAS(G12D)MedKoo Biosciences[1]
IC₅₀ 14 µM (in an SOS-catalyzed nucleotide exchange assay)Selleck Chemicals, MedKoo Biosciences[1][2]
Solubility in DMSO 12 mg/mL (24.65 mM)Selleck Chemicals[2]
Solubility in Ethanol 97 mg/mLSelleck Chemicals
Solubility in Water InsolubleSelleck Chemicals[2]
Appearance To be determined (typically a solid powder)MedKoo Biosciences[1]
Purity >98%MedKoo Biosciences[1]
Storage of Solid Short term (days to weeks): 0 - 4°C; Long term (months to years): -20°C. Store in a dry and dark place.MedKoo Biosciences[1]
Storage of Stock Solutions Short term (days to weeks): 0 - 4°C; Long term (months): -20°C.MedKoo Biosciences[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

  • Weighing: Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.87 mg of this compound (Molecular Weight: 486.66 g/mol ). Calculation: (10 mmol/L) * (1 L/1000 mL) * (1 mL) * (486.66 g/mol ) * (1000 mg/g) = 4.8666 mg

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For a 10 mM stock solution from 4.87 mg of powder, add 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the 10 mM this compound stock solution to final working concentrations for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Determine Final Concentration: Based on experimental design and the known IC₅₀ of this compound, determine the desired final working concentrations. A typical starting range for a KRAS inhibitor might be from 0.1 µM to 50 µM. A related inhibitor, TH-Z835, has shown anti-proliferative effects in the low micromolar and even sub-micromolar range in colony formation assays.

  • Serial Dilution: Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium. It is recommended to perform an intermediate dilution first to minimize pipetting errors and the final DMSO concentration.

    • Example for a 10 µM working solution:

      • Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This results in a 100 µM intermediate solution.

      • Prepare the final 10 µM working solution by performing a 1:10 dilution of the 100 µM intermediate solution in cell culture medium (e.g., add 100 µL of the 100 µM solution to 900 µL of medium).

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment. The final DMSO concentration should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment: Add the prepared working solutions to your cell cultures and proceed with the planned experiment.

Mandatory Visualizations

KRAS Signaling Pathway Inhibition by this compound

KRAS_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 activates GrowthFactor Growth Factor GrowthFactor->RTK KRAS_G12D_GDP KRAS(G12D)-GDP (Inactive) KRAS_G12D_GTP KRAS(G12D)-GTP (Active) KRAS_G12D_GDP->KRAS_G12D_GTP RAF RAF KRAS_G12D_GTP->RAF PI3K PI3K KRAS_G12D_GTP->PI3K SOS1->KRAS_G12D_GDP promotes GDP/GTP exchange TH_Z816 This compound TH_Z816->KRAS_G12D_GTP inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound inhibits the active KRAS(G12D)-GTP, blocking downstream signaling.

Experimental Workflow for this compound Stock Solution Preparation

Workflow start Start equilibrate Equilibrate this compound Powder to Room Temp start->equilibrate weigh Weigh this compound Powder (e.g., 4.87 mg) equilibrate->weigh add_dmso Add Anhydrous DMSO (e.g., 1 mL for 10 mM) weigh->add_dmso dissolve Vortex to Dissolve (Warm to 37°C if needed) add_dmso->dissolve check Visually Inspect for Complete Dissolution dissolve->check check->dissolve Not Dissolved   aliquot Aliquot into Single-Use Volumes check->aliquot  Dissolved store Store at -20°C aliquot->store end End store->end

Caption: Workflow for preparing a concentrated stock solution of this compound.

References

Troubleshooting & Optimization

troubleshooting TH-Z816 solubility issues in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using the KRAS G12D inhibitor, TH-Z816, in in vitro experiments. The primary focus is to address and resolve common challenges related to compound solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solubility a potential issue?

This compound is a potent and selective small molecule inhibitor designed to target the KRAS G12D mutation, which is prevalent in many human cancers.[1][2] Like many kinase inhibitors, this compound is a hydrophobic molecule. This property can lead to poor solubility in aqueous solutions such as cell culture media or assay buffers, potentially causing the compound to precipitate out of solution. This can lead to inaccurate experimental results due to a lower-than-expected effective concentration.[3]

Q2: What are the recommended solvents and starting concentrations for this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to ensure the final concentration of DMSO in your aqueous working solution (e.g., cell culture media) is kept low, typically ≤0.5%, as higher concentrations can be toxic to cells.[4]

For initial experiments, preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO is advised. This allows for minimal volumes of the stock solution to be used when preparing final dilutions in aqueous media, thereby keeping the final DMSO concentration well below cytotoxic levels.[4]

Table 1: Recommended Solvents and Conditions for this compound

ParameterRecommendationRationale & Notes
Primary Solvent High-purity, anhydrous DMSOMaximizes initial solubility of the hydrophobic compound.
Stock Concentration 10–50 mMCreates a concentrated stock to minimize the volume added to aqueous solutions.
Storage Aliquot and store at -20°C or -80°CPrevents repeated freeze-thaw cycles which can degrade the compound.
Final DMSO Conc. ≤ 0.5% (v/v) in media/bufferMinimizes solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration is essential for all experiments.[4]

Troubleshooting Solubility Issues

Q3: My this compound precipitated after I diluted the DMSO stock in my aqueous buffer or cell culture medium. What should I do?

Precipitation during dilution is a common issue with hydrophobic compounds. This typically occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. The following workflow provides steps to diagnose and solve this problem.

G cluster_workflow Troubleshooting Workflow: Compound Precipitation start Precipitation Observed in Final Solution q1 Is the final DMSO concentration > 0.5%? start->q1 sol1 Action: Lower the final DMSO concentration by using a higher stock concentration or performing serial dilutions. q1->sol1 Yes q2 Was the dilution performed in a single step? q1->q2 No sol1->q2 sol2 Action: Use a serial dilution protocol. First, dilute into a small volume of serum-containing media, vortex, then add to the final volume. q2->sol2 Yes q3 Is the final this compound concentration very high? q2->q3 No sol2->q3 sol3 Action: Determine the maximum soluble concentration via a solubility test. Lower the final concentration for the experiment. q3->sol3 Yes end Solution is Clear: Proceed with Experiment q3->end No / Resolved sol3->end

A decision tree for troubleshooting this compound precipitation.
Q4: How can I improve the solubility of this compound in my final working solution?

If precipitation persists, consider modifying the dilution protocol or the composition of the final buffer.

  • Pre-warm the Media: Warming the cell culture media or buffer to 37°C before adding the DMSO stock can sometimes help keep the compound in solution.[3]

  • Increase Serum Concentration: For cell-based assays, fetal bovine serum (FBS) contains proteins like albumin that can bind to hydrophobic compounds and help maintain their solubility. Performing an intermediate dilution step into a small volume of 100% FBS before the final dilution into media can be effective.[3]

  • Use Pluronic F-68: For serum-free applications, consider adding a non-ionic surfactant like Pluronic F-68 (typically at 0.01-0.1%) to your buffer to improve solubility.

Experimental Protocols & Workflows

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
  • Preparation: Allow the vial of solid this compound and a vial of anhydrous, high-purity DMSO to equilibrate to room temperature.

  • Calculation: Calculate the required volume of DMSO. For example, to make a 20 mM stock from 5 mg of this compound (Molecular Weight: 500.6 g/mol , example MW), the calculation is: (5 mg) / (500.6 mg/mmol) = 0.009988 mmol (0.009988 mmol) / (20 mmol/L) = 0.000499 L = 499 µL

  • Dissolution: Add the calculated volume of DMSO to the vial containing the solid compound.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If particles are still visible, sonicate the vial in a water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also aid dissolution.[5]

  • Confirmation: Ensure the solution is clear and free of any visible precipitate before use.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes and store at -20°C or -80°C.

G cluster_workflow Workflow: Stock Solution Preparation a 1. Equilibrate Compound and DMSO to RT b 2. Add Calculated Volume of DMSO to Solid a->b c 3. Vortex / Sonicate Until Dissolved b->c d 4. Visually Confirm No Precipitate c->d e 5. Aliquot and Store at -20°C / -80°C d->e

A standard workflow for preparing a DMSO stock solution.

Mechanism of Action & Signaling Pathway

Q5: What is the signaling pathway targeted by this compound?

This compound targets KRAS G12D, a mutant form of the KRAS protein.[2] KRAS is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. In its active, GTP-bound state, KRAS recruits and activates RAF kinases, initiating a phosphorylation cascade that leads to the activation of MEK and subsequently ERK. Activated ERK then translocates to the nucleus to regulate gene expression related to cell growth. By inhibiting KRAS G12D, this compound prevents this downstream signaling cascade.[1]

G cluster_pathway Simplified KRAS Signaling Pathway RTK Growth Factor Receptor (e.g., EGFR) KRAS KRAS G12D (Active) RTK->KRAS Activates RAF RAF KRAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Regulates Inhibitor This compound Inhibitor->KRAS

This compound inhibits the active KRAS G12D mutant, blocking the MAPK cascade.

References

Technical Support Center: Overcoming TH-Z816 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of TH-Z816 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor of KRAS(G12D), a mutant form of the KRAS protein commonly found in various cancers.[1][2] It has a reported half-maximal inhibitory concentration (IC50) of 14 μM in a SOS-catalyzed nucleotide exchange assay.[1][2]

Q2: What are off-target effects and why are they a concern with this compound?

Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. For this compound, this could lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed solely to the inhibition of KRAS(G12D). Studies on similar KRAS(G12D) inhibitors have suggested the possibility of off-target effects on other small GTPases, as the anti-proliferative effects were not entirely dependent on the KRAS mutation status.[3]

Q3: What are the common signs of off-target effects in my experiments with this compound?

Common indicators of off-target effects include:

  • Unexpected cellular phenotypes: Observing cellular responses that are not consistent with the known functions of KRAS(G12D) signaling.

  • Cellular toxicity: Significant cell death at concentrations where on-target inhibition is expected to be specific.

  • Inconsistent results across different cell lines: Seeing varied responses in cell lines with the same KRAS(G12D) mutation.

  • Discrepancy between biochemical and cellular activity: A significant difference between the concentration of this compound required to inhibit purified KRAS(G12D) and the concentration needed to produce a cellular effect.

Q4: How can I be more confident that the observed effects are due to on-target inhibition of KRAS(G12D)?

To increase confidence in your results, you should:

  • Perform dose-response experiments: Establish a clear relationship between the concentration of this compound and the observed phenotype.

  • Use orthogonal approaches: Confirm your findings using a different method, such as genetic knockdown (siRNA or CRISPR) of KRAS(G12D), to see if it phenocopies the effects of this compound.

  • Employ control compounds: Use a structurally different KRAS(G12D) inhibitor, if available, to see if it produces the same biological effect. A negative control compound with a similar chemical structure but no activity against KRAS(G12D) can also be valuable.

  • Conduct rescue experiments: Overexpress a form of KRAS(G12D) that is resistant to this compound to see if it reverses the observed phenotype.

Data Presentation

While specific off-target affinity data for this compound is not publicly available, the following table illustrates how to present such data if obtained through a kinase panel screen or a broad binding assay.

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Fold Selectivity (Off-target vs. On-target)
KRAS(G12D) (On-target) 14,000 -
Off-target Kinase A50,0003.6x
Off-target Kinase B150,00010.7x
Off-target Kinase C>500,000>35.7x

Note: This data is for illustrative purposes only.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Toxicity

Possible Cause Troubleshooting Step Expected Outcome
Off-target toxicity Perform a cell viability assay in a KRAS wild-type cell line.If toxicity persists, it is likely due to off-target effects.
Conduct a kinome scan or broad panel binding assay to identify potential off-target kinases known to induce apoptosis.Identification of off-target kinases that could be responsible for the toxic effects.
High concentration of this compound Titrate this compound to the lowest effective concentration for KRAS(G12D) inhibition.Reduced toxicity while maintaining on-target effects.

Issue 2: Inconsistent Phenotypic Results

Possible Cause Troubleshooting Step Expected Outcome
Off-target effects Use siRNA or CRISPR to knock down KRAS(G12D) and compare the phenotype to that observed with this compound treatment.A similar phenotype would confirm on-target activity. A different phenotype suggests off-target involvement.
Treat cells with a structurally unrelated KRAS(G12D) inhibitor.Replication of the phenotype would strengthen the conclusion that it is an on-target effect.
Cell line variability Ensure consistent cell passage number and culture conditions. Perform cell line authentication.Reduced variability in experimental results.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies that this compound directly binds to KRAS(G12D) in a cellular context.

Methodology:

  • Cell Treatment: Culture cells expressing KRAS(G12D) and treat with this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

  • Heating: Harvest and lyse the cells. Aliquot the cell lysate into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Protein Separation: Centrifuge the heated lysates at high speed to pellet aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble KRAS(G12D) at each temperature using Western blotting.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples indicates that the compound has bound to and stabilized the KRAS(G12D) protein.[4][5]

Western Blotting for Downstream Signaling Analysis

This protocol assesses the on-target activity of this compound by measuring the phosphorylation of downstream effectors of the KRAS pathway.

Methodology:

  • Cell Treatment and Lysis: Plate KRAS(G12D) mutant cells and treat with various concentrations of this compound for a set time (e.g., 2-24 hours). Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated and total ERK (p-ERK, t-ERK) and AKT (p-AKT, t-AKT).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein. A dose-dependent decrease in p-ERK and p-AKT indicates on-target inhibition of the KRAS pathway.[7]

Competition Binding Assay

This assay can be used to determine the binding affinity of this compound to its target and potential off-targets.

Methodology:

  • Assay Setup: In a multi-well plate, combine a constant concentration of a labeled ligand known to bind to the target protein (e.g., a fluorescently labeled GTP analog for KRAS) and the purified target protein.

  • Competition: Add increasing concentrations of unlabeled this compound to the wells.

  • Incubation and Detection: Allow the reaction to reach equilibrium. Measure the signal from the labeled ligand.

  • Data Analysis: The displacement of the labeled ligand by this compound will result in a decrease in the measured signal. This data can be used to calculate the IC50 and subsequently the inhibition constant (Ki) of this compound for the target protein.[8][9][10]

Visualizations

cluster_0 On-Target Pathway: KRAS(G12D) Signaling Growth Factor Receptor Growth Factor Receptor SOS1 SOS1 Growth Factor Receptor->SOS1 KRAS(G12D)-GDP KRAS(G12D)-GDP SOS1->KRAS(G12D)-GDP GDP->GTP KRAS(G12D)-GTP KRAS(G12D)-GTP KRAS(G12D)-GDP->KRAS(G12D)-GTP RAF RAF KRAS(G12D)-GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->KRAS(G12D)-GDP Inhibition cluster_1 Experimental Workflow: Troubleshooting Off-Target Effects Start Start Observe Phenotype Observe Phenotype Start->Observe Phenotype Dose-Response Dose-Response Observe Phenotype->Dose-Response On-Target? On-Target? Dose-Response->On-Target? CETSA CETSA On-Target?->CETSA Yes Orthogonal Approach Orthogonal Approach On-Target?->Orthogonal Approach No Western Blot Western Blot CETSA->Western Blot Conclusion Conclusion Western Blot->Conclusion Off-Target Panel Off-Target Panel Orthogonal Approach->Off-Target Panel Off-Target Panel->Conclusion cluster_2 Logical Relationship: On-Target vs. Off-Target This compound This compound KRAS(G12D) KRAS(G12D) This compound->KRAS(G12D) On-Target Other GTPases Other GTPases This compound->Other GTPases Off-Target Observed Phenotype Observed Phenotype KRAS(G12D)->Observed Phenotype Other GTPases->Observed Phenotype

References

Technical Support Center: Improving the In Vivo Efficacy of TH-Z816

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of TH-Z816, a potent and selective inhibitor of KRAS G12D.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that specifically targets the KRAS G12D mutant protein. It forms a salt bridge with the aspartate residue at position 12 (Asp12) of the KRAS G12D mutant. This interaction occurs in the switch-II pocket of both GDP-bound and GTP-bound KRAS, disrupting the interaction between KRAS and its downstream effector, CRAF.[1] This ultimately inhibits MAPK signaling, a critical pathway for cancer cell proliferation.

Q2: Is there direct in vivo efficacy data available for this compound?

A2: Currently, published in vivo efficacy data specifically for this compound is limited. However, a structurally related and potent inhibitor from the same series, TH-Z835, has demonstrated significant in vivo activity. In mouse xenograft models of pancreatic cancer, TH-Z835 was shown to significantly reduce tumor volume.[1]

Q3: What are the potential off-target effects of this compound?

A3: While this compound shows selectivity for KRAS G12D, there is a possibility of off-target effects. The inhibition of cancer cell proliferation by a representative inhibitor (TH-Z835) was not fully dependent on the KRAS mutation status, suggesting potential targeting of other non-KRAS small GTPases.[1] Researchers should consider including relevant controls to assess potential off-target effects in their experimental design.

Q4: Can this compound be used in combination with other therapies?

A4: Yes, preclinical data for the related compound TH-Z835 suggests a synergistic effect when combined with immunotherapy. In a mouse xenograft model, the combination of TH-Z835 with an anti-PD-1 antibody resulted in enhanced anti-tumor activity.[1] This provides a strong rationale for exploring combination strategies with this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Suboptimal tumor growth inhibition Insufficient drug exposure at the tumor site.- Optimize the dose and dosing schedule based on pharmacokinetic (PK) and pharmacodynamic (PD) studies. - Consider alternative routes of administration. - Evaluate drug metabolism and clearance rates in the selected animal model.
Tumor heterogeneity or pre-existing resistance.- Characterize the molecular profile of the tumor model to confirm KRAS G12D mutation status and identify potential resistance mechanisms. - Consider using patient-derived xenograft (PDX) models that better recapitulate human tumor biology.
Poor drug solubility or stability in vivo.- Utilize appropriate vehicle formulations to enhance solubility and stability. - Assess the stability of this compound under experimental conditions.
Observed toxicity or adverse effects Off-target effects.- Perform dose-escalation studies to determine the maximum tolerated dose (MTD). - Monitor animals for clinical signs of toxicity and perform histopathological analysis of major organs. - Include control groups treated with vehicle alone to distinguish drug-related toxicity from other experimental variables.
Non-specific activity.- Test the efficacy of this compound in a KRAS wild-type cancer model to assess off-target anti-proliferative effects.
Inconsistent results between experiments Variability in animal models.- Ensure the use of age- and weight-matched animals from a reputable supplier. - Standardize tumor implantation techniques to minimize variability in initial tumor volume.
Inconsistent drug formulation or administration.- Prepare fresh drug formulations for each experiment and ensure consistent administration techniques. - Verify the concentration and stability of the dosing solution.

Experimental Protocols

Note: The following protocols are based on general practices for in vivo studies with small molecule inhibitors and data from the closely related compound TH-Z835.[1] Researchers should optimize these protocols for their specific experimental setup.

In Vivo Efficacy Study in a Pancreatic Cancer Xenograft Model
  • Cell Culture: Culture a human pancreatic cancer cell line harboring the KRAS G12D mutation (e.g., MIA PaCa-2) in the recommended medium.

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 cells in 100 µL of a 1:1 mixture of medium and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Formulation and Administration:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • For dosing, dilute the stock solution in an appropriate vehicle (e.g., a mixture of saline, PEG300, and Tween 80). The final DMSO concentration should be below 5%.

    • Administer this compound or vehicle control via the desired route (e.g., intraperitoneal or oral gavage) at the predetermined dose and schedule.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for p-ERK, immunohistochemistry).

Visualizations

THZ816_Mechanism_of_Action cluster_0 KRAS G12D Signaling cluster_1 This compound Inhibition KRAS_GDP KRAS G12D (GDP-bound, Inactive) KRAS_GTP KRAS G12D (GTP-bound, Active) KRAS_GDP->KRAS_GTP GEF KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF THZ816_KRAS This compound-KRAS G12D Complex KRAS_GTP->THZ816_KRAS MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation THZ816 This compound THZ816->THZ816_KRAS THZ816_KRAS->RAF

Caption: Mechanism of action of this compound in inhibiting the KRAS G12D signaling pathway.

InVivo_Efficacy_Workflow start Start: In Vivo Efficacy Study cell_culture 1. Culture KRAS G12D Cancer Cells start->cell_culture tumor_implantation 2. Implant Tumor Cells in Immunodeficient Mice cell_culture->tumor_implantation tumor_monitoring 3. Monitor Tumor Growth tumor_implantation->tumor_monitoring randomization 4. Randomize Mice into Treatment Groups tumor_monitoring->randomization treatment 5. Administer this compound or Vehicle Control randomization->treatment data_collection 6. Monitor Tumor Volume and Body Weight treatment->data_collection endpoint 7. Endpoint Analysis: Tumor Weight, Biomarkers data_collection->endpoint end End of Study endpoint->end

Caption: A general workflow for conducting an in vivo efficacy study of this compound.

Troubleshooting_Logic cluster_efficacy Troubleshooting Efficacy cluster_toxicity Troubleshooting Toxicity issue Issue Encountered: Suboptimal Efficacy or Toxicity suboptimal_efficacy Suboptimal Efficacy issue->suboptimal_efficacy Efficacy Issue toxicity Toxicity Observed issue->toxicity Toxicity Issue check_pk_pd Review PK/PD Data suboptimal_efficacy->check_pk_pd check_tumor_model Verify Tumor Model Characteristics suboptimal_efficacy->check_tumor_model check_formulation Assess Drug Formulation and Stability suboptimal_efficacy->check_formulation dose_escalation Perform Dose Escalation (MTD) toxicity->dose_escalation off_target_assessment Assess Off-Target Effects toxicity->off_target_assessment

Caption: A logical flowchart for troubleshooting common issues in this compound in vivo experiments.

References

TH-Z816 stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of TH-Z816 in different experimental buffers. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general storage recommendations?

A1: this compound is a reversible inhibitor of the KRAS(G12D) mutation with an IC50 of 14 μM.[1][2] It is used in cancer research to study KRAS signaling pathways.[3] The chemical formula for this compound is C29H38N6O, and its molecular weight is 486.66 g/mol .[4]

For general storage, this compound should be stored under the following conditions:

  • Short-term (days to weeks): 0 - 4°C, dry and dark.

  • Long-term (months to years): -20°C, dry and dark.[4]

The compound is considered stable for a few weeks during standard shipping at ambient temperatures.[4]

Q2: I observed precipitation of this compound after diluting my DMSO stock into an aqueous buffer. What could be the cause and how can I resolve it?

A2: This is a common issue related to the solubility of a compound. The solubility of a compound in an aqueous buffer can be significantly lower than in a solvent like DMSO. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound may precipitate if its concentration exceeds its aqueous solubility limit.

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound in your assay.

  • Increase the Percentage of Co-solvent: If your experimental system allows, you can try to increase the percentage of DMSO in the final working solution. However, be mindful that high concentrations of DMSO can affect biological assays.

  • Use a Different Buffer System: The pH and composition of the buffer can influence the solubility of a compound. Consider trying a different buffer system.

  • Incorporate Solubilizing Agents: In some cases, non-ionic detergents (e.g., Tween-20, Triton X-100) or other solubilizing agents can be added to the buffer to improve compound solubility. The compatibility of these agents with your assay must be verified.

Q3: How can I determine the stability of this compound in my specific experimental buffer?

A3: You can perform a stability study using High-Performance Liquid Chromatography (HPLC). This involves incubating this compound in your buffer of interest over a time course and monitoring the amount of intact compound remaining. A detailed protocol is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

This guide addresses common stability-related issues you might encounter when working with this compound.

Issue 1: Inconsistent or lower-than-expected activity in an assay.
  • Possible Cause: Degradation of this compound in the assay buffer.

  • Troubleshooting Workflow:

G cluster_0 Troubleshooting Inconsistent Activity A Inconsistent or low activity observed B Prepare fresh stock solution of this compound A->B C Perform a time-course stability study in assay buffer (see Protocol 1) B->C D Analyze samples by HPLC C->D E Is the compound stable for the duration of the assay? D->E F Yes: Issue may not be compound stability. Investigate other assay parameters. E->F >90% remaining G No: Modify experimental conditions. E->G <90% remaining H Consider: - Shortening incubation time - Changing buffer pH - Adding stabilizers (if compatible) G->H

Caption: Workflow for troubleshooting inconsistent experimental results.

Issue 2: Change in the color of the experimental solution containing this compound.
  • Possible Cause: This could indicate chemical degradation or reaction of this compound with a component in your buffer.

  • Recommendation:

    • Visually inspect the solution at different time points.

    • Analyze the solution using UV-Vis spectroscopy to see if there are changes in the absorbance spectrum over time.

    • Use HPLC to identify any new peaks that may correspond to degradation products.

Quantitative Data Summary

Currently, there is no publicly available quantitative data on the stability of this compound in different experimental buffers. Researchers are encouraged to perform their own stability assessments. A general guide for expected stability of small molecules in common buffers is provided below.

Buffer SystemTypical pH RangeGeneral Considerations for Small Molecule Stability
Phosphate-Buffered Saline (PBS)7.2 - 7.4Generally well-tolerated, but phosphate ions can sometimes interact with compounds.
Tris-Buffered Saline (TBS)7.4 - 8.0Tris can react with certain functional groups.
HEPES6.8 - 8.2Generally considered to be a non-interacting buffer.
MES5.5 - 6.7Used for experiments requiring a lower pH. Stability can be pH-dependent.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in an Aqueous Buffer using HPLC

This protocol provides a general framework for determining the chemical stability of this compound in a specific buffer.

1. Materials:

  • This compound

  • DMSO

  • Experimental buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Acetonitrile (ACN) and water (HPLC grade)

  • Formic acid or trifluoroacetic acid (TFA) (optional, for mobile phase)

2. Procedure:

G cluster_1 HPLC Stability Assay Workflow A Prepare 10 mM stock of this compound in DMSO B Dilute stock to 50 µM in the test buffer A->B C Incubate at desired temperature (e.g., 37°C) B->C D Take aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours) C->D E Quench the reaction (e.g., by adding an equal volume of ACN) D->E F Analyze samples by HPLC E->F G Plot % remaining this compound vs. time F->G

Caption: Experimental workflow for assessing compound stability via HPLC.

3. HPLC Analysis:

  • Mobile Phase: A typical gradient could be from 95:5 Water:ACN to 5:95 Water:ACN (with 0.1% formic acid or TFA) over 10-15 minutes. The exact conditions will need to be optimized for this compound.

  • Detection: Monitor at a wavelength where this compound has a strong absorbance (e.g., determined by a UV-Vis scan).

  • Analysis: Calculate the peak area of this compound at each time point. The percentage of this compound remaining at time t can be calculated as: (% Remaining) = (Peak Area at time t / Peak Area at time 0) * 100.

Signaling Pathway

This compound is an inhibitor of KRAS(G12D). The KRAS protein is a key component of the MAPK signaling pathway.

G cluster_2 Simplified KRAS Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) KRAS KRAS(G12D) RTK->KRAS RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation THZ816 This compound THZ816->KRAS

Caption: Inhibition of the KRAS signaling pathway by this compound.

References

minimizing variability in TH-Z816 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results when working with the KRAS G12D inhibitor, TH-Z816.

Section 1: Biochemical Assays

Biochemical assays are crucial for characterizing the direct interaction between this compound and its target, KRAS G12D. Variability in these assays can arise from several factors related to protein quality, buffer composition, and instrument setup.

Frequently Asked Questions (FAQs) - Biochemical Assays

Q1: What are the key biochemical assays for characterizing this compound?

A1: The primary biochemical assays used to characterize this compound and similar KRAS inhibitors are Isothermal Titration Calorimetry (ITC) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based binding assays.[1][2] ITC directly measures the heat change upon binding to determine affinity (KD), enthalpy (ΔH), and stoichiometry (n).[3] TR-FRET assays are used to quantify the binding interaction between KRAS G12D and its effectors, such as cRAF, and how this compound disrupts this interaction.[1][2]

Q2: What are common sources of variability in Isothermal Titration Calorimetry (ITC) experiments?

A2: Common sources of variability in ITC experiments include buffer mismatch between the protein and the small molecule, inaccurate concentration determination, the presence of air bubbles, and improper instrument cleaning.[4][5][6][7] It is critical to ensure that the buffer used to dissolve this compound is identical to the buffer containing the KRAS G12D protein.[3][8]

Q3: How can I ensure the quality of the KRAS G12D protein used in my assays?

A3: Protein quality is paramount for reproducible results. Ensure the KRAS G12D protein is of high purity (>95%) and properly folded. The presence of aggregates can significantly affect binding measurements.[3] It is recommended to centrifuge or filter the protein sample before use.[3] Additionally, confirm that the protein is loaded with the appropriate nucleotide (GDP or a non-hydrolyzable GTP analog like GppNHp), as this can influence inhibitor binding.[9][10]

Troubleshooting Guide: Isothermal Titration Calorimetry (ITC)
Problem Potential Cause Recommended Solution
No detectable binding heat No actual binding is occurring. The binding enthalpy is too low to be detected. Concentrations of macromolecule and/or ligand are too low.Confirm binding through an alternative method. Adjust experimental conditions such as temperature or buffer pH. Increase the concentrations of KRAS G12D and/or this compound.[6]
Large heats of dilution Buffer mismatch between the KRAS G12D solution and the this compound solution.[6] The presence of a high concentration of solvent (e.g., DMSO) in the this compound stock that is not present in the protein buffer.Dialyze the protein against the buffer that will be used to dissolve this compound. Ensure the final concentration of the solvent is identical in both the syringe and the cell.[3][8]
Noisy baseline or spikes in data Air bubbles in the ITC cell or syringe.[6][7] Dirty ITC cell or syringe.[4] Bent injection needle.Thoroughly degas all solutions before loading.[3] Follow the instrument manufacturer's cleaning protocols rigorously. Inspect the syringe for any damage.
Incomplete binding isotherm (no saturation) The concentration of the ligand (this compound) in the syringe is not high enough to saturate the protein in the cell.Increase the concentration of this compound in the syringe, typically 10-20 times the molar concentration of the macromolecule.[8]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)

This protocol provides a general framework for measuring the binding of this compound to KRAS G12D.

  • Protein Preparation:

    • Express and purify recombinant KRAS G12D protein to >95% purity.

    • Ensure the protein is loaded with GDP.

    • Dialyze the protein extensively against the final ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).[11]

    • Determine the final protein concentration accurately using a reliable method (e.g., A280 with the correct extinction coefficient).

  • Ligand Preparation:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

    • Dilute the this compound stock solution in the final ITC buffer (the dialysate from the protein preparation) to the desired concentration. The final DMSO concentration should be matched in the protein solution if necessary, though keeping it low is ideal.[3]

  • ITC Experiment Setup:

    • Thoroughly clean the sample cell and injection syringe.[11]

    • Load the KRAS G12D solution into the sample cell (typically 10-50 µM).[11]

    • Load the this compound solution into the injection syringe (typically 10-fold higher than the protein concentration).[11]

    • Set the experimental temperature (e.g., 25°C).[11]

    • Set the stirring speed to ~750 rpm.[11]

  • Titration:

    • Perform an initial small injection (e.g., 0.4 µL) to remove any diffused material from the syringe tip.[11]

    • Proceed with a series of larger, equal-volume injections (e.g., 2 µL) with sufficient spacing between injections to allow the signal to return to baseline (e.g., 150 seconds).[11]

  • Control Experiment:

    • To determine the heat of dilution, perform a control titration by injecting the this compound solution into the ITC buffer alone.[11]

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Fit the integrated data to a suitable binding model to determine KD, ΔH, and n.

Section 2: Cell-Based Assays

Cell-based assays are essential for evaluating the functional effects of this compound on cancer cells harboring the KRAS G12D mutation. Minimizing variability in these assays requires careful attention to cell culture techniques, assay conditions, and data interpretation.

Frequently Asked Questions (FAQs) - Cell-Based Assays

Q1: What are the key cell-based assays for evaluating this compound efficacy?

A1: Key cell-based assays include cell viability assays (e.g., MTT, MTS, XTT), proliferation assays (e.g., BrdU incorporation), and assays that measure the inhibition of downstream signaling pathways (e.g., phosphorylation of ERK and AKT).[12][13][14]

Q2: How can I select the appropriate cell line for my experiments?

A2: It is crucial to use a cell line that endogenously expresses the KRAS G12D mutation. Using isogenic cell line pairs (one with KRAS G12D and one with KRAS wild-type) can be a powerful tool to assess the selectivity of this compound.[15]

Q3: What are common causes of variability in cell viability assays?

A3: Variability in cell viability assays can stem from inconsistent cell seeding density, variations in incubation times, the presence of serum in the media which can bind to the compound, and interference of the compound with the assay reagents.[12][16] The solvent used to dissolve this compound (e.g., DMSO) can also be toxic to cells at higher concentrations.[17]

Q4: How can I mitigate potential off-target effects of this compound?

A4: While this compound is designed to be selective for KRAS G12D, off-target effects are possible.[9] To mitigate this, use the lowest effective concentration of the inhibitor, compare results with a KRAS wild-type cell line, and consider knockdown or knockout experiments to confirm that the observed phenotype is on-target.

Troubleshooting Guide: Cell Viability Assays
Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding. Edge effects in the microplate. Evaporation of media.Use a calibrated multichannel pipette for cell seeding. Avoid using the outer wells of the plate. Maintain proper humidity in the incubator.
Unexpectedly low cell viability in control wells Solvent (e.g., DMSO) toxicity. Contamination of cell culture.Perform a dose-response curve for the solvent to determine the maximum non-toxic concentration. Regularly test cell lines for mycoplasma contamination.
Compound appears to interfere with the assay Reducing compounds can interfere with tetrazolium-based assays (MTT, MTS, XTT).[16] The compound may absorb light at the same wavelength as the assay readout.Run a control with the compound in cell-free media to check for direct reduction of the assay reagent.[16] Use an alternative viability assay with a different detection method (e.g., ATP-based luminescence assay).[16]
Inconsistent IC50 values across experiments Variations in cell passage number and health. Differences in confluence at the time of treatment. Inconsistent incubation time with the compound.Use cells within a defined passage number range. Seed cells to achieve a consistent confluence (e.g., 50-70%) at the start of the experiment. Standardize all incubation times.
Experimental Protocol: Cell Viability (MTS) Assay

This protocol provides a general method for assessing the effect of this compound on the viability of KRAS G12D-mutant cancer cells.

  • Cell Culture:

    • Culture KRAS G12D-mutant cells in the recommended growth medium and conditions.

    • Harvest cells during the logarithmic growth phase.

  • Cell Seeding:

    • Count cells and determine viability (e.g., using Trypan Blue).

    • Seed cells into a 96-well plate at a predetermined optimal density.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the growth medium.

    • Include a vehicle control (e.g., medium with the same final concentration of DMSO as the highest this compound concentration).

    • Remove the seeding medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) in a cell culture incubator.

  • MTS Assay:

    • Prepare the MTS reagent according to the manufacturer's instructions.

    • Add the MTS reagent to each well.

    • Incubate the plate for 1-4 hours, or until a color change is apparent.

    • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium and MTS reagent but no cells).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized data against the log of the this compound concentration and fit to a dose-response curve to determine the IC50 value.

Visualizations

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS SOS1 RTK->SOS KRAS_GDP KRAS(G12D)-GDP (Inactive) KRAS_GTP KRAS(G12D)-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS->KRAS_GDP Promotes GDP-GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation TH_Z816 This compound TH_Z816->KRAS_GDP Stabilizes Inactive State

Caption: KRAS(G12D) signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start reagent_prep Reagent Preparation (this compound, Buffers, Media) start->reagent_prep biochem_assay Biochemical Assays (e.g., ITC, TR-FRET) reagent_prep->biochem_assay cell_assay Cell-Based Assays (e.g., Viability, Proliferation) reagent_prep->cell_assay data_analysis Data Analysis (K_D, IC50 Calculation) biochem_assay->data_analysis cell_assay->data_analysis results Results Interpretation data_analysis->results end End results->end

Caption: General experimental workflow for characterizing this compound.

Troubleshooting_Logic start Inconsistent Experimental Results check_reagents Verify Reagent Quality (this compound purity, protein integrity, cell line passage) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_protocol Review Experimental Protocol (concentrations, incubation times, volumes) protocol_ok Protocol Followed? check_protocol->protocol_ok check_instrument Check Instrument Calibration & Performance (ITC, plate reader) instrument_ok Instrument OK? check_instrument->instrument_ok reagents_ok->check_protocol Yes re_prep_reagents Re-prepare/Re-validate Reagents reagents_ok->re_prep_reagents No protocol_ok->check_instrument Yes standardize_protocol Standardize Protocol Steps protocol_ok->standardize_protocol No service_instrument Service/Calibrate Instrument instrument_ok->service_instrument No rerun_exp Re-run Experiment instrument_ok->rerun_exp Yes re_prep_reagents->rerun_exp standardize_protocol->rerun_exp service_instrument->rerun_exp

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Addressing Resistance to TH-Z816 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with the KRAS G12D inhibitor, TH-Z816.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor that selectively targets the KRAS(G12D) mutation. This mutation is a common oncogenic driver in various cancers, including pancreatic and colorectal cancer. This compound functions by forming a salt bridge with the Aspartate-12 residue of the mutant KRAS protein, disrupting its interaction with downstream effectors.[1][2]

Q2: My cancer cell line with a KRAS(G12D) mutation is showing high IC50 values for this compound. What are the potential reasons for this intrinsic resistance?

A2: Intrinsic resistance to KRAS inhibitors like this compound can be multifactorial. One of the primary mechanisms is the pre-existing activation of compensatory signaling pathways. High basal activation of receptor tyrosine kinases (RTKs) such as EGFR, HER2, FGFR, and c-MET can lead to the reactivation of the MAPK pathway through wild-type RAS isoforms (HRAS and NRAS), bypassing the inhibition of mutant KRAS(G12D).[3][4][5] Additionally, some cell lines may have co-occurring mutations in downstream effectors of the KRAS pathway, rendering them less dependent on KRAS signaling.

Q3: After an initial response to this compound, my cells are developing resistance. What are the common mechanisms of acquired resistance?

A3: Acquired resistance to KRAS inhibitors often involves the reactivation of the MAPK signaling pathway. A key mechanism is the feedback activation of RTKs, particularly the Epidermal Growth Factor Receptor (EGFR).[6][7] Inhibition of KRAS(G12D) can lead to the downregulation of feedback inhibitors of EGFR, resulting in its activation and subsequent signaling through wild-type RAS, which circumvents the effect of this compound.[6] Other mechanisms can include the acquisition of secondary mutations in KRAS or other downstream signaling molecules.[8]

Q4: How can I overcome resistance to this compound in my experiments?

A4: A promising strategy to overcome resistance is the use of combination therapies. Based on the known resistance mechanisms, co-treatment with inhibitors of upstream or downstream signaling nodes can be effective. For instance, combining this compound with an EGFR inhibitor, such as afatinib, has been shown to be synergistic in KRAS(G12D)-mutant models by preventing the feedback activation of EGFR.[1][9] Other potential combination strategies include inhibitors of SHP2, PI3K, or mTOR.[4]

Q5: Are there known off-target effects of this compound that I should be aware of?

A5: While this compound is designed to be selective for KRAS(G12D), like many small molecule inhibitors, the possibility of off-target effects exists. A related compound, TH-Z835, showed some effects that were not fully dependent on the KRAS mutation status, suggesting potential off-target activities.[2] It is always advisable to include appropriate controls, such as KRAS wild-type cell lines, to assess for off-target effects in your experiments.

Troubleshooting Guides

Issue 1: High variability in IC50 values in cell viability assays.

  • Question: We are observing significant well-to-well and experiment-to-experiment variability in our IC50 values for this compound. What could be the cause?

  • Answer:

    • Cell Health and Passage Number: Ensure you are using cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.

    • Seeding Density: Optimize and maintain a consistent cell seeding density. Overly confluent or sparse cultures can lead to variable results.

    • Compound Stability: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

    • Assay-Specific Variability: Ensure thorough mixing after adding reagents and check for and eliminate bubbles in the wells before reading the plate. The incubation time with the viability reagent (e.g., MTT) should be consistent across all plates.

Issue 2: No significant decrease in pERK or pAKT levels observed by Western blot after this compound treatment.

  • Question: We are treating our KRAS(G12D) mutant cell line with this compound, but we don't see the expected decrease in downstream signaling markers like pERK and pAKT. Why might this be?

  • Answer:

    • Time Point of Analysis: Feedback reactivation of the MAPK pathway can occur rapidly, sometimes within hours. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to capture the initial inhibition and any subsequent rebound of pERK and pAKT.

    • Inhibitor Concentration: The concentration of this compound may be insufficient. Perform a dose-response experiment to determine the optimal concentration for inhibiting downstream signaling in your specific cell line.

    • Rapid Drug Metabolism: Some cell lines may metabolize the compound quickly. Consider this possibility if you observe a transient effect.

    • Intrinsic Resistance: The cell line may have intrinsic resistance mechanisms, such as high basal RTK activation, that prevent a significant reduction in downstream signaling.

Issue 3: Difficulty in generating a this compound resistant cell line.

  • Question: We are trying to generate a resistant cell line by continuous exposure to this compound, but the cells are not surviving the dose escalation. What can we do?

  • Answer:

    • Starting Concentration: Begin with a low concentration of this compound, typically around the IC20-IC30, to allow a subpopulation of cells to survive and adapt.

    • Gradual Dose Escalation: Increase the drug concentration slowly and in small increments. Allow the cells to recover and resume proliferation before each dose increase.

    • Clonal Selection: It is possible that only a very small fraction of cells will develop resistance. After a period of selection, you may need to perform single-cell cloning to isolate and expand resistant populations.

Quantitative Data

Table 1: In Vitro IC50 Values of this compound and Related KRAS(G12D) Inhibitors

CompoundCell LineCancer TypeKRAS MutationIC50 (µM)Reference
This compound --G12D14 (SOS1-catalyzed nucleotide exchange assay)[2]
TH-Z827 PANC-1PancreaticG12D4.4[2]
Panc 04.03PancreaticG12D4.7[2]
MRTX1133 AsPc-1PancreaticG12D0.007[8]
SW1990PancreaticG12D0.01[8]
PANC-1PancreaticG12D> 3.125[10]
MIA PaCa-2PancreaticG12C0.149[8]

Note: TH-Z827 is a more potent derivative of this compound. MRTX1133 is another potent and selective KRAS(G12D) inhibitor. Data for these compounds are included for comparative purposes.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the IC50 value of this compound in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., PANC-1, Panc 04.03)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for pERK and pAKT

This protocol is for analyzing the effect of this compound on downstream KRAS signaling.

Materials:

  • Cancer cell lines

  • This compound

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pERK1/2, anti-total ERK1/2, anti-pAKT, anti-total AKT, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate and chemiluminescence imager

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at the desired concentrations and time points. Include a vehicle control.

  • Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and lyse the cells with RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare lysates by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, apply ECL substrate, and visualize the bands using a chemiluminescence imager.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.[12]

Visualizations

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_ras KRAS Cycle cluster_downstream Downstream Effectors RTK RTK (e.g., EGFR) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS(G12D)-GDP (Inactive) SOS1->KRAS_GDP GDP/GTP Exchange KRAS_GTP KRAS(G12D)-GTP (Active) KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TH_Z816 This compound TH_Z816->KRAS_GTP Inhibits

Caption: KRAS(G12D) signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_characterization Characterize Resistance cluster_mechanism Investigate Mechanism cluster_overcome Overcome Resistance start Start: Observe Resistance to this compound ic50 Confirm High IC50 (Cell Viability Assay) start->ic50 western Assess Downstream Signaling (Western Blot for pERK/pAKT) ic50->western time_course Time-course Western Blot to check for feedback western->time_course rtk_panel Phospho-RTK Array or WB to identify activated RTKs time_course->rtk_panel combo_screen Combination Treatment (e.g., with EGFR inhibitor) rtk_panel->combo_screen synergy_analysis Analyze for Synergy (e.g., Bliss, Loewe) combo_screen->synergy_analysis end Conclusion: Identify Effective Combination Strategy synergy_analysis->end Troubleshooting_Workflow cluster_solutions Potential Solutions start Problem: Inconsistent IC50 Values check_cells Check Cell Health & Passage Number start->check_cells check_density Verify Seeding Density start->check_density check_compound Assess Compound Stability (Fresh Dilutions) start->check_compound use_low_passage Use Low Passage Cells check_cells->use_low_passage optimize_density Optimize & Standardize Seeding Density check_density->optimize_density fresh_aliquots Use Fresh Aliquots of Compound check_compound->fresh_aliquots re_run Re-run Experiment use_low_passage->re_run optimize_density->re_run fresh_aliquots->re_run

References

Technical Support Center: Enhancing TH-Z816 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TH-Z816, a reversible inhibitor of the KRAS(G12D) mutation, in animal models. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful in vivo studies.

Troubleshooting Guides

This section addresses common issues encountered during the in vivo delivery of this compound and other small molecule inhibitors.

Issue 1: Low or Variable Bioavailability

Question: My in vivo experiments show inconsistent or lower-than-expected therapeutic efficacy, suggesting poor bioavailability of this compound. What are the potential causes and how can I troubleshoot this?

Potential Cause Troubleshooting Steps Expected Outcome
Poor Solubility of this compound Formulation 1. Optimize Formulation: this compound is a hydrophobic molecule. Prepare a clear, homogenous solution. Consider using solubility-enhancing excipients such as DMSO, PEG300, or Tween 80. A common vehicle for similar compounds is a mixture of DMSO, PEG300, Tween 80, and saline. 2. Sonication: Gently sonicate the formulation to ensure complete dissolution. 3. Fresh Preparation: Prepare the formulation fresh before each administration to prevent precipitation.A stable, clear formulation that does not precipitate upon standing. Improved and more consistent plasma concentrations of this compound.
First-Pass Metabolism 1. Route of Administration: If using oral administration, consider switching to intraperitoneal (IP) or intravenous (IV) injection to bypass the liver and reduce first-pass metabolism. IP injection is a common and effective route for preclinical studies with small molecules.[1] 2. Co-administration with Inhibitors: In advanced studies, consider co-administration with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors), though this requires careful consideration of potential drug-drug interactions.Increased systemic exposure (AUC) and maximum concentration (Cmax) of this compound.
Efflux by Transporters 1. In Vitro Assessment: Use in vitro models (e.g., Caco-2 cells) to determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). 2. Co-administration with Transporter Inhibitors: In preclinical models, co-administration with a P-gp inhibitor can be explored to increase intestinal absorption and brain penetration.Increased intracellular concentration of this compound in target cells and potentially enhanced efficacy.
Incorrect Administration Technique 1. Proper Restraint: Ensure the animal is properly restrained to allow for accurate and safe injection. 2. Correct Injection Site and Angle (for IP): For intraperitoneal injections in mice, inject into the lower right quadrant of the abdomen at a 30-45° angle to avoid puncturing the bladder or cecum.[2] 3. Aspirate Before Injecting: Gently pull back on the plunger to ensure no fluid (urine or intestinal contents) or blood is drawn, which would indicate incorrect needle placement.[2]Consistent and successful delivery of the compound to the peritoneal cavity, leading to more reliable absorption.

Issue 2: Off-Target Effects and Toxicity

Question: I am observing unexpected side effects or toxicity in my animal models treated with this compound. How can I determine if these are off-target effects and mitigate them?

Potential Cause Troubleshooting Steps Expected Outcome
Inhibition of Other Kinases or Proteins 1. Dose-Response Study: Perform a dose-response study to determine the minimum effective dose. Off-target effects are often more pronounced at higher concentrations. 2. Use a Structurally Different Inhibitor: If available, use another KRAS(G12D) inhibitor with a different chemical scaffold. If the toxic phenotype is not replicated, it is more likely an off-target effect of this compound. 3. In Vitro Kinome Profiling: Screen this compound against a panel of kinases to identify potential off-targets.Identification of a therapeutic window with minimal toxicity. Confirmation that the observed toxicity is specific to the chemical structure of this compound.
Formulation Vehicle Toxicity 1. Vehicle Control Group: Always include a control group that receives only the vehicle solution. 2. Minimize Solvent Concentration: Use the lowest possible concentration of solvents like DMSO, as they can cause inflammation or other toxic effects at high concentrations.Differentiation between vehicle-induced toxicity and compound-specific toxicity.
Immune Response 1. Monitor for Inflammation: Observe injection sites for signs of inflammation. 2. Histopathological Analysis: Perform histopathology on major organs to assess for signs of immune cell infiltration or tissue damage.Understanding if the observed toxicity has an inflammatory component.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose and administration route for this compound in mice?

A1: Based on in vivo studies with the structurally similar and more potent analog TH-Z835, a starting dose of 10 mg/kg via intraperitoneal (IP) injection is a reasonable starting point for this compound.[3] However, it is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and cancer type.

Q2: How should I prepare a this compound formulation for in vivo use?

A2: this compound is poorly soluble in water. A common approach for formulating hydrophobic small molecules for in vivo studies is to use a co-solvent system. A typical formulation might consist of:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween 80

  • 45% Saline

To prepare the formulation:

  • Dissolve the required amount of this compound in DMSO first.

  • Add PEG300 and mix thoroughly.

  • Add Tween 80 and mix.

  • Finally, add saline to the desired final volume and mix until a clear solution is obtained.

  • It is recommended to prepare the formulation fresh before each use.

Q3: What are the known off-target effects of this compound and its analogs?

A3: Studies on TH-Z835 have suggested potential off-target effects, as its inhibitory action was not entirely dependent on the KRAS mutation status in all cell lines tested.[3] It is hypothesized that these inhibitors may target other small GTPases. Therefore, it is important to include appropriate controls in your experiments to account for potential off-target effects.

Q4: How can I confirm target engagement of this compound in vivo?

A4: To confirm that this compound is inhibiting its target, KRAS(G12D), in vivo, you can perform pharmacodynamic studies. This involves collecting tumor and/or tissue samples from treated animals at various time points after administration and assessing the downstream signaling pathways of KRAS. A common method is to perform Western blotting for phosphorylated levels of key downstream effectors such as p-ERK and p-AKT . A reduction in the levels of p-ERK and p-AKT would indicate successful target engagement.

Q5: What are the expected pharmacokinetic parameters for this compound?

A5: Specific pharmacokinetic data for this compound is not publicly available. However, for another oral KRAS G12D inhibitor, AZD0022, the blood clearance in mice was reported to be 8.2 mL/min/kg with a volume of distribution (Vss) of 10.8 L/kg.[4][5] For MRTX1133, another KRAS G12D inhibitor, the half-life in rats after oral administration was 1.12 hours and 2.88 hours after intravenous administration.[6] These values can serve as a rough reference, but it is highly recommended to perform a pharmacokinetic study for this compound in your specific animal model to determine key parameters like Cmax, t1/2, and AUC.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model

This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Materials:

  • This compound

  • Vehicle components (DMSO, PEG300, Tween 80, Saline)

  • Cancer cell line with KRAS(G12D) mutation (e.g., PANC-1)

  • Immunocompromised mice (e.g., BALB/c nude or NSG mice)

  • Sterile syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Implantation:

    • Culture the KRAS(G12D) mutant cancer cells under standard conditions.

    • Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • This compound Formulation and Administration:

    • Prepare the this compound formulation and the vehicle control as described in the FAQ section.

    • Administer this compound (e.g., 10 mg/kg) or vehicle to the respective groups via intraperitoneal injection daily or as determined by a prior pharmacokinetic study.

  • Monitoring and Data Collection:

    • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., Western blot for pharmacodynamics, histopathology).

    • Compare the tumor growth rates and final tumor weights between the treatment and control groups.

Protocol 2: Quantification of this compound in Plasma and Tissue Samples by LC-MS/MS

This protocol provides a general framework for developing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify this compound.

Materials:

  • Plasma and tissue homogenate samples from this compound-treated animals

  • This compound analytical standard

  • Internal standard (IS) (e.g., a stable isotope-labeled version of this compound or a structurally similar compound)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • Protein precipitation solvent (e.g., ACN with IS)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of plasma or tissue homogenate, add 150 µL of cold ACN containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto the LC-MS/MS system.

    • Use a gradient elution with mobile phases A (water with 0.1% formic acid) and B (ACN with 0.1% formic acid) to separate this compound and the IS on a C18 column.

    • Detect the parent and product ions of this compound and the IS using multiple reaction monitoring (MRM) in positive ion mode.

  • Quantification:

    • Generate a standard curve by spiking known concentrations of this compound into blank plasma or tissue homogenate and processing them alongside the study samples.

    • Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the IS against the standard curve.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of KRAS G12D Inhibitors in Rodents

(Note: Data for this compound is not publicly available. The following table presents data for other KRAS G12D inhibitors to provide a general reference.)

Compound Animal Model Dose & Route Cmax (ng/mL) t1/2 (h) AUC (ng·h/mL) Reference
MRTX1133Rat2 mg/kg, oral129.90 ± 25.231.12 ± 0.46-[6]
MRTX1133Rat1 mg/kg, IV-2.88 ± 1.08-[6]
t-CUPMMouse10 mg/kg, oral190 ± 50 nM2.2 ± 1.63000 ± 550 nM*h[7]

Table 2: In Vivo Efficacy of TH-Z835 (a this compound Analog) in a Mouse Xenograft Model

Treatment Group Dose & Route Tumor Growth Inhibition (%) Observations Reference
Vehicle Control-0Uninhibited tumor growth[3]
TH-Z83510 mg/kg, IPSignificant reduction in tumor volumeInduced apoptosis and inhibited MAPK signaling in vivo[3]

Mandatory Visualizations

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Growth Factor SOS1 SOS1 Grb2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K TH_Z816 This compound TH_Z816->KRAS_GTP Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Cell_Culture 1. Culture KRAS(G12D) Mutant Cells Implantation 3. Subcutaneous Cell Implantation Cell_Culture->Implantation Formulation 2. Prepare this compound Formulation Treatment 6. Administer this compound or Vehicle (IP) Formulation->Treatment Tumor_Growth 4. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 5. Randomize Mice into Groups Tumor_Growth->Randomization Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Study Endpoint & Sample Collection Monitoring->Endpoint Data_Analysis 9. Analyze Tumor Growth & Pharmacodynamics Endpoint->Data_Analysis

Caption: Workflow for an in vivo efficacy study of this compound in a xenograft model.

References

Technical Support Center: TH-Z816 Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TH-Z816, a potent and selective inhibitor of KRAS(G12D). This guide is designed to address specific issues that may be encountered during binding assays and other relevant experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a KRAS(G12D) inhibitor that functions by forming a salt bridge with the aspartate-12 residue of the mutant KRAS protein. This interaction occurs in a newly identified pocket on the KRAS protein, referred to as the switch-II pocket[1]. This binding locks the KRAS(G12D) protein in an inactive state, thereby inhibiting downstream signaling pathways, such as the MAPK pathway, that are critical for cancer cell proliferation and survival[1][2].

Q2: Which binding assays are most suitable for characterizing the interaction between this compound and KRAS(G12D)?

A2: Several biophysical and biochemical assays are well-suited for characterizing the binding of this compound to KRAS(G12D). Isothermal Titration Calorimetry (ITC) can provide a complete thermodynamic profile of the binding interaction, including the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n)[3]. Surface Plasmon Resonance (SPR) is another powerful technique for measuring binding kinetics in real-time, yielding association (ka) and dissociation (kd) rates, as well as the dissociation constant (Kd)[4][5][6]. Additionally, enzymatic assays and cell-based thermal shift assays can be employed to determine the functional consequences of binding and target engagement in a cellular context[1][7][8].

Q3: What are the expected binding affinity values for this compound and its analogs?

A3: The binding affinities of this compound and its analogs for KRAS(G12D) have been determined using various methods. For a summary of these values, please refer to the Quantitative Data Summary section below.

Q4: How does this compound achieve its selectivity for KRAS(G12D) over wild-type KRAS?

A4: The selectivity of this compound for KRAS(G12D) is primarily achieved through the specific formation of a salt bridge between the inhibitor and the mutant Asp12 residue[1]. This interaction is not possible with the wild-type KRAS, which has a glycine at position 12. This targeted interaction allows for high-affinity binding to the mutant protein while minimizing effects on the wild-type protein, a critical aspect for therapeutic inhibitors[1].

Troubleshooting Guides

Isothermal Titration Calorimetry (ITC)
Issue Potential Cause Troubleshooting Steps
No observable binding or very weak signal 1. Inactive protein or inhibitor. 2. Incorrect buffer composition or pH mismatch. 3. Very weak binding affinity (<100 µM).1. Confirm the activity of KRAS(G12D) and the integrity of this compound. 2. Ensure identical buffer composition (including pH and additives like DTT) for both the protein and inhibitor solutions through dialysis or buffer exchange[9][10]. 3. Increase the concentrations of the protein and/or inhibitor. Consider using a displacement titration method for very high-affinity interactions[11].
Inconsistent results between experiments 1. Inaccurate concentration determination. 2. Sample degradation. 3. Air bubbles in the cell or syringe.1. Accurately determine the concentrations of both KRAS(G12D) and this compound using a reliable method such as UV-Vis spectroscopy. 2. Prepare fresh samples for each experiment and store them appropriately. 3. Degas samples before loading and be careful during the loading process to avoid introducing bubbles.
Non-saturating binding curve 1. Inhibitor concentration is too low relative to the protein. 2. Stoichiometry is not 1:1.1. Increase the inhibitor concentration in the syringe to be at least 10-fold higher than the protein concentration in the cell[12]. 2. Verify the stoichiometry through other methods if possible. The data can still be fit if saturation is not fully reached, but the accuracy of the determined parameters may be lower.
Large heat of dilution 1. Buffer mismatch between the syringe and the cell. 2. Presence of co-solvents (e.g., DMSO) in the inhibitor stock.1. Dialyze both the protein and inhibitor against the same buffer stock[10][13]. 2. Ensure the same concentration of the co-solvent is present in both the cell and syringe solutions to cancel out the heat of dilution[10].
Surface Plasmon Resonance (SPR)
Issue Potential Cause Troubleshooting Steps
High non-specific binding 1. Improper surface chemistry. 2. Hydrophobic interactions of the analyte with the sensor surface.1. Optimize the immobilization of the KRAS(G12D) protein. 2. Add a non-ionic surfactant (e.g., Tween-20) to the running buffer to minimize non-specific binding.
Low signal or no binding observed 1. Inactive protein after immobilization. 2. Low concentration of the analyte (this compound).1. Test different immobilization strategies to ensure the protein remains active. 2. Increase the concentration of this compound in the flow-through.
Difficulty in fitting the data to a 1:1 binding model 1. Complex binding kinetics (e.g., conformational changes). 2. Heterogeneity of the immobilized protein.1. Try fitting the data to more complex models (e.g., two-state binding model). 2. Ensure the purity and homogeneity of the KRAS(G12D) protein before immobilization.
Cell-Based Assays
Issue Potential Cause Troubleshooting Steps
High variability in IC50 values 1. Inconsistent cell seeding density. 2. Cell line instability or high passage number. 3. Inconsistent inhibitor concentration.1. Optimize and standardize the cell seeding density for each experiment[14]. 2. Use low-passage number cells and regularly check for mycoplasma contamination. Authenticate cell lines periodically[14]. 3. Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution[14].
Weak or no inhibition of downstream signaling (e.g., pERK) 1. Suboptimal treatment time or concentration. 2. Rapid feedback activation of the pathway.1. Perform a time-course and dose-response experiment to determine the optimal conditions for observing maximal inhibition[15]. 2. Analyze signaling at early time points (e.g., 1-4 hours) to capture the initial inhibitory effect before feedback mechanisms are engaged[15].
Discrepancy between biochemical and cellular assay results 1. Poor cell permeability of the compound. 2. Compound efflux by cellular transporters. 3. Off-target effects in the cellular environment.1. Evaluate the cell permeability of this compound using appropriate assays. 2. Investigate if this compound is a substrate for any known drug efflux pumps. 3. Profile the selectivity of this compound against a panel of related proteins to identify potential off-targets.

Quantitative Data Summary

The following table summarizes the reported binding affinities and inhibitory concentrations for this compound and its analogs against KRAS(G12D).

CompoundAssay TypeParameterValueReference
This compound Surface Plasmon Resonance (SPR)KD2580 nM[16]
TH-Z827 Surface Plasmon Resonance (SPR)KD6520 nM[16]
TH-Z835 Surface Plasmon Resonance (SPR)KD670 nM[16]
This compound Isothermal Titration Calorimetry (ITC)KD+9.71 (Binding Free Energy Change)[16]
TH-Z827 Isothermal Titration Calorimetry (ITC)KD+8.73 (Binding Free Energy Change)[16]
TH-Z835 Isothermal Titration Calorimetry (ITC)KD+8.29 (Binding Free Energy Change)[16]

Note: The ITC data is presented as the binding free energy change, from which the Kd can be calculated.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) Protocol for this compound Binding to KRAS(G12D)

This protocol is adapted from general ITC guidelines for protein-ligand interactions and should be optimized for the specific instrumentation and reagents used.

1. Materials:

  • Purified recombinant KRAS(G12D) protein

  • This compound inhibitor

  • ITC Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM TCEP)

  • Isothermal Titration Calorimeter

2. Procedure:

  • Sample Preparation:

    • Dialyze both the KRAS(G12D) protein and the this compound inhibitor extensively against the same batch of ITC buffer to ensure a perfect buffer match[9][10].

    • Accurately determine the concentration of the protein and the inhibitor. A typical starting concentration for the protein in the sample cell is 10-20 µM, and for the inhibitor in the syringe is 100-200 µM[12].

    • Degas both solutions for 5-10 minutes immediately before the experiment to prevent air bubbles.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the KRAS(G12D) solution into the sample cell and the this compound solution into the injection syringe.

    • Set the stirring speed to an appropriate level (e.g., 750 rpm)[3].

    • Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections to allow the signal to return to baseline[3].

  • Data Analysis:

    • Integrate the raw data to obtain the heat change for each injection.

    • Perform a control experiment by titrating this compound into the buffer alone to determine the heat of dilution, and subtract this from the binding data[3].

    • Plot the corrected heat per mole of injectant against the molar ratio of inhibitor to protein and fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and stoichiometry (n).

Cell-Based Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general framework for assessing the engagement of this compound with KRAS(G12D) in a cellular environment.

1. Materials:

  • Cancer cell line expressing KRAS(G12D) (e.g., PANC-1)

  • This compound inhibitor

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Antibodies for KRAS detection (e.g., for Western blot or ELISA)

2. Procedure:

  • Cell Treatment:

    • Seed the KRAS(G12D)-expressing cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a defined period (e.g., 1-4 hours).

  • Thermal Challenge:

    • After treatment, wash the cells with PBS to remove the compound from the medium.

    • Heat the cells at a specific temperature for a short duration (e.g., 50-60°C for 3 minutes). The optimal temperature needs to be determined empirically by generating a melting curve[17].

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to release the soluble proteins.

    • Centrifuge the lysates to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of soluble KRAS(G12D) in the supernatant using a suitable method like Western blotting or ELISA.

  • Data Analysis:

    • Binding of this compound to KRAS(G12D) is expected to stabilize the protein, resulting in a higher amount of soluble KRAS(G12D) remaining after the heat treatment compared to the vehicle-treated control.

    • Plot the amount of soluble KRAS(G12D) as a function of the this compound concentration to generate a target engagement curve.

Visualizations

KRAS Signaling Pathway

KRAS_Signaling_Pathway KRAS Signaling Pathway and this compound Inhibition RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS(G12D)-GDP (Inactive) SOS1->KRAS_GDP GTP GDP KRAS_GTP KRAS(G12D)-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation THZ816 This compound THZ816->KRAS_GDP ITC_Workflow Isothermal Titration Calorimetry (ITC) Experimental Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis Prep_Protein Prepare KRAS(G12D) Solution (10-20 µM) Dialysis Dialyze against identical buffer Prep_Protein->Dialysis Prep_Ligand Prepare this compound Solution (100-200 µM) Prep_Ligand->Dialysis Degas Degas both solutions Dialysis->Degas Load_Sample Load KRAS(G12D) into sample cell Degas->Load_Sample Load_Syringe Load this compound into syringe Degas->Load_Syringe Titration Perform Titration (series of injections) Load_Sample->Titration Load_Syringe->Titration Integration Integrate raw data Titration->Integration Correction Correct for heat of dilution Integration->Correction Fitting Fit data to binding model Correction->Fitting Results Determine: Kd, ΔH, n Fitting->Results

References

common pitfalls in using KRAS G12D inhibitors like TH-Z816

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing KRAS G12D inhibitors, with a focus on compounds like TH-Z816.

Frequently Asked Questions (FAQs) & Troubleshooting

General

  • What is the mechanism of action for this compound and similar KRAS G12D inhibitors? this compound is a reversible and potent inhibitor that targets the KRAS G12D mutation.[1] It is designed to form a salt bridge with the Asp12 residue of the mutant KRAS protein.[2] These inhibitors can bind to both the GDP-bound (inactive) and GTP-bound (active) states of KRAS G12D.[2] By binding to the switch-II pocket of KRAS G12D, these inhibitors disrupt the interaction between KRAS and its downstream effectors, such as RAF, thereby inhibiting signaling pathways like the MAPK pathway.[2]

Experimental Design & Execution

  • My IC50 values for a KRAS G12D inhibitor are inconsistent across experiments. What are the potential causes and solutions? Inconsistent IC50 values are a frequent challenge. Here are common factors and troubleshooting tips:

    • Cell Line Integrity: Genetic drift can occur with high passage numbers, altering inhibitor sensitivity.

      • Solution: Use low-passage cells from a reputable source (e.g., ATCC) and regularly perform cell line authentication.

    • Seeding Density: Cell confluency at the time of treatment affects drug response.

      • Solution: Optimize and standardize cell seeding density to ensure cells are in the exponential growth phase during inhibitor treatment.

    • Assay Format (2D vs. 3D): Cells in 2D culture can respond differently than those in 3D models like spheroids, which may better mimic the in vivo environment. Some KRAS inhibitors show higher potency in 3D assays.[3]

      • Solution: Maintain consistency in your chosen assay format. If transitioning to 3D models, re-optimization of the protocol is likely necessary.

    • Inhibitor Stability: Improper storage and handling can lead to degradation.

      • Solution: Prepare fresh dilutions from a concentrated stock for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles and store at the recommended temperature, protected from light.[3]

  • I am observing variable or weak inhibition of downstream signaling (e.g., pERK, pAKT) in my Western blots after inhibitor treatment. How can I troubleshoot this?

    • Treatment Duration and Concentration: The effect of the inhibitor on downstream signaling is time and concentration-dependent.

      • Solution: Perform a time-course and dose-response experiment to determine the optimal treatment duration and concentration for observing maximal inhibition of pERK and pAKT.

    • Feedback Reactivation: Inhibition of KRAS can trigger feedback reactivation of upstream signaling, such as through receptor tyrosine kinases (RTKs), which can reactivate the MAPK and PI3K-AKT pathways.[4][5]

      • Solution: Analyze signaling at earlier time points to capture the initial inhibitory effect before feedback mechanisms are fully engaged. Consider co-treatment with inhibitors of upstream RTKs (e.g., EGFR inhibitors) to abrogate this feedback.

    • Antibody Quality: The quality and specificity of primary and secondary antibodies are critical.

      • Solution: Validate your antibodies to ensure they are specific for the phosphorylated and total proteins of interest. Use positive and negative controls to confirm antibody performance.

  • How can I confirm that my KRAS G12D inhibitor is engaging its target in cells?

    • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding. A shift in the melting curve of KRAS G12D to a higher temperature in the presence of the inhibitor indicates direct binding.[6]

    • NanoBRET Target Engagement Assay: This in-cell assay measures the binding affinity and target occupancy of the inhibitor to KRAS G12D in a physiological context.[7]

    • Biochemical Binding Assays: Techniques like microscale thermophoresis (MST) can quantify the binding affinity between the inhibitor and purified KRAS G12D protein.[8]

Resistance & Off-Target Effects

  • My cells are developing resistance to the KRAS G12D inhibitor. What are the common resistance mechanisms?

    • Secondary KRAS Mutations: Mutations in the KRAS gene itself, particularly in the switch-II pocket where the inhibitor binds, can prevent the inhibitor from binding effectively. Examples of secondary mutations that confer resistance to MRTX1133 include V9E, V9W, G13P, T58Y, R68G, Y96W, and Q99L.[9][10]

    • Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the dependency on KRAS. Upregulation of the PI3K-AKT-mTOR pathway is a common bypass mechanism.[4]

    • Epithelial-to-Mesenchymal Transition (EMT): A shift to a mesenchymal phenotype has been associated with resistance to KRAS inhibitors.[4]

    • Upregulation of Epigenetic Processes: Resistance to MRTX1133 has been linked to the upregulation of gene sets associated with epigenetic processes, suggesting increased histone acetylation.[11]

  • How can I experimentally determine the mechanism of resistance in my cell lines?

    • Next-Generation Sequencing (NGS): Perform targeted sequencing of the KRAS gene to identify secondary mutations. RNA-seq can be used to analyze the transcriptome of resistant cells to identify upregulated signaling pathways.[11]

    • Western Blotting: Analyze the phosphorylation status of key proteins in bypass signaling pathways (e.g., pAKT, pmTOR) in resistant versus parental cells.

    • Combination Therapy Screening: Test the sensitivity of resistant cells to a panel of inhibitors targeting potential bypass pathways (e.g., PI3K inhibitors, mTOR inhibitors) to identify synergistic combinations.

  • Are there known off-target effects for KRAS G12D inhibitors like this compound? Some KRAS G12D inhibitors, including a representative compound (TH-Z835) from the same series as this compound, have been associated with off-target effects, potentially due to binding to other non-KRAS small GTPases.[2] This can lead to inhibition of cell proliferation that is not fully dependent on the KRAS mutation status.[2]

    • Troubleshooting: To assess off-target effects, test the inhibitor on a panel of cell lines with different KRAS mutation statuses (including wild-type KRAS). Compare the IC50 values to determine the selectivity for KRAS G12D-mutant cells.

Quantitative Data Summary

Table 1: In Vitro Potency of Select KRAS G12D Inhibitors

InhibitorTargetAssay TypeCell LineIC50Reference
This compoundKRAS G12DNot SpecifiedNot Specified14 µM[1]
MRTX1133KRAS G12DBiochemical ActivityPurified Protein0.14 nM[12][13]
MRTX1133KRAS G12D2D Cell ProliferationMIA PaCa-2200 nM[3]
MRTX1133KRAS G12D3D Spheroid ProliferationMIA PaCa-23.1 nM[3]
Hit Compound 3KRAS G12DCell Proliferation (MTT)Panc 04.0343.80 nM[14]

Table 2: Secondary KRAS Mutations Conferring Resistance to MRTX1133

Secondary MutationReference
V9E[9][10]
V9W[9][10]
G13P[9][10]
T58Y[9][10]
R68G[9][10]
Y96W[9][10]
Q99L[9][10]
Y96N[15]
H95Q[15]

Experimental Protocols

Protocol 1: Western Blot Analysis of KRAS Downstream Signaling

  • Cell Culture and Treatment: Seed cancer cells with the KRAS G12D mutation (e.g., MIA PaCa-2, Panc 04.03) in 6-well plates. Once they reach the desired confluency, treat with varying concentrations of the KRAS G12D inhibitor or a vehicle control (e.g., DMSO) for the determined duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pERK (T202/Y204), total ERK, pAKT (S473), and total AKT overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imager.

    • Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and a loading control (e.g., GAPDH or β-actin).

Protocol 2: Generation of Inhibitor-Resistant Cell Lines

  • Initial Treatment: Culture KRAS G12D-mutant cancer cells in the presence of the inhibitor at a concentration close to the IC50 value.

  • Dose Escalation: Once the cells resume proliferation, gradually increase the concentration of the inhibitor in the culture medium.

  • Establishment of Resistant Clones: Continue this process until the cells can proliferate in a high concentration of the inhibitor (e.g., 2 µM for MRTX1133).[11]

  • Verification of Resistance: Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 value of the resistant cell line to that of the parental cell line.

Visualizations

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_ras_cycle KRAS Activation Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_G12D_GDP KRAS G12D (GDP-bound) Inactive SOS1->KRAS_G12D_GDP Promotes GDP/GTP exchange KRAS_G12D_GTP KRAS G12D (GTP-bound) Active KRAS_G12D_GDP->KRAS_G12D_GTP RAF RAF KRAS_G12D_GTP->RAF Activates PI3K PI3K KRAS_G12D_GTP->PI3K Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor->KRAS_G12D_GDP Binds to Inhibitor->KRAS_G12D_GTP Inhibits

Caption: KRAS G12D signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results (e.g., variable IC50, weak signaling inhibition) Check_Reagents Verify Reagent Quality - Inhibitor stability - Antibody validation - Cell line authentication Start->Check_Reagents Check_Protocol Review Experimental Protocol - Seeding density - Treatment duration/concentration - Assay format (2D/3D) Start->Check_Protocol Re_Optimize Re-optimize Protocol Check_Reagents->Re_Optimize Check_Protocol->Re_Optimize Consistent_Results Consistent Results Achieved Re_Optimize->Consistent_Results Successful Investigate_Resistance Investigate Resistance Mechanisms - NGS for secondary mutations - Western blot for bypass pathways - Combination screening Re_Optimize->Investigate_Resistance Unsuccessful New_Hypothesis Formulate New Hypothesis (e.g., off-target effects, cell-intrinsic resistance) Investigate_Resistance->New_Hypothesis

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Resistance_Mechanisms cluster_mechanisms Mechanisms of Resistance Inhibitor KRAS G12D Inhibitor (e.g., this compound) KRAS_G12D KRAS G12D Signaling Inhibitor->KRAS_G12D Inhibits Resistance Acquired Resistance KRAS_G12D->Resistance leads to (under selective pressure) Secondary_Mutations Secondary KRAS Mutations (e.g., V9W, G13P, Y96W) Resistance->Secondary_Mutations Bypass_Pathways Bypass Pathway Activation (e.g., PI3K-AKT-mTOR) Resistance->Bypass_Pathways EMT Epithelial-to-Mesenchymal Transition (EMT) Resistance->EMT Secondary_Mutations->Inhibitor Prevents Binding Bypass_Pathways->KRAS_G12D Circumvents EMT->Resistance Contributes to

Caption: Common mechanisms of acquired resistance to KRAS G12D inhibitors.

References

Technical Support Center: Strategies to Increase the Potency of TH-Z816

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TH-Z816, a reversible covalent inhibitor of KRAS(G12D). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective inhibitor of the KRAS(G12D) mutant protein.[1][2][3] It functions by forming a salt bridge with the aspartate residue at position 12 (Asp12) of the mutated KRAS protein.[2][3] This interaction occurs within an induced pocket in the switch-II region of the protein, disrupting its function and downstream signaling.[2]

Q2: What are the key downstream signaling pathways affected by this compound?

A2: this compound inhibits the constitutively active KRAS(G12D) protein, which in turn blocks downstream signaling pathways crucial for cell proliferation and survival. The primary pathways affected are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[1][4] Inhibition of these pathways leads to a reduction in cancer cell proliferation.

Q3: How can the potency of this compound be increased?

A3: The potency of this compound has been improved through structural modifications that enhance its binding affinity to KRAS(G12D). A key strategy has been the cyclization of the inhibitor's structure, leading to the development of more potent analogs such as TH-Z827 and TH-Z835.[1][3] This cyclization strategy improves the conformational rigidity of the molecule, which can lead to a more favorable binding entropy.[5][6]

Q4: What are the potential off-target effects of this compound and its analogs?

A4: While designed to be selective for KRAS(G12D), studies have indicated that the inhibitory effects of this compound and its more potent analog, TH-Z835, may not be entirely dependent on the KRAS mutation status.[2][4][7] This suggests potential off-target effects on other small GTPases or cellular kinases. Researchers should perform comprehensive selectivity profiling to assess off-target binding.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell-based proliferation assays.

  • Potential Cause 1: Cell line integrity and passage number.

    • Troubleshooting: Ensure the use of a consistent and low-passage number for your cancer cell lines. Authenticate cell lines regularly using methods like STR profiling to avoid phenotypic drift.

  • Potential Cause 2: Variability in inhibitor concentration.

    • Troubleshooting: Prepare fresh serial dilutions of this compound from a concentrated stock solution for each experiment. Minimize freeze-thaw cycles of the stock solution by preparing aliquots.

  • Potential Cause 3: Inconsistent cell seeding density.

    • Troubleshooting: Optimize and strictly maintain a consistent cell seeding density across all wells and experiments, as cell confluency can significantly impact drug sensitivity.

Issue 2: Weak or no inhibition of downstream signaling (pERK/pAKT).

  • Potential Cause 1: Suboptimal inhibitor concentration or incubation time.

    • Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time of this compound for your specific cell line.

  • Potential Cause 2: Poor inhibitor stability.

    • Troubleshooting: Ensure proper storage of the compound as recommended by the supplier. If in doubt, use a freshly prepared solution.

  • Potential Cause 3: Feedback activation of signaling pathways.

    • Troubleshooting: Inhibition of KRAS can sometimes lead to feedback activation of upstream receptor tyrosine kinases (RTKs). Analyze earlier time points (e.g., 1-4 hours) to observe the initial inhibition before feedback mechanisms are fully engaged.

Issue 3: Difficulty confirming target engagement in cells.

  • Potential Cause: Indirect measurement of target binding.

    • Troubleshooting: Employ a direct target engagement assay such as the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to KRAS(G12D) within the cellular environment. A positive result in a CETSA experiment provides strong evidence of target engagement.

Data Presentation

Table 1: In Vitro Potency of this compound and Analogs against KRAS(G12D)

CompoundAssay TypeIC50 (µM)Reference
This compoundSOS-catalyzed Nucleotide Exchange~25[3]
TH-Z827SOS-catalyzed Nucleotide Exchange3.1[5][6]
TH-Z835SOS-catalyzed Nucleotide Exchange1.6[5][6][7]
TH-Z827PANC-1 Cell Proliferation4.4[8]
TH-Z827Panc 04.03 Cell Proliferation4.7[8]

Table 2: Thermodynamic Parameters of Inhibitor Binding to KRAS(G12D) (Representative Data)

CompoundKd (µM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Reference
TH-Z827Data not explicitly provided in a table in the searched literature, but ITC was performed.Refer to ITC data in the cited literature.Refer to ITC data in the cited literature.Refer to ITC data in the cited literature.[3][6][9]
TH-Z835Data not explicitly provided in a table in the searched literature, but ITC was performed.Refer to ITC data in the cited literature.Refer to ITC data in the cited literature.Refer to ITC data in the cited literature.[3][6][9]

Experimental Protocols

Protocol 1: SOS1-Mediated Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on KRAS(G12D), catalyzed by the guanine nucleotide exchange factor SOS1.

Materials:

  • Purified recombinant KRAS(G12D) protein

  • Purified recombinant SOS1 protein

  • BODIPY-GTP or fluorescently labeled GTP analog

  • GDP

  • Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP)

  • This compound or analog

  • 384-well microplate

  • Plate reader capable of measuring fluorescence polarization or TR-FRET

Procedure:

  • Prepare a solution of KRAS(G12D) pre-loaded with GDP in assay buffer.

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add the KRAS(G12D)-GDP solution.

  • Add the this compound dilutions to the wells. Include a DMSO vehicle control.

  • Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

  • Initiate the exchange reaction by adding a mixture of SOS1 and fluorescently labeled GTP.

  • Monitor the change in fluorescence over time using a plate reader.

  • Calculate the initial reaction rates and determine the IC50 value of the inhibitor.

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of an inhibitor to its target protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Materials:

  • Purified recombinant KRAS(G12D) protein

  • This compound or analog

  • ITC buffer (dialysis buffer, e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2)

  • Isothermal titration calorimeter

Procedure:

  • Dialyze the purified KRAS(G12D) protein and the inhibitor solution extensively against the same ITC buffer to minimize buffer mismatch artifacts.

  • Determine the accurate concentrations of the protein and inhibitor solutions using a reliable method (e.g., UV-Vis spectroscopy).

  • Degas both solutions immediately before the experiment.

  • Load the KRAS(G12D) solution into the sample cell of the calorimeter (typically at a concentration of 10-50 µM).

  • Load the inhibitor solution into the injection syringe (typically at a concentration 10-15 times that of the protein).

  • Set the experimental temperature (e.g., 25 °C).

  • Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat changes.

  • Analyze the resulting data by integrating the heat pulses and fitting to a suitable binding model to determine the thermodynamic parameters.[10]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[11][12][13]

Materials:

  • Cancer cell line expressing KRAS(G12D)

  • This compound or analog

  • Cell culture medium and supplements

  • PBS

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for Western blotting (SDS-PAGE, transfer system, antibodies against KRAS and loading control)

Procedure:

  • Culture KRAS(G12D)-expressing cells to ~80% confluency.

  • Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Aliquot the cell suspension into PCR tubes or a PCR plate.

  • Heat the samples to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble KRAS(G12D) in each sample by Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Mandatory Visualizations

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream_mapk MAPK Pathway cluster_downstream_pi3k PI3K/AKT Pathway RTK RTK (e.g., EGFR) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 (GEF) GRB2->SOS1 KRAS_GDP KRAS(G12D)-GDP (Inactive) SOS1->KRAS_GDP GTP GDP KRAS_GTP KRAS(G12D)-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation THZ816 This compound THZ816->KRAS_GDP Inhibits function

Caption: KRAS(G12D) signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Potency start Start: Synthesize This compound Analog biochemical_assay Biochemical Potency: SOS1-Mediated Nucleotide Exchange Assay start->biochemical_assay binding_assay Binding Affinity: Isothermal Titration Calorimetry (ITC) start->binding_assay cellular_potency Cellular Potency: Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) biochemical_assay->cellular_potency binding_assay->cellular_potency target_engagement Target Engagement: Cellular Thermal Shift Assay (CETSA) cellular_potency->target_engagement signaling_inhibition Signaling Inhibition: Western Blot for pERK and pAKT cellular_potency->signaling_inhibition end End: Potency Characterized target_engagement->end signaling_inhibition->end

Caption: Experimental workflow for characterizing the potency of this compound analogs.

Troubleshooting_Logic start Inconsistent Experimental Results check_reagents Check Reagent Stability and Concentration start->check_reagents check_cells Verify Cell Line Integrity and Passage Number start->check_cells optimize_assay Optimize Assay Parameters (Time, Concentration) start->optimize_assay solution_reagents Prepare Fresh Reagents, Aliquot Stocks check_reagents->solution_reagents Issue Found solution_cells Use Low Passage Cells, Perform Authentication check_cells->solution_cells Issue Found solution_assay Perform Dose-Response and Time-Course optimize_assay->solution_assay Issue Found

References

Technical Support Center: TH-Z816 vs. TH-Z835 in Experimental Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the experimental use of TH-Z816 and TH-Z835, two potent inhibitors of the KRAS(G12D) mutation.

Frequently Asked Questions (FAQs)

Q1: What are this compound and TH-Z835, and what is their primary mechanism of action?

This compound and TH-Z835 are small molecule inhibitors targeting the KRAS(G12D) mutation, which is prevalent in various cancers. Their mechanism of action involves forming a salt bridge with the Aspartate 12 (Asp12) residue of the mutant KRAS protein. This interaction induces a novel binding pocket, inhibiting the protein's function. TH-Z835 is a more potent derivative of this compound.

Q2: What are the key differences in potency between this compound and TH-Z835?

TH-Z835 exhibits significantly higher potency than this compound. This is reflected in their respective half-maximal inhibitory concentrations (IC50).

Q3: What are the expected downstream cellular effects of treating KRAS(G12D) mutant cells with these inhibitors?

Treatment with this compound or TH-Z835 is expected to inhibit downstream signaling pathways, primarily the MAPK and PI3K/AKT pathways. This leads to a reduction in the phosphorylation of key effector proteins such as ERK (pERK) and AKT (pAKT). Consequently, this can induce cell cycle arrest, typically at the G1 phase, and promote apoptosis (programmed cell death).

Q4: Are there any known off-target effects for this compound and TH-Z835?

For TH-Z835, some studies suggest potential off-target effects, as its inhibitory action was not entirely dependent on the KRAS mutation status in all tested cell lines[1][2][3]. This indicates that TH-Z835 may interact with other small GTPases. Researchers should consider this possibility when interpreting experimental results. Less specific information is available regarding the off-target effects of this compound.

Q5: What are the recommended starting concentrations for in vitro experiments?

The optimal concentration will vary depending on the cell line and assay. However, based on the available IC50 data, a starting point for TH-Z835 could be in the range of 0.5 µM to 5 µM. For this compound, a higher concentration range, starting from 10 µM, may be necessary. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Data Presentation

Table 1: In Vitro Potency of this compound and TH-Z835

CompoundTargetIC50 (SOS-catalyzed nucleotide exchange assay)Binding Affinity (Kd) vs KRAS(G12D)
This compoundKRAS(G12D)14 µM2580 nM
TH-Z835KRAS(G12D)1.6 µM670 nM

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound and TH-Z835 on the proliferation of KRAS(G12D) mutant cancer cell lines.

Materials:

  • KRAS(G12D) mutant cell line (e.g., PANC-1)

  • Complete cell culture medium

  • 96-well plates

  • This compound and TH-Z835 stock solutions (in DMSO)

  • MTT reagent (0.5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and TH-Z835 in complete culture medium. Include a vehicle control (DMSO) at the same concentration as the highest inhibitor concentration.

  • Remove the medium from the wells and add 100 µL of the medium containing the inhibitors or vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Immunoblotting for pERK and pAKT

This protocol is for assessing the inhibition of downstream KRAS signaling.

Materials:

  • KRAS(G12D) mutant cells

  • This compound or TH-Z835

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Seed cells and treat with the desired concentrations of this compound, TH-Z835, or vehicle control for the desired time (e.g., 2, 6, 24 hours).

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels and a loading control.

Flow Cytometry for Cell Cycle Analysis

This protocol is for analyzing the effect of the inhibitors on the cell cycle distribution.

Materials:

  • KRAS(G12D) mutant cells

  • This compound or TH-Z835

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Seed cells and treat with inhibitors or vehicle control for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Mandatory Visualization

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_G12D_GTP KRAS(G12D)-GTP (Active) RAF RAF KRAS_G12D_GTP->RAF PI3K PI3K KRAS_G12D_GTP->PI3K KRAS_G12D_GDP KRAS(G12D)-GDP (Inactive) KRAS_G12D_GDP->KRAS_G12D_GTP GTP Hydrolysis SOS1->KRAS_G12D_GDP Promotes GDP-GTP exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition TH_Z816_Z835 This compound / TH-Z835 TH_Z816_Z835->KRAS_G12D_GTP Inhibits

Caption: KRAS(G12D) signaling pathway and the inhibitory action of this compound/TH-Z835.

Experimental_Workflow cluster_invitro In Vitro Experiments Cell_Culture 1. Cell Culture (KRAS G12D mutant cells) Treatment 2. Treatment (this compound / TH-Z835) Cell_Culture->Treatment Cell_Viability 3a. Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Western_Blot 3b. Immunoblotting (pERK, pAKT) Treatment->Western_Blot Flow_Cytometry 3c. Flow Cytometry (Cell Cycle) Treatment->Flow_Cytometry Data_Analysis 4. Data Analysis (IC50, Protein Levels, Cell Cycle Distribution) Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: A typical experimental workflow for evaluating this compound and TH-Z835 in vitro.

Troubleshooting Guides

Issue 1: High variability in IC50 values from cell viability assays.

Possible Cause Troubleshooting Steps
Cell passage number Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
Inconsistent cell seeding density Ensure accurate cell counting and even seeding in all wells. Cell density can significantly impact drug response.
Inhibitor degradation Prepare fresh dilutions of the inhibitors from a frozen stock for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles.
Edge effects in 96-well plates Avoid using the outer wells of the plate, as they are more prone to evaporation, or ensure proper humidification of the incubator.

Issue 2: No significant decrease in pERK or pAKT levels after treatment.

Possible Cause Troubleshooting Steps
Suboptimal inhibitor concentration Perform a dose-response experiment to determine the optimal concentration for inhibiting downstream signaling in your specific cell line.
Incorrect time point Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) to capture the initial inhibition and any potential rebound of signaling. Feedback mechanisms can reactivate the pathway over time.
Poor antibody quality Ensure that the primary antibodies for phosphorylated and total proteins are validated and working correctly. Run appropriate positive and negative controls.
Sample degradation Use lysis buffer containing fresh protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. Keep samples on ice during processing.

Issue 3: Unexpected or minimal effect on cell cycle or apoptosis.

Possible Cause Troubleshooting Steps
Cell line resistance The chosen cell line may have intrinsic resistance mechanisms, such as mutations in downstream effectors or activation of parallel signaling pathways. Consider using a different KRAS(G12D) mutant cell line.
Insufficient treatment duration Cell cycle arrest and apoptosis are often downstream events that may require longer incubation times with the inhibitor (e.g., 48-72 hours).
Off-target effects As noted for TH-Z835, off-target effects could influence the cellular response. Consider validating key findings using a secondary method or a different inhibitor.
Assay sensitivity Ensure that the chosen apoptosis assay (e.g., Annexin V staining, caspase activity assay) is sensitive enough to detect changes in your experimental system.

References

Validation & Comparative

The KRAS G12D Challenge: A Comparative Analysis of TH-Z816 and MRTX1133

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical data of two promising inhibitors targeting the notorious KRAS G12D mutation, offering a comparative perspective for researchers and drug developers.

The KRAS oncogene, particularly with the G12D mutation, has long been considered an "undruggable" target in cancer therapy. This mutation is a key driver in a significant percentage of pancreatic, colorectal, and lung cancers. However, recent advancements have led to the development of direct inhibitors, offering a glimmer of hope. This guide provides a detailed comparison of two such inhibitors, TH-Z816 and MRTX1133, based on available preclinical data.

Mechanism of Action: Distinct Approaches to Inhibition

Both this compound and MRTX1133 are small molecule inhibitors that target the KRAS G12D protein, but they employ different binding strategies.

MRTX1133 , developed by Mirati Therapeutics, is a non-covalent, selective inhibitor that binds to the switch-II pocket of KRAS G12D.[1][2] This interaction is highly specific and potent, effectively locking the protein in an inactive state and preventing downstream signaling.[2] MRTX1133 has been shown to bind to both the GDP-bound (inactive) and GTP-bound (active) states of KRAS G12D, a crucial feature for inhibiting the constitutively active mutant protein.[2][3]

This compound operates on a different principle. It is designed to form a salt bridge with the aspartate residue at position 12 (Asp12) of the mutant KRAS protein.[4][5] This interaction also induces a conformational change, creating a pocket under the switch-II region, which is then occupied by the inhibitor.[5] Isothermal titration calorimetry (ITC) results indicate that this compound and its analogs can bind to both GDP-bound and GTP-bound forms of KRAS G12D.[4][5]

Preclinical Efficacy: A Quantitative Comparison

The following tables summarize the key quantitative data from preclinical studies of this compound and MRTX1133.

Parameter This compound MRTX1133 Reference
Binding Affinity (KD) 25.8 μM (to GDP-bound KRAS G12D)~0.2 pM (to GDP-loaded KRAS G12D)[6][7]
Inhibition of Nucleotide Exchange (IC50) 14 μM (SOS-catalyzed)<2 nM[5][7]
Inhibition of ERK Phosphorylation (IC50) Not explicitly reported for this compound, but a representative inhibitor from the same series (TH-Z835) showed MAPK signaling inhibition.2 nM (AGS cell line)[1][4]
Cell Viability (IC50) Not explicitly reported for this compound. A related compound, TH-Z835, inhibited cancer cell proliferation.6 nM (AGS cell line); median of ~5 nM across KRAS G12D-mutant cell lines[1][4][7]
Selectivity Selective for KRAS G12D.~700-fold more selective for KRAS G12D over KRAS WT in binding assays; >1,000-fold more selective in cell lines.[4][7][8]

Table 1: In Vitro Potency and Selectivity

Model Type This compound MRTX1133 Reference
Xenograft Models A representative inhibitor (TH-Z835) significantly reduced tumor volume in pancreatic cancer xenografts.Demonstrated tumor regressions in the Panc 04.03 xenograft model and marked tumor regression in a subset of KRAS G12D-mutant cell-line-derived and patient-derived xenograft models.[1][4][7]

Table 2: In Vivo Antitumor Activity

Experimental Protocols

A summary of the key experimental methodologies used in the evaluation of these inhibitors is provided below.

Isothermal Titration Calorimetry (ITC)

This technique was used to determine the binding affinity (KD) of the inhibitors to the KRAS G12D protein. The experiment involves titrating the inhibitor into a solution containing the target protein and measuring the heat changes associated with the binding event. The resulting data is fitted to a binding model to calculate the KD.

SOS-Catalyzed Nucleotide Exchange Assay

This assay measures the ability of the inhibitor to block the exchange of GDP for GTP on the KRAS protein, a critical step in its activation. The assay typically uses a fluorescently labeled nucleotide to monitor the exchange process in the presence of the guanine nucleotide exchange factor SOS1.

Western Blotting for ERK Phosphorylation

To assess the downstream effects of KRAS inhibition, the phosphorylation status of key signaling proteins like ERK is measured. Cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK. The signal intensity is then quantified to determine the level of inhibition.

Cell Viability Assays

These assays, such as the MTT or CellTiter-Glo assays, are used to determine the effect of the inhibitors on the proliferation and survival of cancer cells. Cells are treated with varying concentrations of the inhibitor, and cell viability is measured after a specific incubation period. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Xenograft and Patient-Derived Xenograft (PDX) Models

To evaluate in vivo efficacy, human cancer cells or patient tumor fragments are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time. This provides a more clinically relevant assessment of the inhibitor's antitumor activity.

Signaling Pathways and Experimental Workflows

KRAS Signaling Pathway and Inhibitor Action

KRAS_Pathway cluster_upstream Upstream Signals cluster_ras KRAS Activation Cycle cluster_downstream Downstream Effectors Growth Factor Growth Factor RTK RTK Growth Factor->RTK KRAS-GDP (Inactive) KRAS-GDP (Inactive) RTK->KRAS-GDP (Inactive) SOS1 (GEF) KRAS-GTP (Active) KRAS-GTP (Active) KRAS-GDP (Inactive)->KRAS-GTP (Active) GTP loading KRAS-GTP (Active)->KRAS-GDP (Inactive) GTP hydrolysis (GAP) RAF RAF KRAS-GTP (Active)->RAF PI3K PI3K KRAS-GTP (Active)->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival AKT AKT PI3K->AKT AKT->Proliferation, Survival This compound This compound This compound->KRAS-GDP (Inactive) Inhibits This compound->KRAS-GTP (Active) Inhibits MRTX1133 MRTX1133 MRTX1133->KRAS-GDP (Inactive) Inhibits MRTX1133->KRAS-GTP (Active) Inhibits

Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound and MRTX1133.

General Experimental Workflow for Inhibitor Evaluation

Workflow Target Identification\n(KRAS G12D) Target Identification (KRAS G12D) Compound Screening Compound Screening Target Identification\n(KRAS G12D)->Compound Screening In Vitro Assays In Vitro Assays Compound Screening->In Vitro Assays Biochemical Assays\n(Binding, Enzyme Kinetics) Biochemical Assays (Binding, Enzyme Kinetics) In Vitro Assays->Biochemical Assays\n(Binding, Enzyme Kinetics) Cell-Based Assays\n(Viability, Signaling) Cell-Based Assays (Viability, Signaling) In Vitro Assays->Cell-Based Assays\n(Viability, Signaling) Cell-Based Assays Cell-Based Assays Lead Optimization Lead Optimization Cell-Based Assays->Lead Optimization In Vivo Models\n(Xenografts, PDX) In Vivo Models (Xenografts, PDX) Lead Optimization->In Vivo Models\n(Xenografts, PDX) Biochemical Assays Biochemical Assays Biochemical Assays->Lead Optimization In Vivo Models In Vivo Models Preclinical Development Preclinical Development In Vivo Models->Preclinical Development

Caption: A generalized workflow for the preclinical evaluation of KRAS G12D inhibitors.

Clinical Development Status

MRTX1133 has progressed to clinical trials. A Phase 1/2 clinical trial (NCT05737706) was initiated to evaluate MRTX1133 in patients with advanced solid tumors harboring a KRAS G12D mutation.[8][9][10] The available information on this compound is primarily from preclinical studies, and its current clinical development status is less publicly documented.

Conclusion and Future Perspectives

Both this compound and MRTX1133 represent significant progress in the quest to drug the KRAS G12D mutation. Based on the available preclinical data, MRTX1133 demonstrates picomolar binding affinity and low nanomolar cellular potency, highlighting its high degree of optimization. This compound, with its unique salt-bridge forming mechanism, provides a valuable alternative approach.

The data presented here underscores the importance of continued research and development in this area. Direct head-to-head preclinical and, eventually, clinical comparisons will be crucial to fully understand the relative merits of these and other emerging KRAS G12D inhibitors. Furthermore, exploring combination therapies to overcome potential resistance mechanisms will be a key area of future investigation.[11][12] The journey to effectively target KRAS G12D is still underway, but the progress of molecules like this compound and MRTX1133 offers substantial promise for patients with these challenging cancers.

References

A Comparative Guide to Non-Covalent KRAS G12D Inhibitors: TH-Z816 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

The landscape of targeted cancer therapy is continually evolving, with significant efforts focused on developing inhibitors for previously "undruggable" targets like KRAS. The KRAS G12D mutation is one of the most prevalent oncogenic drivers in various cancers, including pancreatic, colorectal, and non-small cell lung cancer. This guide provides a comparative analysis of the non-covalent KRAS G12D inhibitor TH-Z816 and other notable non-covalent inhibitors, MRTX1133 and BI-2852. The information is intended for researchers, scientists, and drug development professionals, with a focus on preclinical data and experimental methodologies.

Performance Comparison of Non-Covalent KRAS G12D Inhibitors

The following tables summarize the key quantitative data for this compound and its analogs, MRTX1133, and BI-2852, focusing on their binding affinity, biochemical and cellular potency, and in vivo efficacy.

Table 1: Biochemical and Biophysical Properties

InhibitorTargetBinding Affinity (KD)Assay MethodPublication
This compound KRAS G12D-GDP25.8 µMIsothermal Titration Calorimetry (ITC)Mao et al., Cell Discovery, 2022[1]
TH-Z827 KRAS G12D-GDPNo measurable bindingIsothermal Titration Calorimetry (ITC)Mao et al., Cell Discovery, 2022[2]
MRTX1133 KRAS G12D-GDP~0.2 pMSurface Plasmon Resonance (SPR)Hallin et al., Nature Medicine, 2022[3]
BI-2852 KRAS G12D-GTP740 nMIsothermal Titration Calorimetry (ITC)Kessler et al., PNAS, 2019[4]

Table 2: Cellular and In Vivo Efficacy

InhibitorCellular AssayIC50/EC50In Vivo ModelDosingTumor Growth Inhibition (TGI) / RegressionPublication
This compound SOS1-catalyzed nucleotide exchange14 µM---Mao et al., Cell Discovery, 2022[1]
TH-Z835 KRAS-CRAF Interaction42 µMPancreatic cancer xenograftNot specifiedSignificantly reduced tumor volumeMao et al., Cell Discovery, 2022[5]
MRTX1133 pERK Inhibition (AGS cells)2 nMPancreatic cancer xenograft (Panc 04.03)30 mg/kg, BID, IP-73% regressionWang et al., J Med Chem, 2022[6]
Cell Viability (AGS cells)6 nMPancreatic Ductal Adenocarcinoma (PDAC) modelsNot specifiedMarked tumor regression (≥30%) in 8 of 11 modelsHallin et al., Nature Medicine, 2022[3]
BI-2852 pERK Inhibition (NCI-H358 cells)5.8 µMNot available (in vitro tool)--Kessler et al., PNAS, 2019[4]
KRAS G12D::SOS1 Interaction490 nM---Kessler et al., PNAS, 2019[4]

Signaling Pathway and Mechanism of Action

The primary mechanism of these inhibitors is to bind to the KRAS G12D protein and disrupt its ability to activate downstream signaling pathways, most notably the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Caption: Simplified KRAS G12D signaling pathway and points of intervention by non-covalent inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the binding affinity (KD) of the inhibitor to the KRAS G12D protein.

Protocol (based on Mao et al., 2022):

  • Recombinant KRAS G12D protein (e.g., residues 1-169) is expressed and purified.

  • The protein is loaded into the sample cell of the ITC instrument at a concentration of approximately 20-50 µM in a suitable buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2).

  • The inhibitor (e.g., this compound) is dissolved in the same buffer and loaded into the injection syringe at a concentration of 200-500 µM.

  • A series of injections (e.g., 20 injections of 2 µL each) of the inhibitor into the protein solution are performed at a constant temperature (e.g., 25°C).

  • The heat change upon each injection is measured.

  • The resulting data are fitted to a one-site binding model to determine the dissociation constant (KD), enthalpy change (ΔH), and stoichiometry (n).

Cellular pERK Inhibition Assay (Western Blot)

Objective: To assess the inhibitor's potency in blocking the downstream MAPK signaling pathway in cancer cells.

Protocol (general procedure):

  • KRAS G12D mutant cancer cell lines (e.g., AGS, NCI-H358) are seeded in 6-well plates and allowed to attach overnight.

  • Cells are treated with a serial dilution of the inhibitor (e.g., MRTX1133, BI-2852) for a specified time (e.g., 2 hours).

  • Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Total protein concentration in the lysates is determined using a BCA assay.

  • Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • The membrane is incubated with primary antibodies against phospho-ERK1/2 (pERK) and total ERK1/2 overnight at 4°C.

  • After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Band intensities are quantified, and the ratio of pERK to total ERK is calculated. IC50 values are determined by plotting the percentage of pERK inhibition against the inhibitor concentration.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Protocol (based on Wang et al., 2022):

  • Female athymic nude mice are used.

  • KRAS G12D mutant human cancer cells (e.g., Panc 04.03) are implanted subcutaneously into the flank of each mouse.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are randomized into vehicle control and treatment groups.

  • The inhibitor (e.g., MRTX1133) is administered at a specified dose and schedule (e.g., 30 mg/kg, twice daily, by intraperitoneal injection).

  • Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length × width²)/2.

  • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for pERK).

  • Tumor growth inhibition (TGI) or regression is calculated based on the change in tumor volume compared to the vehicle-treated group.

Experimental Workflow Diagram

The following diagram illustrates a typical preclinical workflow for evaluating a novel KRAS G12D inhibitor.

experimental_workflow cluster_discovery Discovery & Initial Screening cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation Compound_Synthesis Compound Synthesis (e.g., this compound) Biochemical_Assay Biochemical Assays (e.g., Nucleotide Exchange) Compound_Synthesis->Biochemical_Assay Binding_Assay Binding Affinity (ITC/SPR) Biochemical_Assay->Binding_Assay Signaling_Assay Downstream Signaling (pERK Western Blot) Binding_Assay->Signaling_Assay Viability_Assay Cell Viability/Proliferation (e.g., CellTiter-Glo) Signaling_Assay->Viability_Assay PK_PD Pharmacokinetics & Pharmacodynamics Viability_Assay->PK_PD Xenograft_Model Tumor Xenograft Efficacy Study PK_PD->Xenograft_Model

Caption: Preclinical development workflow for KRAS G12D inhibitors.

This guide provides a snapshot of the current preclinical data for this compound and other non-covalent KRAS G12D inhibitors. The field is rapidly advancing, and further studies, including clinical trials, will be crucial in determining the therapeutic potential of these promising agents.

References

A Comparative Guide to the Specificity of TH-Z816 for KRAS G12D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TH-Z816, a potent inhibitor of the KRAS G12D mutation, with other notable alternatives in the field. The information presented is supported by experimental data from publicly available research, offering insights into the binding affinity, inhibitory activity, and cellular efficacy of these compounds. Detailed experimental protocols for key validation assays are also provided to aid in the replication and further investigation of these findings.

Executive Summary

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and non-small cell lung cancers. For decades, KRAS was considered "undruggable" due to the smooth surface of the protein and the high affinity for its substrate, GTP. However, recent breakthroughs have led to the development of inhibitors that can selectively target specific KRAS mutants. This compound and its analogs, TH-Z827 and TH-Z835, have emerged as a series of potent inhibitors that target KRAS G12D by forming a salt bridge with the aspartate residue at position 12.[1][2] This guide compares the specificity and efficacy of the this compound series with other well-characterized KRAS G12D inhibitors, such as MRTX1133 and HRS-4642.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and its analogs in comparison to other leading KRAS G12D inhibitors. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Biochemical and Biophysical Data
CompoundTargetAssay TypeKd (Binding Affinity)IC50 (Inhibitory Concentration)Reference
This compound KRAS G12DITC25.8 µM14 µM (SOS1-mediated nucleotide exchange)[2]
TH-Z827 KRAS G12DITCNot directly measured, but binding confirmed2.4 µM (SOS1-mediated nucleotide exchange)[3][4]
TH-Z835 KRAS G12DITCBinding confirmed, Kd not specified1.6 µM (SOS1-mediated nucleotide exchange)[5][6][7]
MRTX1133 KRAS G12DNot Specified~0.6 nM2 nM (p-ERK inhibition in AGS cells)[8]
HRS-4642 KRAS G12DNot Specified0.083 nM0.55 - 66.58 nM (Cell Viability)[9]
BI-2852 KRAS G12DNot SpecifiedNot Specified450 nM (GTP-KRAS G12D binding)[10]
Table 2: Cellular Activity Data
CompoundCell Line(s)KRAS MutationAssay TypeIC50Reference
TH-Z827 PANC-1, Panc 04.03G12DCell Proliferation4.4 µM, 4.7 µM[3]
TH-Z835 PANC-1, KPCG12DCell Proliferation<0.5 µM[6]
TH-Z835 PANC-1G12Dp-ERK Inhibition<2.5 µM[6][7]
MRTX1133 AGSG12DCell Viability6 nM[8]
MRTX1133 LS513, HPAF-II, SNUC2B, PANC-1G12DCell Viability120 nM, 1.8 µM, 5.7 µM, 2.8 µM[2]
HRS-4642 AsPC-1, GP2d, and othersG12DCell Viability0.55 - 66.58 nM[9]

Note: The this compound series has shown potential off-target effects in some studies, as their inhibitory action was not entirely dependent on the KRAS mutation status in all cell lines tested.[5][7][11]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action and the experimental approaches used to validate inhibitor specificity, the following diagrams have been generated using Graphviz.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Signal KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP Loading RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP Promotes GDP displacement GAP GAP GAP->KRAS_GTP GTP Hydrolysis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation TH_Z816 This compound TH_Z816->KRAS_GTP Inhibits

Caption: The KRAS signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_workflow SOS1-mediated Nucleotide Exchange Assay Workflow start Start prepare_reagents Prepare Reagents: - KRAS G12D protein - Fluorescently labeled GDP - SOS1 protein - GTP - Test Inhibitor (e.g., this compound) start->prepare_reagents incubate_kras_gdp Incubate KRAS G12D with fluorescently labeled GDP prepare_reagents->incubate_kras_gdp add_inhibitor Add test inhibitor at varying concentrations incubate_kras_gdp->add_inhibitor initiate_exchange Initiate nucleotide exchange by adding SOS1 and excess GTP add_inhibitor->initiate_exchange measure_fluorescence Measure the decrease in fluorescence over time as labeled GDP is displaced initiate_exchange->measure_fluorescence analyze_data Analyze data to determine the rate of nucleotide exchange measure_fluorescence->analyze_data calculate_ic50 Calculate IC50 value for the inhibitor analyze_data->calculate_ic50

Caption: Workflow for a SOS1-mediated nucleotide exchange assay.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the independent validation of inhibitor specificity. Below are generalized protocols for commonly used assays.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of an inhibitor to KRAS G12D.

Materials:

  • Purified recombinant KRAS G12D protein

  • Test inhibitor (e.g., this compound)

  • ITC instrument

  • Matched buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 5 mM MgCl₂, pH 7.4)

Protocol:

  • Sample Preparation:

    • Dialyze the purified KRAS G12D protein against the ITC buffer extensively to ensure buffer matching.

    • Dissolve the test inhibitor in the same ITC buffer. A small amount of DMSO may be used for initial solubilization, but the final concentration should be low and matched in both the protein and inhibitor solutions.

    • Determine the accurate concentrations of the protein and inhibitor using a reliable method (e.g., UV-Vis spectroscopy for protein, and a calibrated standard for the inhibitor).

  • ITC Experiment Setup:

    • Load the KRAS G12D protein solution (typically 10-50 µM) into the sample cell of the ITC instrument.

    • Load the inhibitor solution (typically 10-20 times the protein concentration) into the injection syringe.

  • Titration:

    • Perform a series of small injections (e.g., 2-5 µL) of the inhibitor solution into the protein solution at a constant temperature (e.g., 25°C).

    • Allow the system to reach equilibrium after each injection, monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.

SOS1-Mediated Nucleotide Exchange Assay

Objective: To measure the inhibitory effect of a compound on the exchange of GDP for GTP in KRAS G12D, catalyzed by the guanine nucleotide exchange factor (GEF), SOS1.

Materials:

  • Purified recombinant KRAS G12D protein

  • Fluorescently labeled GDP (e.g., mant-GDP or BODIPY-GDP)

  • Purified recombinant SOS1 catalytic domain

  • GTP

  • Test inhibitor

  • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 5 mM MgCl₂, pH 7.4)

  • Fluorescence plate reader

Protocol:

  • Prepare KRAS-GDP Complex: Incubate KRAS G12D with a molar excess of fluorescently labeled GDP to allow for complex formation.

  • Set up Reactions: In a microplate, add the KRAS-fluorescent GDP complex.

  • Add Inhibitor: Add the test inhibitor at a range of concentrations. Include a no-inhibitor control and a no-SOS1 control.

  • Initiate Exchange: Start the reaction by adding a mixture of SOS1 and a large excess of unlabeled GTP.

  • Measure Fluorescence: Immediately begin monitoring the decrease in fluorescence over time using a plate reader. The displacement of the fluorescent GDP by unlabeled GTP results in a decrease in the fluorescence signal.

  • Data Analysis:

    • Determine the initial rate of the nucleotide exchange reaction for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentrations.

    • Fit the data to a dose-response curve to calculate the IC50 value.

Cellular p-ERK Inhibition Assay (Western Blot)

Objective: To assess the ability of an inhibitor to block the KRAS signaling pathway in cancer cells by measuring the phosphorylation of a key downstream effector, ERK.

Materials:

  • KRAS G12D mutant cancer cell line (e.g., PANC-1, AsPC-1)

  • Cell culture reagents

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment and reagents

Protocol:

  • Cell Culture and Treatment:

    • Seed the KRAS G12D mutant cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with the test inhibitor at various concentrations for a specified time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Collect the lysates and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against phospho-ERK.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane of the first set of antibodies.

    • Re-probe the membrane with the primary antibody against total ERK to confirm equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for both phospho-ERK and total ERK using densitometry software.

    • Normalize the phospho-ERK signal to the total ERK signal for each sample.

    • Plot the normalized phospho-ERK levels against the inhibitor concentrations to determine the IC50 value.[8][12][13][14]

Conclusion

This compound and its analogs represent a promising class of KRAS G12D inhibitors that operate through a distinct salt-bridge-forming mechanism. While the available data indicates their potency, it also highlights potential for off-target effects, which warrants further investigation. In comparison, inhibitors like MRTX1133 and HRS-4642 have demonstrated high affinity and cellular efficacy, with MRTX1133 advancing to clinical trials. The continued development and rigorous characterization of these and other novel KRAS G12D inhibitors are crucial for advancing targeted therapies for a significant population of cancer patients. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in this competitive and rapidly evolving field.

References

A Comparative Analysis of TH-Z816 and Covalent KRAS Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of the non-covalent KRAS G12D inhibitor, TH-Z816, and the class of covalent KRAS G12C inhibitors, exemplified by sotorasib and adagrasib. This document delves into their distinct mechanisms of action, preclinical efficacy, and the experimental methodologies used for their characterization.

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal molecular switch in cellular signaling pathways, and its mutations are among the most common drivers of human cancers. For decades, KRAS was considered "undruggable" due to its high affinity for GTP/GDP and the lack of deep allosteric pockets. However, recent breakthroughs have led to the development of inhibitors that can directly target specific KRAS mutants, heralding a new era in precision oncology.

This guide focuses on two distinct strategies for inhibiting mutant KRAS: the non-covalent targeting of the KRAS G12D mutation by molecules like this compound, and the covalent inhibition of the KRAS G12C mutation by drugs such as sotorasib and adagrasib.

Mechanism of Action: A Tale of Two Strategies

This compound: A Non-Covalent Approach to Targeting KRAS G12D

This compound and its analogues represent a novel class of inhibitors designed to target the KRAS G12D mutation, one of the most prevalent and oncogenic KRAS variants. Unlike covalent inhibitors, this compound employs a non-covalent binding mechanism. It is designed to form a salt bridge with the aspartate residue at position 12 (Asp12) of the mutant KRAS protein.[1] This interaction occurs within an induced switch-II pocket.[1] A key characteristic of this class of inhibitors is their ability to bind to both the inactive GDP-bound and the active GTP-bound conformations of KRAS G12D.[1]

Covalent KRAS G12C Inhibitors: Irreversible Inactivation

Covalent KRAS G12C inhibitors, such as the FDA-approved sotorasib and adagrasib, utilize a targeted covalent approach. The G12C mutation introduces a reactive cysteine residue at position 12. These inhibitors are designed to specifically and irreversibly bind to this cysteine residue within the switch-II pocket of the KRAS G12C protein.[2][3] This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting oncogenic signaling.[2][4][5]

Data Presentation: A Head-to-Head Look at Performance

The following tables summarize the available quantitative data for this compound, its analogue TH-Z835, and the covalent KRAS G12C inhibitors sotorasib and adagrasib. It is important to note that these inhibitors target different KRAS mutations and have not been directly compared in the same experimental systems. The data presented here reflects their performance against their respective targets.

Table 1: Biochemical and Cellular Activity of KRAS Inhibitors

InhibitorTargetAssay TypeIC50Cell Line(s)Reference(s)
This compound KRAS G12DSOS-catalyzed Nucleotide Exchange14 µM-[6][7]
TH-Z835 KRAS G12DSOS-catalyzed Nucleotide Exchange1.6 µM-[8][9]
Cell Proliferation<0.5 µMPANC-1, KPC (KRAS G12D)[9]
pERK Inhibition<2.5 µMPANC-1 (KRAS G12D)[9][10]
Sotorasib KRAS G12CCell Viability~0.006 µMNCI-H358 (KRAS G12C)[11]
Cell Viability~0.009 µMMIA PaCa-2 (KRAS G12C)[11]
Cell Viability0.0818 µMH358 (KRAS G12C)[11]
Cell Viability0.6904 µMH23 (KRAS G12C)[11]
Adagrasib KRAS G12CCell Proliferation (IC50)4.7 nMMIAPACA2 (KRAS G12C)[5]

Table 2: Comparative Clinical and Pharmacokinetic Data for Covalent KRAS G12C Inhibitors

ParameterSotorasibAdagrasibReference(s)
Half-life 5.5 hours24 hours[12]
Objective Response Rate (ORR) - Phase II 37%43%[12]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effectors cluster_inhibitors Inhibitor Intervention RTK Receptor Tyrosine Kinase (RTK) SOS SOS1 (GEF) RTK->SOS Activates KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP Promotes GDP-GTP exchange KRAS_GTP KRAS-GTP (Active) KRAS_GTP->KRAS_GDP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation TH_Z816 This compound (Non-covalent, G12D) TH_Z816->KRAS_GDP TH_Z816->KRAS_GTP Covalent_Inhibitor Covalent Inhibitors (e.g., Sotorasib, G12C) Covalent_Inhibitor->KRAS_GDP

Caption: The KRAS signaling pathway and points of intervention for this compound and covalent inhibitors.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models ITC Isothermal Titration Calorimetry (ITC) (Binding Affinity, Kd) SPR Surface Plasmon Resonance (SPR) (Kinetics, kon/koff) NucEx Nucleotide Exchange Assay (IC50) Viability Cell Viability Assay (IC50) NucEx->Viability pERK_WB pERK Western Blot (Pathway Inhibition) Viability->pERK_WB Xenograft Xenograft Models (Tumor Growth Inhibition) pERK_WB->Xenograft Inhibitor_Discovery Inhibitor Discovery & Optimization Inhibitor_Discovery->ITC Inhibitor_Discovery->SPR Inhibitor_Discovery->NucEx

Caption: A typical experimental workflow for the characterization of KRAS inhibitors.

Experimental Protocols: A Guide to Key Methodologies

The characterization of KRAS inhibitors relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Assays

1. Isothermal Titration Calorimetry (ITC)

  • Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of an inhibitor to the KRAS protein.

  • Methodology:

    • Prepare purified KRAS protein (e.g., KRAS G12D for this compound or KRAS G12C for covalent inhibitors) and the inhibitor in the same dialysis buffer to minimize buffer mismatch.

    • Load the KRAS protein into the sample cell of the ITC instrument and the inhibitor into the injection syringe.

    • Perform a series of injections of the inhibitor into the protein solution while monitoring the heat changes associated with binding.

    • The resulting data is fitted to a binding model to extract the thermodynamic parameters. A typical starting concentration is 10 µM macromolecule in the cell and 120 µM ligand in the syringe.[13]

2. Surface Plasmon Resonance (SPR)

  • Objective: To measure the kinetics of inhibitor binding, including the association (kon) and dissociation (koff) rates, and to determine the binding affinity (Kd).

  • Methodology:

    • Immobilize the purified KRAS protein onto the surface of an SPR sensor chip.

    • Flow a series of concentrations of the inhibitor over the chip surface and monitor the change in the refractive index, which is proportional to the mass of the inhibitor bound to the protein.

    • After the association phase, flow buffer without the inhibitor to measure the dissociation rate.

    • The resulting sensorgrams are fitted to a kinetic model to determine kon, koff, and Kd.

3. SOS-catalyzed Nucleotide Exchange Assay

  • Objective: To measure the ability of an inhibitor to block the exchange of GDP for GTP, a key step in KRAS activation.

  • Methodology:

    • Incubate purified KRAS protein pre-loaded with a fluorescently labeled GDP analogue (e.g., mant-GDP) with varying concentrations of the inhibitor.

    • Initiate the nucleotide exchange reaction by adding the guanine nucleotide exchange factor (GEF) SOS1 and an excess of unlabeled GTP.

    • Monitor the decrease in fluorescence as the fluorescent GDP is released from KRAS.

    • The rate of fluorescence decrease is used to calculate the IC50 value of the inhibitor.

Cell-Based Assays

1. Cell Viability/Proliferation Assay

  • Objective: To determine the concentration of an inhibitor that inhibits 50% of cell growth (IC50) in cancer cell lines harboring the target KRAS mutation.

  • Methodology:

    • Seed cancer cells with the relevant KRAS mutation (e.g., PANC-1 for KRAS G12D, NCI-H358 for KRAS G12C) in 96-well plates.

    • Treat the cells with a range of concentrations of the inhibitor for a defined period (e.g., 72 hours).

    • Assess cell viability using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

    • The luminescence signal is measured, and the data is plotted to determine the IC50 value.

2. Phospho-ERK (p-ERK) Western Blot

  • Objective: To assess the inhibitor's ability to block downstream signaling from KRAS by measuring the phosphorylation of ERK, a key component of the MAPK pathway.

  • Methodology:

    • Treat KRAS mutant cancer cells with the inhibitor for a specific time.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

    • The levels of p-ERK are normalized to total ERK to determine the extent of pathway inhibition.

In Vivo Models

1. Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

  • Methodology:

    • Implant human cancer cells with the target KRAS mutation subcutaneously into immunocompromised mice.

    • Once tumors are established, treat the mice with the inhibitor or a vehicle control.

    • Monitor tumor volume and mouse body weight over time.

    • At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., p-ERK levels). For instance, a study on a representative inhibitor of the same series as this compound, TH-Z835, showed a significant reduction in tumor volume in a pancreatic cancer xenograft model.[14] Similarly, covalent KRAS G12C inhibitors have demonstrated significant tumor regression in various xenograft models.[5]

Conclusion

The development of direct KRAS inhibitors represents a landmark achievement in cancer therapy. The non-covalent inhibitor this compound and the class of covalent KRAS G12C inhibitors exemplify two distinct and promising strategies for targeting this once-intractable oncoprotein. While this compound and its analogues offer a potential avenue for treating KRAS G12D-driven cancers, covalent inhibitors like sotorasib and adagrasib have already made a clinical impact for patients with KRAS G12C-mutant tumors.

This guide provides a comparative framework for understanding these two classes of inhibitors, highlighting their different mechanisms of action and the experimental data that underpins their development. As research in this field continues to accelerate, a thorough understanding of these approaches and the methodologies used to evaluate them will be crucial for the continued advancement of novel KRAS-targeted therapies.

References

A Tale of Two KRAS Inhibitors: A Comparative Guide to Sotorasib (KRAS G12C) and TH-Z816 (KRAS G12D)

Author: BenchChem Technical Support Team. Date: November 2025

For decades, the KRAS oncogene was considered "undruggable," a holy grail for cancer researchers. The tide has turned with the advent of mutation-specific inhibitors. This guide provides a detailed comparison of two such pioneering compounds: sotorasib, an approved therapy targeting KRAS G12C, and TH-Z816, a preclinical compound designed to inhibit KRAS G12D. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their mechanisms, preclinical efficacy, and the experimental validation behind them.

At a Glance: Sotorasib vs. This compound

FeatureSotorasib (AMG 510)This compound
Target KRAS G12CKRAS G12D
Mechanism of Action Covalent, irreversible inhibitor of the inactive (GDP-bound) stateNon-covalent, reversible inhibitor targeting the aspartate-12 residue
Development Stage FDA-approved for KRAS G12C-mutated NSCLCPreclinical
Binding Affinity (KD) High affinityModerate affinity
Clinical Efficacy Demonstrated significant tumor shrinkage and improved survival in clinical trialsPreclinical evidence of target engagement

Mechanism of Action: A Covalent Bond vs. a Salt Bridge

Sotorasib and this compound employ distinct strategies to inhibit their respective KRAS mutants, a direct consequence of the different amino acid substitutions they target.

Sotorasib is a covalent inhibitor that specifically targets the cysteine residue introduced by the G12C mutation. It forms an irreversible bond with this cysteine, locking the KRAS protein in its inactive, GDP-bound state.[1][2] This prevents the exchange of GDP for GTP, thereby halting the downstream signaling cascade that drives tumor growth.[2][3] The high reactivity of the cysteine residue allows for this potent and highly selective inhibition.

In contrast, This compound is a non-covalent inhibitor designed to target the aspartic acid residue of the KRAS G12D mutation. It is hypothesized to form a salt bridge with the negatively charged aspartate-12 residue within the switch-II pocket of the KRAS protein.[4][5] This interaction, while not permanent, is designed to be specific for the G12D mutant and disrupt its function.[4][5]

KRAS_Inhibition_Mechanisms Figure 1: Mechanisms of KRAS Inhibition cluster_sotorasib Sotorasib (KRAS G12C) cluster_thz816 This compound (KRAS G12D) KRAS_G12C_GDP KRAS G12C (GDP-bound, inactive) Covalent_Complex Irreversible Covalent Complex KRAS_G12C_GDP->Covalent_Complex Forms covalent bond Sotorasib Sotorasib Sotorasib->KRAS_G12C_GDP Binds to Cys12 KRAS_G12D KRAS G12D Noncovalent_Complex Reversible Non-covalent Complex KRAS_G12D->Noncovalent_Complex Reversible binding THZ816 This compound THZ816->KRAS_G12D Forms salt bridge with Asp12

Mechanisms of KRAS Inhibition

Preclinical Data: A Head-to-Head Look

Direct comparative studies between sotorasib and this compound are not available, as they are in different developmental stages and target different mutations. However, we can compare their reported preclinical data to assess their relative potency and selectivity.

Table 1: Preclinical Efficacy of Sotorasib vs. This compound/TH-Z835

ParameterSotorasib (KRAS G12C)This compound (KRAS G12D)TH-Z835 (KRAS G12D)
IC50 (SOS-mediated nucleotide exchange) Not widely reported in this format14 µM[4]1.6 µM[6]
Binding Affinity (KD) - ITC High affinity (nanomolar range)25.8 µM (GDP-bound)[4]Not reported
Cell Viability (IC50) 4 to 32 nM (in KRAS G12C cell lines)[7]Not reported<0.5 µM (in PANC-1 cells)[8]
In Vivo Efficacy Dose-dependent tumor regression in xenograft models[7]Data not availableSignificant tumor volume reduction in pancreatic cancer xenografts[4][5]

Note: TH-Z835 is a more potent analog of this compound from the same chemical series.[4][5]

The data indicates that sotorasib exhibits high potency in the nanomolar range in cellular assays, consistent with its covalent mechanism of action.[7] The TH-Z series of compounds, being non-covalent inhibitors, show potency in the micromolar range in biochemical and cellular assays.[4][6] While TH-Z835 has demonstrated in vivo activity, it is important to note that some off-target effects have been observed, as its inhibitory action was not entirely dependent on the KRAS mutation status in some cell lines.[4][9]

Clinical Landscape: Sotorasib's Journey and the Path for G12D Inhibitors

Sotorasib has undergone extensive clinical evaluation, leading to its accelerated FDA approval for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic non-small cell lung cancer (NSCLC) who have received at least one prior systemic therapy.[10]

Table 2: Key Clinical Trial Data for Sotorasib in NSCLC (CodeBreaK 100 & 200)

ParameterCodeBreaK 100 (Phase 1/2)CodeBreaK 200 (Phase 3)
Objective Response Rate (ORR) 37.1%[11]28.1%
Median Progression-Free Survival (PFS) 6.8 months[11]5.6 months
Median Overall Survival (OS) 12.5 months[12]10.6 months

The development of KRAS G12D inhibitors, including compounds like this compound and others such as MRTX1133, is still in the preclinical or early clinical stages.[7] The therapeutic potential of these inhibitors is significant, as KRAS G12D is the most common KRAS mutation, particularly prevalent in pancreatic, colorectal, and lung cancers.[3][13] However, the path to clinical success for non-covalent inhibitors can be more challenging due to the need for high affinity and specificity to overcome the high intracellular concentrations of GTP.

Drug_Development_Workflow Figure 2: Typical Drug Development Workflow Discovery Target Identification & Validation Preclinical Preclinical Studies (In Vitro & In Vivo) Discovery->Preclinical This compound Stage IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase 1 Clinical Trials (Safety) IND->Phase1 Phase2 Phase 2 Clinical Trials (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase 3 Clinical Trials (Pivotal Efficacy) Phase2->Phase3 Approval Regulatory Approval (e.g., FDA) Phase3->Approval Sotorasib Stage KRAS_Signaling_Pathway Figure 3: Simplified KRAS Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) SOS SOS1 RTK->SOS KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP Promotes GDP -> GTP exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Sotorasib / this compound Inhibitor->KRAS_GDP Inhibits activation

References

Head-to-Head Comparison of TH-Z816 and Adagrasib Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the mechanistic attributes of two distinct KRAS inhibitors: TH-Z816, a reversible inhibitor of KRAS G12D, and adagrasib, a covalent inhibitor of KRAS G12C. This objective analysis is intended to support research and drug development efforts in the field of targeted cancer therapy.

Overview of Mechanisms

Adagrasib is a highly selective and potent small-molecule that irreversibly binds to the mutant cysteine residue in KRAS G12C.[1][2] This covalent modification locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling.[1][2] In contrast, this compound is a reversible inhibitor that targets the KRAS G12D mutation.[3] Its mechanism of action involves the formation of a salt bridge with the aspartate residue at codon 12, and it has been shown to bind to both the GDP-bound and GTP-bound forms of the KRAS G12D protein.[3][4]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and adagrasib. It is important to note that no direct head-to-head comparative studies have been published. The data presented here are compiled from separate studies and should be interpreted with this in mind.

Table 1: Biochemical Potency and Binding Affinity

ParameterThis compoundAdagrasib
Target KRAS G12D[3]KRAS G12C[1][2]
Binding Mechanism Reversible, Salt Bridge Formation[3][4]Irreversible, Covalent[1][2]
Biochemical IC50 14 µM (SOS1-catalyzed nucleotide exchange assay)[3]Not explicitly reported in the provided results.
Binding Affinity (Kd) 25.8 µM (to GDP-bound KRAS G12D)Not explicitly reported in the provided results.
Targeted State GDP- and GTP-bound KRAS G12D[3][4]Inactive, GDP-bound KRAS G12C[1]

Table 2: Cellular Activity

ParameterThis compoundAdagrasib
Cellular IC50 Data not available in the public domain. A related compound, TH-Z835, has been shown to inhibit cancer cell proliferation.[3][4]Not explicitly reported in the provided results, but preclinical data indicates brain concentrations exceeded the cellular IC50.[1]
Reported Clinical Activity Preclinical data for a related compound (TH-Z835) shows reduced tumor volume in mouse xenograft models.[3][4]Objective Response Rate (ORR) of 43% in previously treated KRAS G12C-mutant non-small cell lung cancer (NSCLC) patients.[5][6]

Signaling Pathway Diagrams

The following diagrams illustrate the points of intervention for this compound and adagrasib within the KRAS signaling pathway.

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Signaling cluster_inhibitors Inhibitor Intervention RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS-GTP (Active) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Adagrasib Adagrasib (Covalent G12C Inhibitor) Adagrasib->KRAS_GDP Irreversibly binds KRAS G12C-GDP THZ816 This compound (Reversible G12D Inhibitor) THZ816->KRAS_GDP Reversibly binds KRAS G12D-GDP/GTP THZ816->KRAS_GTP Experimental_Workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization Biochem_Assay SOS1-Catalyzed Nucleotide Exchange Assay Biochem_Result Determine IC50 & Kd Biochem_Assay->Biochem_Result Binding_Assay Binding Affinity Assay (e.g., ITC, SPR) Binding_Assay->Biochem_Result Cell_Viability Cell Viability Assay Biochem_Result->Cell_Viability Informs Dosing for Cellular Assays Cellular_Result Determine Cellular IC50 & Confirm Target Engagement Cell_Viability->Cellular_Result Western_Blot Western Blot for Downstream Signaling (p-ERK) Western_Blot->Cellular_Result In_Vivo In Vivo Xenograft Model Studies Cellular_Result->In_Vivo Guides In Vivo Efficacy Studies Logical_Relationship Inhibitor KRAS Inhibitor (this compound or Adagrasib) Biochemical_Inhibition Biochemical Inhibition (Inhibition of Nucleotide Exchange) Inhibitor->Biochemical_Inhibition Directly Causes Cellular_Inhibition Cellular Inhibition (Reduced p-ERK Levels) Biochemical_Inhibition->Cellular_Inhibition Leads to Phenotypic_Effect Phenotypic Effect (Inhibition of Cell Proliferation) Cellular_Inhibition->Phenotypic_Effect Results in

References

A Comparative Analysis of TH-Z816 and Other KRAS G12D Inhibitors on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the KRAS G12D inhibitor, TH-Z816, with other notable inhibitors targeting the same mutation. The focus is on the validation of their effects on downstream signaling pathways, supported by experimental data and detailed methodologies.

Introduction to KRAS G12D and its Inhibitors

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a critical signaling molecule that, when mutated, can drive the growth of numerous cancers. The G12D mutation is one of the most common and aggressive KRAS mutations. In its active, GTP-bound state, KRAS G12D stimulates downstream pro-survival and proliferative signaling cascades, primarily the RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways. Consequently, the development of inhibitors that specifically target the KRAS G12D mutant protein is a major focus in cancer therapy.

This compound has been identified as a reversible inhibitor of the KRAS G12D mutation. This guide compares its efficacy in modulating downstream signaling with two other well-characterized KRAS G12D inhibitors: MRTX1133 and BI-2852.

KRAS G12D Downstream Signaling Pathway

The following diagram illustrates the central role of KRAS G12D in activating the MAPK and PI3K/AKT signaling pathways, leading to cell proliferation and survival. Inhibition of KRAS G12D is expected to decrease the phosphorylation of key downstream effectors such as ERK and AKT.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds KRAS_G12D_GDP KRAS G12D (Inactive - GDP) RTK->KRAS_G12D_GDP Activates KRAS_G12D_GTP KRAS G12D (Active - GTP) RAF RAF KRAS_G12D_GTP->RAF PI3K PI3K KRAS_G12D_GTP->PI3K KRAS_G12D_GDP->KRAS_G12D_GTP GTP loading MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Promotes PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Proliferation_Survival Promotes TH_Z816 This compound TH_Z816->KRAS_G12D_GTP Inhibits Other_Inhibitors MRTX1133, BI-2852 Other_Inhibitors->KRAS_G12D_GTP

KRAS G12D downstream signaling pathways.

Comparative Analysis of Inhibitor Potency

The following table summarizes the available quantitative data for this compound and its comparators. It is important to note that the data are collated from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

InhibitorTargetIC50 (Biochemical Assay)Cell-Based IC50 (pERK Inhibition)Cell Viability IC50Downstream EffectsReference
This compound KRAS G12D14 µMData not availableData not availableDisrupts KRAS-CRAF interaction[1]
MRTX1133 KRAS G12D< 2 nM2 nM (AGS cells)< 20 nM (KRAS G12D PDOs)Reduces pMEK, pERK, and pAKT[2]
BI-2852 KRAS (pan-mutant)450 nM (GTP-KRAS G12D)5.8 µM (NCI-H358 cells)Data not availableReduces pERK and pAKT in a dose-dependent manner[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of the findings.

Western Blotting for Phosphorylated ERK and AKT

This protocol is designed to quantify the inhibition of KRAS downstream signaling by measuring the phosphorylation status of ERK and AKT.

Experimental Workflow

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., MIA PaCa-2, NCI-H358) Lysis 2. Cell Lysis (RIPA buffer with inhibitors) Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA or milk in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (pERK, tERK, pAKT, tAKT) Overnight at 4°C Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) 1 hour at RT Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometry Analysis Detection->Analysis

Western Blotting Experimental Workflow.

Materials:

  • KRAS G12D mutant cancer cell lines (e.g., MIA PaCa-2, PANC-1)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Tris-buffered saline with Tween 20 (TBST)

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), rabbit anti-total-ERK1/2, rabbit anti-phospho-AKT (Ser473), rabbit anti-total-AKT.

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with various concentrations of this compound, MRTX1133, BI-2852, or vehicle control (DMSO) for the desired time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following inhibitor treatment, which is used to determine the IC50 value.

Experimental Workflow

MTT_Assay_Workflow Cell_Seeding 1. Cell Seeding (96-well plate) Inhibitor_Treatment 2. Inhibitor Treatment (Serial dilutions) Cell_Seeding->Inhibitor_Treatment Incubation 3. Incubation (e.g., 72 hours) Inhibitor_Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation 5. Incubate (2-4 hours) MTT_Addition->Formazan_Incubation Solubilization 6. Add Solubilization Solution (e.g., DMSO) Formazan_Incubation->Solubilization Absorbance_Reading 7. Measure Absorbance (570 nm) Solubilization->Absorbance_Reading IC50_Calculation 8. IC50 Calculation Absorbance_Reading->IC50_Calculation

MTT Cell Viability Assay Workflow.

Materials:

  • KRAS G12D mutant cancer cell lines

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Inhibitor Treatment: Treat cells with a serial dilution of the inhibitors. Include a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the cell viability against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.[1][4]

Summary and Conclusion

References

Unveiling the Selectivity of TH-Z816: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the cross-reactivity of TH-Z816, a potent inhibitor of KRAS(G12D), against other RAS mutants. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for crucial experiments, and visualizes the underlying molecular interactions and pathways.

This compound is a novel small molecule designed to specifically target the KRAS(G12D) mutation by forming a salt bridge with the aspartate residue at codon 12 (Asp12).[1] This interaction induces the formation of an allosteric pocket, leading to the inhibition of downstream signaling pathways.[1] Understanding the selectivity of this compound is paramount for its development as a targeted cancer therapeutic.

Quantitative Analysis of this compound Cross-Reactivity

The following tables summarize the available quantitative data on the binding affinity and inhibitory activity of this compound and its closely related analog, TH-Z827, against various RAS mutants.

Table 1: Binding Affinity of this compound and Analogs Against RAS Mutants

CompoundRAS MutantMethodBinding Affinity (KD)
This compoundKRAS(G12D)Isothermal Titration Calorimetry (ITC)25.8 μM[1]
TH-Z827KRAS(WT)Isothermal Titration Calorimetry (ITC)No measurable binding
TH-Z827KRAS(G12C)Isothermal Titration Calorimetry (ITC)No measurable binding

Table 2: Inhibitory Activity of this compound and Analogs Against RAS Mutants

CompoundRAS MutantAssayInhibitory Concentration (IC50)
This compoundKRAS(G12D)SOS-catalyzed Nucleotide Exchange14 μM[1]
TH-Z827KRAS(G12D)SOS-catalyzed Nucleotide Exchange2.4 μM[2]
TH-Z827KRAS(G12C)SOS-catalyzed Nucleotide Exchange20 μM[2]

Note: Data for a broader range of RAS mutants (e.g., G12V, G13D, Q61H) for this compound is not publicly available at this time. The data for TH-Z827, a closely related analog, suggests a significant selectivity for the G12D mutant over G12C.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Isothermal Titration Calorimetry (ITC)

ITC is utilized to directly measure the binding affinity of an inhibitor to its target protein.

Objective: To determine the dissociation constant (KD) of this compound for various RAS mutants.

Methodology:

  • Protein and Ligand Preparation: Recombinant human KRAS proteins (WT, G12D, G12C, etc.) are purified and dialyzed against the ITC buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP). This compound is dissolved in the same buffer to minimize heats of dilution.

  • ITC Instrument Setup: The experiment is performed using an isothermal titration calorimeter. The sample cell is filled with the KRAS protein solution (typically at a concentration of 10-50 µM), and the injection syringe is loaded with the this compound solution (typically 10-20 fold higher concentration than the protein).

  • Titration: A series of small injections of this compound are made into the sample cell containing the KRAS protein. The heat change associated with each injection is measured.

  • Data Analysis: The raw data, a plot of heat change per injection versus the molar ratio of ligand to protein, is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

SOS-catalyzed Nucleotide Exchange Assay

This biochemical assay measures the ability of an inhibitor to block the exchange of GDP for GTP on RAS, a critical step in RAS activation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the nucleotide exchange activity of various RAS mutants.

Methodology:

  • Reagents: Purified, GDP-loaded KRAS mutants, the catalytic domain of the guanine nucleotide exchange factor SOS1 (SOScat), and a fluorescently labeled GTP analog (e.g., mant-GTP) are required.

  • Assay Procedure:

    • KRAS-GDP is incubated with varying concentrations of this compound in an assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP).

    • The nucleotide exchange reaction is initiated by the addition of SOScat and mant-GTP.

    • The increase in fluorescence, which corresponds to the binding of mant-GTP to KRAS, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The initial rates of the reaction at different inhibitor concentrations are calculated. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism of Action

To illustrate the molecular interactions and signaling pathways affected by this compound, the following diagrams have been generated using the DOT language.

THZ816_Mechanism cluster_KRAS KRAS(G12D) Protein KRAS_G12D KRAS(G12D) (GDP-bound) Allosteric_Pocket Induced Allosteric Pocket KRAS_G12D->Allosteric_Pocket THZ816 This compound THZ816->KRAS_G12D Binds to Salt_Bridge Forms Salt Bridge with Asp12 Salt_Bridge->KRAS_G12D caption Mechanism of this compound binding to KRAS(G12D).

Caption: Mechanism of this compound binding to KRAS(G12D).

RAS_Signaling_Pathway cluster_upstream Upstream Signaling cluster_ras RAS Activation cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS SOS1 RTK->SOS RAS_GDP KRAS(G12D)-GDP (Inactive) SOS->RAS_GDP Promotes GDP/GTP Exchange RAS_GTP KRAS(G12D)-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF PI3K PI3K RAS_GTP->PI3K THZ816 This compound THZ816->RAS_GDP Binds and stabilizes Inhibition Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation caption RAS signaling pathway and the point of inhibition by this compound.

Caption: RAS signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays cluster_invivo In Vivo Studies ITC Isothermal Titration Calorimetry (ITC) Binding Binding Affinity (KD) ITC->Binding NEA SOS-catalyzed Nucleotide Exchange Assay Activity Inhibitory Activity (IC50) NEA->Activity Viability Cell Viability Assay (e.g., CellTiter-Glo) Cellular_Effects Cellular Proliferation & Signaling Inhibition Viability->Cellular_Effects Immunoblot Immunoblotting (Western Blot) Immunoblot->Cellular_Effects Xenograft Xenograft Tumor Models Efficacy In Vivo Efficacy Xenograft->Efficacy Start Compound Synthesis (this compound) Start->ITC Start->NEA Binding->Viability Activity->Immunoblot Cellular_Effects->Xenograft caption General experimental workflow for characterizing RAS inhibitors.

Caption: General experimental workflow for characterizing RAS inhibitors.

References

Benchmarking TH-Z816: A Comparative Analysis of Preclinical Performance in KRAS G12D-Driven Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical performance of TH-Z816, a novel inhibitor of the KRAS G12D mutation, against other emerging targeted therapies. As direct in vivo preclinical data for this compound is not publicly available, this guide utilizes data from its closely related and structurally similar analog, TH-Z835, as a representative compound from the same chemical series. This comparison aims to offer an objective overview supported by available experimental data to inform research and drug development decisions in the context of KRAS G12D-mutant cancers.

Executive Summary

KRAS is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent and historically challenging to target. This compound and its analog TH-Z835 are potent, mutant-selective inhibitors that operate by forming a salt bridge with the aspartate-12 residue of the KRAS G12D protein, thereby disrupting downstream signaling. This guide benchmarks the preclinical efficacy of TH-Z835 against other notable KRAS G12D inhibitors: MRTX1133, HRS-4642, and RMC-9805. These compounds have demonstrated significant anti-tumor activity in various preclinical models, particularly in pancreatic ductal adenocarcinoma (PDAC), a cancer type with a high incidence of KRAS G12D mutations.

Comparative Preclinical Efficacy of KRAS G12D Inhibitors

The following tables summarize the in vivo performance of TH-Z835 and its key competitors in preclinical xenograft models.

CompoundPreclinical ModelDosing RegimenKey Efficacy ResultsReference
TH-Z835 Pancreatic Cancer Xenograft (Mouse)Not specifiedSignificantly reduced tumor volume; Synergized with anti-PD-1 antibody[1]
MRTX1133 HPAC Human Pancreatic Cancer Xenograft (Mouse)30 mg/kg, twice daily (IP)85% tumor regression[2]
11 PDAC Xenograft Models (Mouse)30 mg/kg, twice daily (IP)≥30% tumor regression in 8 of 11 models[2][3]
HRS-4642 AsPC-1 Pancreatic Cancer Xenograft (Nude Mice)3.75, 7.5, and 15 mg/kg (IV)Dose-dependent inhibition of tumor volume[4][5]
KRAS G12D-mutant Lung Adenocarcinoma PDX (Mouse)7.5 and 15 mg/kgComplete tumor eradication[5]
RMC-9805 9 PDAC PDX and CDX Models (Mouse)Not specifiedObjective responses in 7 of 9 models[6]

Table 1: In Vivo Efficacy of KRAS G12D Inhibitors in Pancreatic and Lung Cancer Models. This table highlights the significant anti-tumor activity of the compared inhibitors in various preclinical settings. Notably, both MRTX1133 and HRS-4642 have demonstrated substantial tumor regression, with HRS-4642 achieving complete tumor eradication in a lung cancer model. While specific quantitative data for TH-Z835 is limited, its synergistic effect with immunotherapy presents a promising therapeutic avenue.

CompoundIn Vitro AssayIC50 ValueReference
TH-Z835 KRAS G12D InhibitionNot specified[1]
MRTX1133 KRAS G12D-mutant cell lines~5 nM[7]
HRS-4642 KRAS G12D-mutated cancer cell lines0.55 to 66.58 nM[5]
RMC-9805 KRAS G12D human cancer cell linesNot specified[8]

Table 2: In Vitro Potency of KRAS G12D Inhibitors. This table showcases the high in vitro potency of the compared inhibitors against KRAS G12D-mutant cancer cell lines. Both MRTX1133 and HRS-4642 exhibit potent, nanomolar-range inhibition.

Signaling Pathway and Mechanism of Action

This compound and its analogs target the constitutively active KRAS G12D protein, a key driver of oncogenic signaling. By binding to the mutant protein, these inhibitors block the downstream activation of critical pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are responsible for promoting cell proliferation, survival, and differentiation.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) KRAS_G12D KRAS G12D (Active GTP-bound) RTK->KRAS_G12D Activation RAF RAF KRAS_G12D->RAF PI3K PI3K KRAS_G12D->PI3K TH_Z816 This compound TH_Z816->KRAS_G12D Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Caption: Simplified KRAS G12D signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the general methodologies employed in the preclinical evaluation of the KRAS G12D inhibitors discussed in this guide.

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., nude or NOD/SCID) are typically used for xenograft studies to prevent rejection of human tumor cells.[4]

  • Cell Lines: Human cancer cell lines harboring the KRAS G12D mutation, such as AsPC-1 and HPAC (pancreatic cancer), are commonly used.[2][4] Patient-derived xenograft (PDX) models, which involve the direct transplantation of patient tumor tissue into mice, are also utilized to better recapitulate the heterogeneity of human tumors.[3]

  • Tumor Implantation: A suspension of cancer cells (typically 1-10 million cells) is injected subcutaneously or orthotopically into the flank or the organ of origin (e.g., pancreas) of the mice.

  • Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. The inhibitors are administered via various routes, including intraperitoneal (IP) or intravenous (IV) injection, at specified doses and schedules.[2][5]

  • Efficacy Evaluation: Tumor volume is measured regularly using calipers. The primary efficacy endpoint is often tumor growth inhibition (TGI) or tumor regression. Body weight is also monitored as an indicator of toxicity.[2][5] At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess downstream signaling pathway modulation.

In Vitro Proliferation Assays
  • Cell Culture: KRAS G12D-mutant cancer cell lines are cultured under standard conditions.

  • Drug Treatment: Cells are treated with a range of concentrations of the inhibitor.

  • Viability Assessment: Cell viability is assessed after a defined period (e.g., 72 hours) using assays such as MTT or CellTiter-Glo.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that inhibits cell growth by 50%, is calculated from dose-response curves.

Experimental Workflow

The typical workflow for the preclinical evaluation of a novel KRAS G12D inhibitor is outlined below.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical_Assay Biochemical Assays (Enzyme Kinetics) Cell_Proliferation Cell Proliferation Assays (IC50) Biochemical_Assay->Cell_Proliferation Signaling_Analysis Downstream Signaling Analysis (Western Blot) Cell_Proliferation->Signaling_Analysis Xenograft_Model Xenograft Model Establishment Signaling_Analysis->Xenograft_Model Efficacy_Study Efficacy Studies (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Assessment Toxicity Assessment (Body Weight, Histology) Efficacy_Study->Toxicity_Assessment PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis Efficacy_Study->PK_PD

Caption: A generalized workflow for the preclinical assessment of KRAS G12D inhibitors.

Conclusion

The landscape of KRAS G12D-targeted therapies is rapidly evolving, with several promising candidates demonstrating significant preclinical activity. While direct in vivo data for this compound is pending, the performance of its analog, TH-Z835, and its competitors, MRTX1133, HRS-4642, and RMC-9805, underscores the therapeutic potential of inhibiting this critical oncogenic driver. The data presented in this guide highlight the potent anti-tumor effects of these novel inhibitors in preclinical models of KRAS G12D-driven cancers. Further research and clinical development will be crucial to translate these promising preclinical findings into effective treatments for patients.

References

Synergistic Potential of TH-Z816 in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

TH-Z816, a reversible inhibitor of the KRAS(G12D) mutation, represents a promising new frontier in targeted cancer therapy. While clinical data on this compound is still emerging, extensive preclinical research on other KRAS(G12D) inhibitors provides a strong rationale for its investigation in combination with other therapeutic modalities. This guide objectively compares the potential synergistic effects of this compound, based on data from analogous KRAS(G12D) inhibitors, with immunotherapy, chemotherapy, and other targeted agents. The supporting experimental data underscores the potential to enhance anti-tumor efficacy and overcome resistance.

Comparative Analysis of Combination Therapies

The development of resistance to monotherapy is a significant challenge in cancer treatment. Combining targeted agents like this compound with other therapies that have different mechanisms of action is a key strategy to improve patient outcomes. Preclinical evidence strongly suggests that inhibiting KRAS(G12D) can remodel the tumor microenvironment and sensitize cancer cells to other treatments.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on KRAS(G12D) inhibitors in combination with other cancer therapies. It is important to note that this data is derived from studies on compounds with a similar mechanism of action to this compound, such as MRTX1133, and should be considered as indicative of the potential of this compound.

Table 1: Synergistic Effects of KRAS(G12D) Inhibitors with Immunotherapy

Combination AgentCancer TypeModelKey FindingsReference
Anti-PD-1 AntibodyPancreatic CancerMouse XenograftSignificantly reduced tumor volume compared to monotherapy.[1]
Immune Checkpoint InhibitorsPancreatic CancerPreclinical ModelsDurable tumor elimination and significantly improved survival.[2][3][4][2][3][4]

Table 2: Synergistic Effects of KRAS(G12D) Inhibitors with Chemotherapy

Combination AgentCancer TypeModelKey FindingsReference
5-Fluorouracil (5-FU)Colorectal & Pancreatic CancerCell LinesStrong synergy with Combination Indices (CI) < 0.5.[5][6][7][5][6][7]
Gemcitabine/Albumin-Bound PaclitaxelPancreatic CancerMouse ModelsSignificantly delayed tumor recurrence.[8][8]

Table 3: Synergistic Effects of KRAS(G12D) Inhibitors with Targeted Therapy

Combination AgentCancer TypeModelKey FindingsReference
Afatinib (ERBB family inhibitor)Pancreatic CancerMouse ModelsReduced resistance and improved survival.[9]
Cetuximab (EGFR inhibitor)Colorectal CancerCell LinesSynergistic reduction in cell proliferation.[10][10]
ONC212 (imipridone)Colorectal & Pancreatic CancerCell LinesStrong synergy with CI < 0.5, greater than with 5-FU.[5][6][5][6]
Carfilzomib (Proteasome inhibitor)Solid TumorsIn vitro & In vivoSynergistically killed KRAS(G12D) mutant cell lines and inhibited tumor growth.[11][11]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of these findings. Below are representative protocols for key experiments cited in the evaluation of synergistic effects.

Cell Viability and Synergy Assays

1. Cell Seeding:

  • Plate cancer cells (e.g., pancreatic, colorectal) in 96-well plates at a density of 3,000-5,000 cells per well.

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

2. Drug Treatment:

  • Prepare a dose-response matrix of the KRAS(G12D) inhibitor (e.g., MRTX1133) and the combination agent (e.g., 5-FU, afatinib).

  • Treat cells with single agents and in combination for 72 hours.

3. Viability Assessment (MTS Assay):

  • Add MTS reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to untreated controls.

  • Determine the IC50 values for each drug.

  • Calculate the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1]

In Vivo Tumor Xenograft Studies

1. Tumor Implantation:

  • Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice.

2. Tumor Growth and Randomization:

  • Monitor tumor growth until volumes reach approximately 100-200 mm³.

  • Randomize mice into treatment groups: vehicle control, KRAS(G12D) inhibitor alone, combination agent alone, and the combination of both.

3. Drug Administration:

  • Administer drugs according to a predetermined schedule and dosage.

4. Tumor Measurement:

  • Measure tumor volume with calipers and mouse body weight twice weekly.

5. Endpoint and Data Analysis:

  • Continue treatment until a predefined endpoint is reached (e.g., tumor volume > 2000 mm³).

  • Calculate the percentage of tumor growth inhibition (TGI) for each group.

  • Perform statistical analysis to determine the significance of the combination therapy compared to monotherapies.

Western Blot Analysis for Signaling Pathway Modulation

1. Cell Lysis:

  • Treat cells with the drug combinations for a specified time (e.g., 24 hours).

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

2. Protein Quantification:

  • Determine protein concentration using a BCA assay.

3. Electrophoresis and Transfer:

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

4. Antibody Incubation:

  • Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT).

  • Incubate with HRP-conjugated secondary antibodies.

5. Detection:

  • Visualize protein bands using a chemiluminescence detection system.

  • Quantify band intensities to assess changes in protein phosphorylation.

Visualizing Mechanisms and Workflows

To better understand the underlying biological rationale and experimental designs, the following diagrams are provided.

Synergy_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR) KRAS_G12D KRAS(G12D) RTK->KRAS_G12D Activates RAF RAF KRAS_G12D->RAF PI3K PI3K KRAS_G12D->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TH_Z816 This compound TH_Z816->KRAS_G12D Inhibits Chemotherapy Chemotherapy Chemotherapy->Proliferation Induces Apoptosis Targeted_Therapy Targeted Therapy (e.g., EGFRi) Targeted_Therapy->RTK Inhibits Immunotherapy Immunotherapy T_Cell T-Cell Immunotherapy->T_Cell Activates T_Cell->Proliferation Inhibits

Caption: Synergistic targeting of the KRAS signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture 1. Cancer Cell Culture (KRAS G12D mutant) Dose_Response 2. Dose-Response Matrix (this compound + Combo Agent) Cell_Culture->Dose_Response Viability_Assay 3. Cell Viability Assay (e.g., MTS) Dose_Response->Viability_Assay Western_Blot 5. Western Blot (Signaling Pathway Analysis) Dose_Response->Western_Blot Synergy_Analysis 4. Synergy Analysis (Combination Index) Viability_Assay->Synergy_Analysis Tumor_Implantation 1. Tumor Cell Implantation (Immunocompromised Mice) Synergy_Analysis->Tumor_Implantation Inform Tumor_Growth 2. Tumor Growth & Randomization Tumor_Implantation->Tumor_Growth Treatment 3. Treatment Administration (Single agents & Combination) Tumor_Growth->Treatment Monitoring 4. Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint_Analysis 5. Endpoint Analysis (Tumor Growth Inhibition) Monitoring->Endpoint_Analysis

Caption: Workflow for evaluating synergistic effects in vitro and in vivo.

References

The Advantage of Reversible Inhibition: A Comparative Guide to the KRAS G12D Inhibitor TH-Z816

Author: BenchChem Technical Support Team. Date: November 2025

The quest for effective and safe targeted cancer therapies has led to the development of highly specific kinase inhibitors. TH-Z816, a reversible inhibitor of the oncogenic KRAS G12D mutant protein, represents a significant advancement in this field. This guide provides a comprehensive comparison of this compound with other KRAS G12D inhibitors, highlighting the advantages of its reversible mechanism of action, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals.

The Rationale for Reversible KRAS G12D Inhibition

KRAS, a key signaling protein, is frequently mutated in various cancers, with the G12D mutation being one of the most common and aggressive. While irreversible inhibitors, which form a permanent covalent bond with their target, have shown clinical success against the KRAS G12C mutation, developing a similar strategy for G12D has been challenging due to the chemical nature of the aspartate residue.

Reversible inhibitors, such as this compound, offer a distinct therapeutic strategy. By forming a non-covalent bond, they allow for a dynamic equilibrium between the inhibitor and its target. This can translate to a better safety profile by minimizing the risk of permanent off-target effects and allowing for dose-dependent modulation of the target pathway.

Comparative Analysis of Reversible KRAS G12D Inhibitors

The development of KRAS G12D inhibitors is a rapidly evolving field. Here, we compare this compound with other notable reversible/non-covalent inhibitors.

InhibitorInhibition TypeTargetIC50 (μM)Binding Affinity (Kd, μM)Key Features
This compound ReversibleKRAS G12D14[1][2][3]25.8[4]Forms a salt bridge with the Asp12 residue[5][6]
TH-Z835 ReversibleKRAS G12D1.6[6][7]Not ReportedA more potent, cyclized derivative of this compound[6][7]
MRTX1133 Non-covalentKRAS G12D<0.003Not ReportedPotent inhibitor with picomolar affinity, currently in clinical trials[4][8]
BI-2852 ReversibleKRAS G12D0.45[4]Not ReportedBinds to GTP-KRAS G12D with nanomolar affinity[4]

Table 1: Comparative Performance of Reversible KRAS G12D Inhibitors. This table summarizes the biochemical potency and binding characteristics of this compound and other leading reversible KRAS G12D inhibitors.

Experimental Methodologies

The following protocols are fundamental to the characterization and comparison of KRAS G12D inhibitors.

SOS1-Catalyzed Nucleotide Exchange Assay for IC50 Determination

This biochemical assay measures the ability of an inhibitor to block the exchange of GDP for GTP in the KRAS protein, a critical step in its activation.

cluster_prep Assay Components cluster_reaction Reaction and Measurement cluster_analysis Data Analysis KRAS_GDP KRAS G12D-GDP Mix Incubate KRAS, SOS1, and Inhibitor KRAS_GDP->Mix SOS1 SOS1 Protein SOS1->Mix mant_GTP mant-GTP (fluorescent) Start_Reaction Add mant-GTP mant_GTP->Start_Reaction Inhibitor Test Inhibitor Inhibitor->Mix Mix->Start_Reaction Measure_Fluorescence Measure Fluorescence Increase Over Time Start_Reaction->Measure_Fluorescence Plot Plot Reaction Rate vs. Inhibitor Concentration Measure_Fluorescence->Plot Calculate_IC50 Calculate IC50 Plot->Calculate_IC50

Figure 1: Workflow for IC50 Determination using a Nucleotide Exchange Assay. This diagram outlines the key steps for assessing the inhibitory potency of a compound on KRAS G12D.

  • Reaction Setup: Recombinant KRAS G12D protein pre-loaded with GDP is incubated with the catalytic domain of SOS1 and varying concentrations of the test inhibitor.

  • Initiation and Detection: The nucleotide exchange reaction is initiated by the addition of a fluorescent GTP analog, such as mant-GTP. The binding of mant-GTP to KRAS results in an increase in fluorescence intensity.

  • Data Acquisition: The fluorescence is monitored over time using a plate reader.

  • IC50 Calculation: The initial reaction rates are plotted against the inhibitor concentrations, and the data is fitted to a dose-response curve to determine the IC50 value.

Cellular Proliferation (MTT) Assay

This assay assesses the impact of the inhibitor on the viability and growth of cancer cells harboring the KRAS G12D mutation.

Seed_Cells Seed KRAS G12D Cancer Cells Treat_Cells Treat with Inhibitor (Varying Concentrations) Seed_Cells->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Analyze and Plot Cell Viability Measure_Absorbance->Analyze_Data

Figure 2: Experimental Workflow for the MTT Cell Proliferation Assay. This diagram illustrates the procedure for evaluating the effect of an inhibitor on cancer cell growth.

  • Cell Seeding: Cancer cells with the KRAS G12D mutation (e.g., Panc 04.03) are seeded in 96-well plates.

  • Treatment: After cell attachment, the cells are treated with a range of inhibitor concentrations.

  • Incubation: The plates are incubated for a period of 72 hours to allow for cell proliferation.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondrial reductases convert the MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solution is measured using a spectrophotometer at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

Impact on KRAS Signaling Pathway

KRAS is a central node in signaling pathways that control cell growth, proliferation, and survival. Its activation leads to the downstream phosphorylation of proteins such as ERK and AKT.

cluster_pathway KRAS Signaling Cascade RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12D-GDP (Inactive) SOS1->KRAS_GDP GDP->GTP KRAS_GTP KRAS G12D-GTP (Active) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation TH_Z816 This compound (Reversible Inhibitor) TH_Z816->KRAS_GTP Inhibits activity

Figure 3: this compound Inhibition of the KRAS Signaling Pathway. This diagram shows how this compound intervenes in the KRAS signaling cascade to block downstream pro-survival signals.

By binding to KRAS G12D, this compound prevents its interaction with downstream effector proteins like RAF and PI3K, thereby inhibiting the activation of the MAPK and PI3K-AKT pathways and reducing cancer cell proliferation and survival.

Conclusion

This compound stands as a significant tool in the study of KRAS G12D-driven cancers. Its reversible mechanism of action provides a valuable counterpoint to the irreversible inhibitors targeting other KRAS mutants. The ability to modulate the activity of KRAS G12D in a controlled and non-permanent manner opens avenues for therapies with potentially improved safety profiles. The comparative data and experimental protocols presented here offer a framework for the continued evaluation and development of the next generation of reversible KRAS inhibitors, with the ultimate goal of providing more effective and tolerable treatments for patients with these challenging malignancies.

References

Comparative Structural Analysis of TH-Z816 and TH-Z835 Binding to KRAS(G12D)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the binding characteristics of two promising KRAS(G12D) inhibitors.

This guide provides a detailed comparative analysis of TH-Z816 and TH-Z835, two small molecule inhibitors targeting the oncogenic KRAS(G12D) mutant. The objective is to present a clear, data-driven comparison of their binding affinities and the experimental methodologies used for their characterization. This information is intended to aid researchers in the field of oncology and drug discovery in their efforts to develop more effective targeted therapies.

Quantitative Binding Analysis

The binding affinities of this compound and TH-Z835 for the KRAS(G12D) protein have been determined using various biophysical and biochemical assays. The following table summarizes the key quantitative data available for a direct comparison of these two inhibitors.

ParameterThis compoundTH-Z835Target ProteinAssay Method
IC50 14 µM1.6 µMKRAS(G12D)SOS-catalyzed Nucleotide Exchange Assay
Kd 25.8 µMNot explicitly reportedKRAS(G12D)Isothermal Titration Calorimetry (ITC)

Note: While a specific dissociation constant (Kd) for TH-Z835 was not found in the reviewed literature, it has been used as a positive control in Microscale Thermophoresis (MST) experiments, indicating its significant binding affinity for KRAS(G12D)[1].

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data. The following sections outline the general protocols for the assays used to characterize the binding of this compound and TH-Z835 to KRAS(G12D).

SOS-catalyzed Nucleotide Exchange Assay

This assay is utilized to measure the ability of an inhibitor to block the exchange of GDP for GTP in the KRAS protein, a critical step in its activation, catalyzed by the Son of Sevenless (SOS) protein.

Principle: The assay monitors the displacement of a fluorescently labeled GDP analog (e.g., BODIPY-GDP) from KRAS(G12D) upon the addition of a nucleotide exchange factor (SOS1) and unlabeled GTP. An effective inhibitor will prevent this exchange, resulting in a stable fluorescent signal.

General Protocol:

  • Protein Preparation: Recombinant human KRAS(G12D) protein is pre-loaded with a fluorescent GDP analog (e.g., BODIPY-GDP).

  • Reaction Mixture: The BODIPY-GDP-loaded KRAS(G12D) is incubated with the test compound (this compound or TH-Z835) at various concentrations in an appropriate assay buffer.

  • Initiation of Exchange: The nucleotide exchange reaction is initiated by the addition of a catalytic domain of the guanine nucleotide exchange factor SOS1 and a molar excess of unlabeled GTP.

  • Signal Detection: The fluorescence intensity is monitored over time using a plate reader. A decrease in fluorescence indicates the displacement of BODIPY-GDP by GTP.

  • Data Analysis: The rate of nucleotide exchange is calculated, and the IC50 value for the inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique used to directly measure the heat changes that occur during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Principle: A solution of the ligand (inhibitor) is titrated into a solution of the protein, and the heat released or absorbed during the binding event is measured by a sensitive calorimeter.

General Protocol for this compound:

  • Sample Preparation: Purified recombinant KRAS(G12D) protein is dialyzed against the experimental buffer. The inhibitor, this compound, is dissolved in the same buffer to minimize heats of dilution.

  • ITC Instrument Setup: The sample cell is filled with the KRAS(G12D) solution (e.g., 21.5 µM), and the injection syringe is filled with the this compound solution (e.g., 800 µM)[2].

  • Titration: A series of small injections of the this compound solution are made into the sample cell containing the KRAS(G12D) protein.

  • Heat Measurement: The heat change associated with each injection is measured and recorded as a peak in the thermogram.

  • Data Analysis: The integrated heat changes are plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry, and enthalpy of binding.

Microscale Thermophoresis (MST)

MST is a biophysical technique that measures the directed movement of molecules in a microscopic temperature gradient, which is dependent on their size, charge, and hydration shell. This technique can be used to quantify binding affinities.

Principle: A fluorescently labeled molecule's movement in a temperature gradient changes upon binding to a ligand. This change in thermophoretic movement is used to determine the binding affinity.

General Protocol:

  • Labeling: The KRAS(G12D) protein is fluorescently labeled.

  • Sample Preparation: A constant concentration of the labeled KRAS(G12D) is mixed with a serial dilution of the unlabeled inhibitor (e.g., TH-Z835).

  • Capillary Loading: The samples are loaded into glass capillaries.

  • MST Measurement: An infrared laser is used to create a precise temperature gradient within the capillaries, and the movement of the fluorescently labeled protein is monitored by a camera.

  • Data Analysis: The change in the normalized fluorescence (thermophoresis) is plotted against the logarithm of the ligand concentration. The resulting binding curve is fitted to determine the dissociation constant (Kd).

Visualizations

The following diagrams illustrate the KRAS signaling pathway and a conceptual workflow for the comparative analysis of KRAS inhibitors.

KRAS_Signaling_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2_SOS Grb2/SOS RTK->Grb2_SOS Growth Factor KRAS_GDP KRAS-GDP (Inactive) Grb2_SOS->KRAS_GDP GDP/GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound / TH-Z835 Inhibitor->KRAS_GTP key_inactive Inactive Protein key_active Active Protein key_raf_pathway RAF-MEK-ERK Pathway key_pi3k_pathway PI3K-AKT-mTOR Pathway key_inhibitor Inhibitor

Caption: Simplified KRAS signaling pathway and points of intervention.

Experimental_Workflow cluster_assays Binding Affinity Determination start Start: Comparative Analysis of This compound and TH-Z835 protein_prep Recombinant KRAS(G12D) Protein Expression & Purification start->protein_prep sos_assay SOS-catalyzed Nucleotide Exchange Assay (IC50) protein_prep->sos_assay itc_assay Isothermal Titration Calorimetry (Kd) protein_prep->itc_assay mst_assay Microscale Thermophoresis (Kd) protein_prep->mst_assay data_analysis Data Analysis and Comparison of Binding Parameters sos_assay->data_analysis itc_assay->data_analysis mst_assay->data_analysis conclusion Conclusion: Comparative Efficacy and Structural Binding Insights data_analysis->conclusion

Caption: Experimental workflow for comparative binding analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of TH-Z816 in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

Prudent Handling and Storage

Proper management of TH-Z816 begins with correct storage to maintain its integrity and prevent accidental exposure. For long-term storage, it is recommended to keep the compound at -20°C for up to two years.[2] For shorter periods of days to weeks, storage at 0-4°C is acceptable.[2] When shipped under ambient temperatures, this compound is considered a non-hazardous chemical and is stable for several weeks.[2]

Step-by-Step Disposal Protocol

The disposal of this compound, like any laboratory chemical, should be approached with a clear, systematic process that prioritizes safety and compliance with local and institutional regulations.

  • Consult the Safety Data Sheet (SDS): Before handling or disposal, always refer to the manufacturer-provided Safety Data Sheet (SDS). This document contains critical information regarding the compound's hazards, handling precautions, and appropriate disposal methods.

  • Segregation of Waste: It is crucial to segregate chemical waste from other types of laboratory waste.[3][4] Do not mix this compound waste with regular trash, biomedical waste, or radioactive waste unless it is classified as a multi-hazardous waste.

  • Proper Labeling and Containment:

    • Place waste this compound, including any contaminated labware (e.g., pipette tips, tubes), into a designated, leak-proof hazardous waste container.

    • Clearly label the container with "Hazardous Waste" and the specific chemical name, "this compound."

    • Ensure the container is kept closed when not in use.

  • Arrange for Professional Disposal: Hazardous chemical waste must be disposed of through a licensed and approved waste disposal vendor.[5] Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. Do not attempt to dispose of chemical waste down the drain or in the regular trash.

  • Documentation: Maintain a record of the waste generated and its disposal, following your institution's and local regulatory requirements.[3] This "cradle to grave" documentation is a key aspect of responsible waste management.[3]

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes its key chemical properties.

PropertyValue
Chemical Formula C29H38N6O
Molecular Weight 486.66 g/mol
CAS Number 2847881-42-7
IC50 14 μM (in an SOS-catalyzed nucleotide exchange assay)

Source: MedKoo Biosciences, AbMole BioScience[1][2]

Experimental Protocols

Detailed experimental protocols for the disposal of this compound have not been published. The recommended approach is to follow standard operating procedures for chemical waste disposal as established by your institution's EHS department. These protocols are generally based on guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) and local authorities.

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of a laboratory chemical like this compound.

cluster_0 Chemical Waste Disposal Workflow A Consult Safety Data Sheet (SDS) B Segregate Chemical Waste A->B C Label and Contain Waste in Designated Container B->C D Store Securely in Satellite Accumulation Area C->D E Request Waste Pickup from EHS D->E F Professional Disposal by Licensed Vendor E->F G Complete and Retain Disposal Documentation F->G

General workflow for laboratory chemical waste disposal.

Disclaimer: The information provided is based on general laboratory safety and waste disposal guidelines. Always consult your institution's specific protocols and the manufacturer's Safety Data Sheet for this compound before handling and disposal. Compliance with all applicable federal, state, and local regulations is mandatory.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.